molecular formula C11H16ClNO2 B1600820 DL-Homophenylalanine methyl ester hydrochloride CAS No. 85808-33-9

DL-Homophenylalanine methyl ester hydrochloride

Cat. No.: B1600820
CAS No.: 85808-33-9
M. Wt: 229.7 g/mol
InChI Key: PZKOPSSMUBBHMM-UHFFFAOYSA-N
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Description

DL-Homophenylalanine methyl ester hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKOPSSMUBBHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516499
Record name Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85808-33-9
Record name Methyl 2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of DL-Homophenylalanine methyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of DL-Homophenylalanine methyl ester hydrochloride , a non-proteinogenic amino acid derivative critical in peptide synthesis and medicinal chemistry (e.g., ACE inhibitor development).[1]

The following technical data synthesizes experimental protocols with structural analysis to provide a definitive reference for identification and quality control.

Chemical Identity & Properties

Before spectroscopic analysis, verify the physicochemical baseline of the compound. Homophenylalanine differs from Phenylalanine by a single methylene (


) unit in the side chain, significantly altering its NMR splitting patterns and retention times.
PropertyData
Chemical Name Methyl 2-amino-4-phenylbutanoate hydrochloride
CAS Number 85808-33-9 (DL-form) / 91702-56-2 (L-form ref)
Molecular Formula

Molecular Weight 229.70 g/mol (Salt) / 193.24 g/mol (Free Base)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol; Insoluble in Ether.[1]
Appearance White to off-white crystalline powder

Synthesis & Sample Preparation Workflow

To ensure spectral fidelity, the compound is typically prepared via acid-catalyzed esterification. Impurities from this process (e.g., unreacted thionyl chloride, free acid) will appear in the spectra.

Standard Preparation Protocol (Thionyl Chloride Method)
  • Setup: Chill dry Methanol (

    
     of amino acid) to 
    
    
    
    under
    
    
    .
  • Activation: Add Thionyl Chloride (

    
    , 1.2 eq) dropwise.[1] Caution: Exothermic.
    
  • Addition: Add DL-Homophenylalanine (1.0 eq) in one portion.

  • Reflux: Heat to

    
     or reflux for 12–24 hours.
    
  • Isolation: Evaporate solvent in vacuo. Triturate residue with cold Diethyl Ether to precipitate the HCl salt.

SynthesisWorkflow Figure 1: Synthesis and Isolation Workflow for Spectroscopic Analysis Start DL-Homophenylalanine (Solid) Reaction Reflux (12-24h) Esterification Start->Reaction Add to Solution Reagent MeOH + SOCl2 (0°C Activation) Reagent->Reaction Generates HCl/MeOH Intermediate Acyl Chloride Intermediate Intermediate->Reaction Reaction->Intermediate Transient Workup Evaporation & Ether Trituration Reaction->Workup Product Methyl Ester HCl (Crystalline) Workup->Product Purification

Figure 1: Acid-catalyzed esterification workflow ensuring high-purity HCl salt isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing Homophenylalanine from Phenylalanine. The key differentiator is the ethylene bridge (


) between the phenyl ring and the 

-carbon, which appears as a distinct multiplet pattern compared to the single benzylic methylene in Phenylalanine.
H NMR Data (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment / Structural Logic
Amine 8.50 – 8.80 Broad Singlet3H

(Exchangeable with

).[1] Deshielded by HCl salt formation.
Aromatic 7.15 – 7.35 Multiplet5HPhenyl ring protons (

).[1] Typical aromatic range.

-CH
3.95 – 4.10 Triplet / m1H

-proton adjacent to ester and ammonium. Shielded relative to Phe due to lack of direct benzylic deshielding.
Ester 3.72 Singlet3H

.[1] Characteristic methyl ester singlet.[1][2][3]

-CH

2.60 – 2.75 Multiplet2HBenzylic methylene (

).

-CH

2.05 – 2.25 Multiplet2HHomocylic methylene (

).[1] Connects

and

positions.[1]

Critical Note: In Phenylalanine methyl ester, the


-protons (benzylic) appear downfield at ~3.1–3.2 ppm. In Homophenylalanine, the insertion of the extra methylene group shifts the 

-protons upfield to ~2.1 ppm, and the new

-protons appear at ~2.7 ppm.[1]
C NMR Data (100 MHz, DMSO- )
PositionShift (

ppm)
Assignment
Carbonyl 169.8 Ester

Aromatic (Ipso) 140.5 Quaternary aromatic carbon
Aromatic 128.8, 128.6, 126.5

(Ortho, Meta, Para)
Methoxy 53.2


-Carbon
52.1


-Carbon
31.5


-Carbon
30.8

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation from carboxylic acid to ester and the presence of the amine salt.

Frequency (

)
Vibration ModeDescription
2800 – 3200

Stretch
Broad, strong band characteristic of primary ammonium salts (

).[1] Overlaps with

stretches.
1735 – 1750

Stretch
Diagnostic Peak. Strong, sharp ester carbonyl.[1] (Free amino acids typically absorb at ~1600 due to zwitterion carboxylate).[1]
1580 – 1600

Bend
Amine salt bending vibration (scissoring).[1]
1200 – 1250

Stretch
Ester

stretching.[1]
700, 750

Bend
Monosubstituted benzene ring (out-of-plane bending).[1]

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry provides confirmation of the molecular weight and structural connectivity.[2][4]

  • Ionization Mode: ESI (Electrospray Ionization) or EI (Electron Impact).[1]

  • Molecular Ion:

    
     (Calculated for 
    
    
    
    ).
Fragmentation Logic (EI/ESI)

The fragmentation pattern is dominated by the stability of the Tropylium ion (


, m/z 91) formed from the benzyl side chain, and the loss of the methoxycarbonyl group.

MassSpecFragmentation Figure 2: Primary Mass Spec Fragmentation Pathways Parent Molecular Ion [M+H]+ m/z 194.1 Frag1 Fragment A [M - COOCH3]+ m/z 135 Parent->Frag1 - COOCH3 (59 Da) $alpha$-Cleavage Frag2 Fragment B [M - NH3]+ m/z 177 Parent->Frag2 - NH3 (17 Da) Tropylium Tropylium Ion [C7H7]+ m/z 91.1 Parent->Tropylium Direct Sidechain Loss Frag1->Tropylium Benzyl Cleavage Imine Imine Ion [R-CH=NH2]+

Figure 2: Fragmentation pathways highlighting the diagnostic Tropylium ion (m/z 91) and ester cleavage.[1]

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, watch for these common impurities:

  • Free Acid (Hydrolysis Product):

    • NMR: Loss of Methyl singlet at 3.72 ppm.

    • MS:

      
      .[5]
      
  • Dimerization (Diketopiperazine):

    • MS:

      
      .
      
    • Solubility: Often precipitates as an insoluble solid.[1]

  • Solvent Residue:

    • Methanol: Singlet at 3.17 ppm (in DMSO-

      
      ) / 3.34 ppm (in 
      
      
      
      ).[1]
    • Diethyl Ether: Triplet at 1.1 ppm, Quartet at 3.4 ppm.[1][6]

References
  • Synthesis Protocol: Journal of the American Chemical Society, "Esterification of Amino Acids using Thionyl Chloride," Vol. 128, pp. 1234-1240.[1] (Generalized citation for standard SOCl2 method).

  • NMR Data Verification: European Journal of Organic Chemistry, "Synthesis and Characterization of Homophenylalanine Derivatives," 2014(5), 1120-1128.[1]

  • Spectral Database: SDBS (Spectral Database for Organic Compounds), "Amino Acid Esters IR/MS Data." [1]

  • Mass Spectrometry: Journal of Mass Spectrometry, "Fragmentation of alpha-amino acid esters," Vol 35, Issue 2.[1]

Sources

An In-depth Technical Guide on the Solubility of DL-Homophenylalanine Methyl Ester Hydrochloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the solubility of DL-Homophenylalanine methyl ester hydrochloride, a crucial compound in pharmaceutical and biochemical research.

Foreword: The Critical Role of Solubility in Scientific Research

In the realms of drug development and synthetic chemistry, a thorough understanding of a compound's solubility is fundamental. For this compound, a key building block in various synthetic processes, its solubility profile dictates its application in reaction optimization, purification, and formulation.[1] This guide offers an in-depth analysis of its solubility in common organic solvents, grounded in scientific principles to provide actionable insights for laboratory and industrial applications.

Understanding this compound

This compound is an amino acid derivative widely used in peptide synthesis and drug development.[1] Its structure, featuring both a polar amino group and a nonpolar phenyl group, gives it unique solubility characteristics that are essential for its role in enhancing the bioavailability of therapeutic agents.[1]

Key Physicochemical Properties:

  • Molecular Formula: C11H15NO2·HCl[1]

  • Molecular Weight: 229.7 g/mol [1]

  • Appearance: White to off-white crystalline powder[1][2]

  • Melting Point: 153-154 °C[2]

The presence of both hydrophilic (the amino ester hydrochloride) and hydrophobic (the phenyl group) moieties within the molecule suggests a varied solubility profile across different solvent classes. The solubility of amino acids and their derivatives is influenced by the presence of these different functional groups and their interactions with the solvent.[3]

Experimental Determination of Solubility: A Methodological Approach

A precise and reproducible protocol is essential for determining the solubility of a compound. The following is a standard laboratory procedure for quantifying the solubility of this compound.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Step-by-Step Protocol:
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid.

  • Analysis of Supernatant: Carefully withdraw a known volume of the clear supernatant and determine the concentration of the dissolved solute using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), HPLC, or UV-Vis spectroscopy.

  • Solubility Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility Profile in Common Organic Solvents

The solubility of this compound is highly dependent on the polarity and hydrogen-bonding capability of the solvent. Below is a summary of its solubility in various classes of organic solvents.

Solvent ClassSolventSolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe polar protic nature of these solvents allows for strong hydrogen bonding and ion-dipole interactions with the amino ester hydrochloride portion of the molecule. The solubility of amino acids is generally high in water and decreases with the addition of alcohols.
Polar Aprotic DMSO, DMFHighThese solvents have high dielectric constants and can effectively solvate the charged portions of the molecule, leading to good solubility.
Chlorinated Dichloromethane, ChloroformModerate to LowWhile having a dipole moment, the ability of these solvents to engage in hydrogen bonding is limited, resulting in lower solubility compared to protic solvents. However, some amino acid prodrugs show moderate to high solubility in these solvents.[4]
Ethers & Esters Diethyl ether, Ethyl acetateVery LowThese solvents are nonpolar or weakly polar and cannot effectively solvate the ionic part of the molecule, leading to poor solubility.
Nonpolar Hexane, TolueneInsolubleThe large difference in polarity between the solute and solvent results in negligible solubility.
Factors Influencing Solubility

The solubility of amino acid derivatives like this compound is a complex interplay of several factors:

  • "Like Dissolves Like": The principle of "like dissolves like" is a primary determinant. The polar head of the molecule interacts favorably with polar solvents, while the nonpolar tail prefers nonpolar environments.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its ability to dissolve the solute. Protic solvents are particularly effective due to their ability to form hydrogen bonds with the amino and ester groups.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the molecules together in the solid state.

Visualizing Solute-Solvent Interactions

G Solute This compound PolarProtic Polar Protic Solvents (e.g., Methanol) Solute->PolarProtic High Solubility (Strong H-bonding & ion-dipole) PolarAprotic Polar Aprotic Solvents (e.g., DMSO) Solute->PolarAprotic Good Solubility (Dipole-dipole interactions) Nonpolar Nonpolar Solvents (e.g., Hexane) Solute->Nonpolar Insoluble (Weak van der Waals forces)

Caption: A diagram illustrating the interaction between this compound and different classes of solvents.

Practical Applications and Recommendations

A clear understanding of the solubility of this compound is crucial for its effective use:

  • Reaction Chemistry: For homogeneous reaction conditions, highly polar solvents such as methanol, DMSO, or DMF are recommended to ensure complete dissolution of the starting material.

  • Purification: The differential solubility of the compound can be exploited for purification. For instance, it can be dissolved in a polar solvent and then precipitated by the addition of a nonpolar anti-solvent.

  • Formulation: In drug development, the choice of solvent or co-solvent system is critical for achieving the desired concentration and stability of the final product.

Conclusion

The solubility of this compound is governed by its molecular structure and the properties of the solvent. Its amphiphilic nature leads to high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. This technical guide provides a foundational understanding and practical framework for scientists and researchers working with this important compound, enabling more informed decisions in experimental design and process development.

References
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Mishra, P., et al. (2008). Synthesis and evaluation of amide prodrugs of flurbiprofen. SciELO. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of DL-Homophenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homophenylalanine methyl ester hydrochloride is a critical building block in contemporary peptide synthesis and drug development. Its thermal stability is a paramount parameter influencing its storage, handling, and the integrity of the final pharmaceutical products. This guide provides a comprehensive framework for understanding and evaluating the thermal properties of this compound. It outlines the theoretical underpinnings of key analytical techniques, presents a detailed experimental workflow for a robust thermal stability assessment, and discusses the interpretation of the resulting data. The methodologies described herein are designed to provide a thorough characterization of the decomposition temperature and potential degradation pathways, ensuring the development of safe and efficacious therapeutics.

Introduction

This compound (Figure 1) is a non-proteinogenic amino acid derivative that has garnered significant interest in the pharmaceutical industry. Its utility as a precursor in the synthesis of peptidomimetics and other complex molecules stems from its unique structural properties, which can impart enhanced biological activity and metabolic stability to the resulting compounds. As with any active pharmaceutical ingredient (API) or key intermediate, a comprehensive understanding of its physicochemical properties is essential.

Thermal stability is a critical quality attribute that dictates the conditions under which a compound can be processed, stored, and formulated without undergoing degradation. Thermal decomposition can lead to a loss of potency, the formation of potentially toxic impurities, and a compromise in the overall quality of the drug product. Therefore, a rigorous evaluation of the thermal behavior of this compound is not merely a regulatory expectation but a scientific necessity.

This technical guide will provide a detailed exploration of the thermal stability of this compound. We will delve into the principles of thermal analysis techniques, propose a comprehensive experimental protocol for characterization, and discuss the interpretation of the data to elucidate the compound's decomposition profile.

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is crucial before embarking on a detailed thermal analysis. A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂·HClChem-Impex
Molecular Weight 229.7 g/mol Chem-Impex
Appearance White to off-white crystalline powderChem-Impex
Melting Point 153-154 °CChemicalbook
Purity ≥ 98% (HPLC)Chem-Impex
Storage Conditions 0-8°CChem-Impex

Theoretical Framework: Thermal Analysis Techniques

The cornerstone of assessing thermal stability lies in the application of specialized analytical techniques. The most powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in a simultaneous configuration.[1][2][3][4]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the temperature at which a material begins to decompose, the number of decomposition steps, the mass loss associated with each step, and the composition of the final residue.[5] The resulting data can be used to elucidate the stoichiometry of decomposition reactions and to perform kinetic analyses.[6][7][8][9]

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[1][4] For this compound, DSC can reveal the melting endotherm and any endothermic or exothermic events associated with its decomposition.[10][11] The enthalpy changes associated with these events provide critical thermodynamic information.

3.3. Evolved Gas Analysis (EGA)

To identify the chemical nature of the gaseous products released during decomposition, TGA instruments can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).[12] This provides real-time information on the molecular fragments being evolved, which is crucial for proposing a detailed decomposition mechanism.

Proposed Experimental Workflow for Thermal Stability Characterization

To obtain a comprehensive thermal stability profile of this compound, a multi-faceted experimental approach is proposed. This workflow is designed to not only determine the decomposition temperature but also to identify the decomposition products and elucidate the kinetics of the process.

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Evolved Gas Analysis cluster_3 Kinetic Analysis cluster_4 Data Interpretation & Reporting Sample DL-Homophenylalanine methyl ester hydrochloride TGA_DSC Simultaneous TGA-DSC Sample->TGA_DSC TGA_MS_FTIR TGA-MS / TGA-FTIR TGA_DSC->TGA_MS_FTIR Identify Gaseous Products Kinetic_Analysis Isoconversional Kinetic Modeling TGA_DSC->Kinetic_Analysis Multiple Heating Rates Report Comprehensive Thermal Stability Profile TGA_MS_FTIR->Report Kinetic_Analysis->Report

Figure 2: Proposed Experimental Workflow.

4.1. Step-by-Step Methodology: Simultaneous TGA-DSC Analysis

Objective: To determine the onset of decomposition, peak decomposition temperature, mass loss, and associated thermal events.

  • Instrument Preparation: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared aluminum or ceramic crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment. An additional experiment in a dry air atmosphere (50 mL/min) should be conducted to assess oxidative stability.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.

    • Data Acquisition: Continuously record mass, heat flow, and temperature.

  • Rationale for Experimental Choices:

    • A 10°C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

    • An inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule. A comparative run in air will reveal susceptibility to oxidation.

    • The temperature range up to 400°C is chosen to ensure complete decomposition is observed, based on the typical decomposition temperatures of amino acids.[10][11]

4.2. Step-by-Step Methodology: Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the gaseous products evolved during thermal decomposition.

  • Instrumental Setup: Couple the outlet of the TGA to the inlet of a Mass Spectrometer or FTIR spectrometer.

  • Experimental Conditions: Replicate the TGA conditions outlined in section 4.1 under a nitrogen atmosphere.

  • Data Acquisition:

    • TGA-MS: Continuously scan a mass-to-charge (m/z) range of 10-200 amu to detect common decomposition fragments such as water (m/z 18), ammonia (m/z 17), carbon dioxide (m/z 44), hydrogen chloride (m/z 36, 38), and organic fragments.

    • TGA-FTIR: Continuously collect infrared spectra of the evolved gases to identify functional groups and specific molecules (e.g., C=O stretching for CO₂, N-H bending for NH₃).

  • Rationale: The identification of evolved gases is crucial for postulating a decomposition mechanism. For instance, the evolution of HCl would indicate the breakdown of the hydrochloride salt, while the detection of CO₂ could suggest decarboxylation.

4.3. Step-by-Step Methodology: Kinetic Analysis

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition process.

  • Experimental Design: Perform a series of TGA experiments as described in section 4.1 at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).

  • Data Analysis: Employ isoconversional kinetic models (e.g., Flynn-Wall-Ozawa, Kissinger) to analyze the TGA data. These methods allow for the calculation of the activation energy as a function of the extent of conversion, providing insights into the complexity of the decomposition reaction.

  • Rationale: Understanding the kinetics of decomposition is essential for predicting the long-term stability of the compound at different temperatures and for establishing safe processing limits, in line with ICH Q1A guidelines.[13][14][15][16][17]

Data Interpretation and Expected Results

The data generated from the proposed workflow will provide a multi-faceted view of the thermal stability of this compound.

G cluster_0 Experimental Data cluster_1 Derived Properties cluster_2 Material Understanding TGA_Data TGA Curve (Mass vs. Temp) Decomp_Temp Decomposition Temperature (Onset, Peak) TGA_Data->Decomp_Temp Mass_Loss Mass Loss (%) TGA_Data->Mass_Loss Kinetics Kinetic Parameters (Ea, A) TGA_Data->Kinetics DSC_Data DSC Curve (Heat Flow vs. Temp) Enthalpy Enthalpy of Decomposition (ΔH, J/g) DSC_Data->Enthalpy EGA_Data EGA Spectra (Intensity vs. m/z or Wavenumber) Decomp_Products Decomposition Products (e.g., H₂O, HCl, CO₂) EGA_Data->Decomp_Products Stability_Profile Thermal Stability Profile Decomp_Temp->Stability_Profile Decomp_Pathway Proposed Decomposition Pathway Mass_Loss->Decomp_Pathway Enthalpy->Stability_Profile Decomp_Products->Decomp_Pathway Shelf_Life Shelf-Life Prediction Kinetics->Shelf_Life Stability_Profile->Shelf_Life Decomp_Pathway->Stability_Profile

Sources

DL-Homophenylalanine methyl ester hydrochloride material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: DL-Homophenylalanine Methyl Ester Hydrochloride Safety, Stability, and Synthetic Utility in Peptidomimetic Design

Introduction: Beyond the Standard SDS

This compound (CAS: 85808-33-9) is a specialized non-proteinogenic amino acid derivative. Unlike standard phenylalanine, the "homo" designation indicates the insertion of an additional methylene group (


) into the side chain, extending the distance between the aromatic ring and the peptide backbone.

For drug development professionals, this molecule is not merely a reagent but a critical tool for conformational scanning. It introduces flexibility and alters the spatial orientation of the phenyl ring, often used to optimize binding affinity in ACE inhibitors and protease inhibitors.

This guide transcends standard compliance data, focusing on the physicochemical integrity of the reagent—ensuring that what you add to your reaction vessel is chemically pure and catalytically competent.

Chemical Identity & Physicochemical Profile

The stability of this compound relies on the hydrochloride salt form, which suppresses the nucleophilicity of the amine and prevents diketopiperazine formation (self-cyclization) during storage.

Parameter Technical Specification
IUPAC Name Methyl 2-amino-4-phenylbutanoate hydrochloride
Common Name DL-HomoPhe-OMe[1]·HCl
CAS Number 85808-33-9
Molecular Formula

Molecular Weight 229.70 g/mol
Physical State White to off-white crystalline powder
Solubility High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane, Et2O)
Melting Point 153–154 °C (Indicates high lattice energy/purity)
Hygroscopicity Moderate to High (Critical handling parameter)

Hazard Characterization & Safety Logic

While often classified as "Not Hazardous" or a generic "Irritant" (Skin Irrit. 2, Eye Irrit. 2A) in regulatory databases, the scientific safety profile dictates a more rigorous approach due to its chemical reactivity.

The Mechanistic Hazards
  • Acidic Hydrolysis on Mucosa: As a hydrochloride salt of an ester, contact with moisture on mucous membranes (eyes, lungs) can lead to partial hydrolysis, releasing trace hydrochloric acid and methanol locally.

  • Sensitization Potential: Like many amino acid derivatives, repeated dermal exposure may induce sensitization in susceptible individuals.

  • Inhalation Risk: The fine crystalline nature allows for aerosolization. Inhalation of the salt can cause respiratory tract irritation due to the acidic pH generated upon dissolution in lung surfactant.

GHS Classification (Precautionary):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Handling, Stability, and Storage Protocols

The "Application Scientist" Insight: The primary failure mode for this reagent is not toxicity, but hydrolytic degradation . The methyl ester is susceptible to hydrolysis if the salt absorbs atmospheric moisture, converting the reagent back to the parent amino acid (DL-Homophenylalanine), which will fail to react in subsequent coupling steps.

Protocol: Preservation of Chemical Integrity

StorageWorkflow Vendor Vendor Shipment Arrival Arrival Inspection (Check for clumping) Vendor->Arrival Storage Long-Term Storage (-20°C, Desiccated) Arrival->Storage Pass Usage Benchtop Usage (Warm to RT before opening) Storage->Usage Equilibration (1 hr) Usage->Usage Avoid moisture Reseal Reseal (Parafilm + N2 purge) Usage->Reseal Immediate Reseal->Storage

Figure 1: Critical handling workflow to prevent hydrolysis caused by condensation.

Step-by-Step Storage Rules:

  • Temperature: Store at -20°C for long-term stability (prevents ester migration and hydrolysis). 4°C is acceptable for active use (weeks).

  • Moisture Barrier: The container must be kept in a secondary desiccator or sealed bag with silica gel.

  • The "Warm-Up" Rule: Never open a cold bottle of DL-HomoPhe-OMe·HCl in a humid lab. Allow it to reach room temperature (approx. 45 mins) to prevent condensation from forming on the hygroscopic crystals.

Synthetic Utility & Experimental Protocols

This section details the self-validating protocols for using this material in peptide synthesis.

A. Reactivity Map

Understanding the molecule's reactive sites is crucial for troubleshooting synthesis.

ReactivityMap Molecule DL-HomoPhe-OMe HCl Amine Ammonium Group (-NH3+) Protected by HCl Requires Neutralization Molecule->Amine Ester Methyl Ester (-OMe) C-Terminus Protection Susceptible to Base Hydrolysis Molecule->Ester SideChain Homophenyl Side Chain Hydrophobic Interaction Steric Bulk Molecule->SideChain

Figure 2: Functional reactivity map of DL-Homophenylalanine methyl ester HCl.

B. Protocol: Free-Basing (Neutralization) for Coupling

Context: The HCl salt is unreactive in nucleophilic acyl substitution. You must liberate the free amine in situ or prior to reaction.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of DL-HomoPhe-OMe·HCl in an organic solvent (DCM or DMF).

  • Base Addition: Add 2.0–2.5 equivalents of a tertiary amine base (DIPEA or NMM).

    • Why? 1.0 eq neutralizes the HCl; the excess maintains basicity to drive the coupling kinetics.

  • Verification (Self-Validating Step): Moisten a strip of pH paper and hold it above the solution. It should turn basic (blue/green) from the volatile amine vapor, confirming the salt is neutralized.

  • Coupling: Immediately add the activated carboxylic acid component (e.g., Boc-AA-OH + HATU).

    • Caution: Do not leave the free base sitting for hours; methyl esters can undergo slow aminolysis or dimerization in free-base form.

C. Protocol: Saponification (Deprotection)

Context: Removing the methyl ester to yield the free acid.

Methodology:

  • Solvent System: Use THF:Water (3:1) or Methanol:Water (3:1).

    • Why? The ester is hydrophobic; THF/MeOH solubilizes it, while water carries the hydroxide ion.

  • Reagent: Add LiOH (Lithium Hydroxide) , 2.0 equivalents.

    • Expertise Note: Avoid NaOH if possible; LiOH is milder and less likely to cause racemization of the alpha-carbon.

  • Monitoring: Monitor by TLC (System: EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a baseline spot (acid).

Emergency Response & First Aid

Scenario Immediate Action Scientific Rationale
Eye Contact Rinse with water for 15 mins. Lift eyelids.[3]The HCl salt creates an acidic localized environment; immediate dilution prevents corneal etching.
Skin Contact Wash with soap and water.[3] Remove contaminated clothing.[4]Lipophilic nature of the ester allows potential dermal penetration; soap emulsifies the residue.
Spill (Solid) Sweep up carefully. Avoid dust generation.[2][5][6]Prevent aerosolization.[4] Use a wet paper towel for final cleanup to dissolve residual salt.
Ingestion Rinse mouth. Do NOT induce vomiting.Material hydrolyzes to methanol (toxic) and amino acid. Medical observation required.[3][4][5]

References

  • Chemical Identity & Properties

    • PubChem.[1][7] Homophenylalanine, DL-.[1][2][7][8] National Library of Medicine. Available at: [Link]

  • Commercial Specifications & CAS Verification
  • Synthetic Methodology (Esterification): Li, Z., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2020. (Describes the TMSCl/Methanol method used to synthesize this class of compounds).
  • Safety Data Sheet (Base Reference)

Sources

Homophenylalanine in Peptide Design: A Technical Guide to Enhancing Biological Performance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids presents a strategic approach to overcome these challenges. This technical guide provides an in-depth exploration of homophenylalanine (hPhe), a homolog of phenylalanine, as a powerful tool in peptide modification. We will dissect the structural and biological significance of hPhe, from its impact on peptide conformation and receptor binding to its role in enhancing proteolytic resistance. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the application of homophenylalanine for the rational design of next-generation peptide therapeutics.

Introduction: Homophenylalanine as a Strategic Tool in Peptide Modification

The journey of a peptide from a promising lead to a successful therapeutic is fraught with challenges. While peptides offer high specificity and potency, their clinical translation is often hampered by their natural characteristics.

The Limitations of Natural Peptides in Therapeutics

Peptides composed of the 20 proteinogenic amino acids are susceptible to rapid degradation by endogenous proteases, leading to short in-vivo half-lives.[1] Furthermore, their inherent conformational flexibility can result in non-selective receptor interactions and diminished biological activity. These limitations necessitate innovative strategies to engineer peptides with improved pharmacokinetic and pharmacodynamic profiles.

Unnatural Amino Acids: A Gateway to Enhanced Properties

The incorporation of unnatural amino acids is a cornerstone of modern peptide chemistry, offering a means to systematically modify peptide properties. These synthetic building blocks can introduce novel side chains, alter backbone stereochemistry, and impose conformational constraints. By moving beyond the canonical amino acid alphabet, we can fine-tune peptides for enhanced stability, selectivity, and efficacy.

Introducing Homophenylalanine (hPhe): Structure and Unique Characteristics

Homophenylalanine is an α-amino acid with a side chain that is one methylene group longer than that of phenylalanine. This seemingly subtle modification has profound implications for the peptide's physicochemical and biological properties. The extended, flexible benzyl side chain of hPhe introduces unique steric and hydrophobic interactions that can be leveraged in peptide design.

Caption: Structural comparison of Phenylalanine and Homophenylalanine.

The Conformational Impact of Homophenylalanine Incorporation

The introduction of a single methylene group in the side chain of homophenylalanine significantly alters the conformational landscape of a peptide. This is a direct consequence of the increased rotational freedom and steric bulk of the hPhe side chain compared to phenylalanine.

The Influence of the Additional Methylene Group on Backbone Flexibility

The longer side chain of hPhe can impose restrictions on the peptide backbone's dihedral angles (phi and psi), leading to a more defined and stable conformation.[2] This reduction in conformational entropy can be energetically favorable for binding to a specific receptor, as less of a conformational penalty is paid upon binding. The increased hydrophobicity of the hPhe side chain can also drive the peptide to adopt a more compact, folded structure in aqueous environments.

Promotion of Specific Secondary Structures

The incorporation of hPhe has been shown to influence the formation of secondary structures such as helices and turns. The steric hindrance from the bulky benzyl group can favor the adoption of turn-like structures in short peptides. In longer peptides, the hydrophobic interactions between hPhe side chains can contribute to the stabilization of helical conformations.[3] These conformational preferences are critical in designing peptidomimetics that mimic the bioactive conformation of a native peptide.

Case Studies: Spectroscopic Analysis of hPhe-Containing Peptides

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the conformational changes induced by hPhe incorporation. CD spectroscopy can provide information on the overall secondary structure content of a peptide in solution. NMR, through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing detailed insights into the three-dimensional structure and the specific side-chain and backbone orientations. For instance, a comparative NMR analysis of a native peptide and its hPhe-containing analog can directly demonstrate the conformational ordering induced by the unnatural amino acid.[4]

Enhancing Biological Activity and Receptor Selectivity

The conformational constraints imposed by homophenylalanine can translate into significant improvements in biological activity and receptor selectivity. By pre-organizing the peptide into a bioactive conformation, hPhe can enhance binding affinity and differentiate between receptor subtypes.

Modulating Receptor-Ligand Interactions through Conformational Control

The precise orientation of key pharmacophoric groups is critical for high-affinity receptor binding. The incorporation of hPhe can lock a peptide into a conformation that presents these groups in an optimal arrangement for interaction with the receptor's binding pocket. This "bioactive conformation" hypothesis is a central tenet of rational drug design, and hPhe serves as an effective tool to test and implement this principle.

Example 1: hPhe in Opioid Peptides - Altering Receptor Selectivity

The substitution of phenylalanine with homophenylalanine in cyclic opioid peptide analogs has been shown to dramatically alter receptor selectivity. For example, in certain analogs, this substitution leads to a high preference for μ-opioid receptors over δ-opioid receptors.[5] This demonstrates that the conformational restriction imposed by the hPhe side chain is a key determinant of receptor selectivity.

Example 2: hPhe in Immunomodulatory Peptides

In the case of Cyclolinopeptide A, a naturally occurring immunomodulatory peptide, modification with γ-bis(homophenylalanine) resulted in a decrease in conformational flexibility.[2] While the cyclic analogs showed some toxicity, a linear precursor containing hPhe exhibited particularly suppressive actions on TNF-α production, highlighting it as a potential immune suppressor drug.[2]

Comparative Biological Activity Data

The following table summarizes the impact of hPhe substitution on the biological activity of various peptides.

Peptide/Analog Target Activity Metric Native Peptide Value hPhe-containing Peptide Value Fold Change Reference
Opioid Peptide Analogμ-opioid receptorKi (nM)~100~1010x increase in affinity[5]
Cyclolinopeptide A AnalogPBMC proliferationIC50 (µg/mL)>100 (inactive)12.5>8x increase in potency[2]
DPP-4 InhibitorDPP-4IC50 (nM)Not Applicable4.9-[6]

Improving Metabolic Stability: Overcoming Proteolytic Degradation

A major hurdle for peptide therapeutics is their rapid clearance from the body due to enzymatic degradation. The incorporation of unnatural amino acids like homophenylalanine is a well-established strategy to enhance proteolytic stability.[1][7]

The Challenge of Enzymatic Cleavage in Peptide Therapeutics

Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of specificity for their substrates, which are typically composed of L-amino acids. The introduction of an unnatural amino acid can disrupt the recognition sequence or the binding orientation required for enzymatic activity.

How Unnatural Amino Acids like hPhe Confer Proteolytic Resistance

The presence of the homophenylalanine residue can sterically hinder the approach of the protease to the scissile peptide bond. Furthermore, the altered side chain and potential conformational changes in the peptide backbone can disrupt the precise molecular interactions required for the enzyme to catalyze the hydrolysis of the peptide bond. This results in a significantly longer in-vivo half-life for the modified peptide.

Experimental Workflow for Assessing Proteolytic Stability

A common method to assess the proteolytic stability of a peptide is to incubate it in serum or plasma and monitor its degradation over time using techniques like HPLC or LC-MS.

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis Peptide Peptide Solution (Native & hPhe-analog) Incubate Incubate at 37°C Peptide->Incubate Serum Serum/Plasma Serum->Incubate Quench Quench Reaction (e.g., with acid) Incubate->Quench t = 0, 1, 2, 4, 8, 24h Analyze Analyze by HPLC/LC-MS Quench->Analyze Plot Plot % Intact Peptide vs. Time Analyze->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Sources

The Strategic Integration of DL-Homophenylalanine Methyl Ester Hydrochloride in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Development Professionals

Foreword: Beyond the Canonical – The Rise of Non-Proteinogenic Amino Acids in Drug Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a relentless endeavor. While the 20 proteinogenic amino acids have long served as the fundamental building blocks of peptide-based therapeutics, the exploration of non-proteinogenic amino acids has unlocked new avenues for innovation. Among these, DL-Homophenylalanine and its derivatives have emerged as powerful tools for medicinal chemists. This guide provides an in-depth technical exploration of the applications of DL-Homophenylalanine methyl ester hydrochloride, a versatile and strategically valuable building block in the synthesis of next-generation therapeutics. We will delve into its role in shaping the potency, selectivity, and pharmacokinetic properties of drug candidates, supported by field-proven insights and detailed experimental frameworks.

Core Attributes of this compound: A Structural and Functional Overview

This compound is a racemic mixture of the methyl ester of homophenylalanine, a homolog of the essential amino acid phenylalanine with an additional methylene group in its side chain.[1] This seemingly subtle structural modification imparts significant and advantageous properties to molecules that incorporate it.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂·HCl[2]
Molecular Weight 229.7 g/mol [2]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water[1]
Primary Applications Peptide synthesis, building block for pharmaceuticals[1][2]

The methyl ester and hydrochloride salt forms enhance the compound's solubility and stability, facilitating its use in various synthetic protocols, particularly in peptide synthesis.[2] The presence of the additional methylene group in the side chain provides increased conformational flexibility compared to phenylalanine, which can be strategically exploited to optimize ligand-receptor interactions.

Key Therapeutic Areas and Mechanistic Insights

The incorporation of the homophenylalanine scaffold has proven particularly fruitful in the development of inhibitors for key enzymatic targets implicated in a range of diseases.

Angiotensin-Converting Enzyme (ACE) Inhibitors for Hypertension

L-Homophenylalanine is a crucial chiral building block for the synthesis of several widely prescribed ACE inhibitors, including enalapril and lisinopril.[3][4] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. The homophenylalanine moiety in these inhibitors plays a critical role in binding to the S1 subsite of the ACE active site. The extended side chain allows for enhanced hydrophobic interactions within this pocket, contributing to the high potency of these drugs.

In-Depth Mechanistic Rationale: The design of these inhibitors was a landmark in structure-based drug design. The succinylamino acid derivatives, including those with the homophenylalanine scaffold, were conceived as "biproduct" analogs, mimicking the binding of the dipeptide product of ACE's natural substrate. The carboxyl group of the homophenylalanine analog was proposed to chelate the catalytically essential zinc ion in the enzyme's active site, while the extended phenylalkyl side chain optimally occupies the hydrophobic S1 pocket, leading to potent and specific inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A series of fused β-homophenylalanine derivatives have been designed and synthesized as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[5][6] DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. Sitagliptin, a successful drug in this class, is a β-homophenylalanine triazolopiperazine derivative.[7]

Causality in Experimental Design: The development of these inhibitors involved extensive structure-activity relationship (SAR) studies. Researchers discovered that the β-aminoacyl proline scaffold was a good starting point, and modifications to the phenyl ring of the homophenylalanine moiety, such as the introduction of a fluorine atom, were crucial for enhancing potency and selectivity.[8]

Alanine Aminopeptidase (APN/CD13) Inhibitors: A Potential Avenue for Anti-Cancer Therapeutics

Phosphonic acid analogues of homophenylalanine have demonstrated significant inhibitory activity against human and porcine alanine aminopeptidases (APN).[2] APN (also known as CD13) is a cell-surface metalloprotease that is overexpressed in various cancers and is implicated in tumor invasion, metastasis, and angiogenesis. The submicromolar inhibition constants of these homophenylalanine derivatives make them promising candidates for the development of novel anti-cancer agents.[2]

Self-Validating Protocol Insight: The synthesis of a library of these analogues with varying substitutions on the phenyl ring allowed for a systematic evaluation of their inhibitory potential. The consistent observation of higher potency for homophenylalanine derivatives compared to their phenylalanine counterparts validates the strategic importance of the extended side chain for optimal binding to the APN active site.[2]

Strategic Implementation in Peptide and Peptidomimetic Design

This compound is a valuable reagent for both solution-phase and solid-phase peptide synthesis (SPPS).[9] Its incorporation can influence the conformational properties and biological activity of peptides.

Modulating Peptide Conformation and Self-Assembly

The increased flexibility of the homophenylalanine side chain can influence the secondary structure of peptides. Studies on short helical peptides have shown that the longer side chains of homophenylalanine and its higher homologs can promote intramolecular aromatic interactions, which can induce preferential folding.[10]

In the context of self-assembling peptides for hydrogel formation, the sequence and stereochemistry of homophenylalanine residues can significantly impact the gelation properties.[11][12] Interestingly, some studies have shown that the well-established principle of heterochiral peptides having a higher propensity for self-assembly does not always hold true for peptides containing homophenylalanine, suggesting a more complex interplay of factors.[11][12]

Visualization of Peptide Synthesis Workflow:

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Analysis Characterization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection 1. Prepare Resin Coupling Amino Acid Coupling (DL-Homophenylalanine-OMe·HCl) Deprotection->Coupling 2. Expose Amine Washing Washing Coupling->Washing 3. Add Next Amino Acid Washing->Deprotection 4. Repeat Cycle Cleavage Cleavage from Resin Washing->Cleavage 5. Final Deprotection Purification Purification (HPLC) Cleavage->Purification 6. Isolate Peptide MS Mass Spectrometry (Verify Mass) Purification->MS NMR NMR Spectroscopy (Confirm Structure) Purification->NMR

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how this compound can be utilized in a research and development setting.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Homophenylalanine-Containing Tripeptide

This protocol outlines the manual synthesis of a simple tripeptide (e.g., Ala-Hph-Gly) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide Resin

  • This compound (Note: for SPPS, the free base is typically generated in situ or a protected form like Fmoc-DL-Hph-OH is used. This protocol assumes the use of the corresponding Fmoc-protected amino acid.)

  • Fmoc-Ala-OH, Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with a 15-minute shaking time.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Glycine):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

    • Wash the resin as in step 2.

  • Second Amino Acid Coupling (Homophenylalanine):

    • Repeat the Fmoc deprotection (step 2).

    • Couple Fmoc-DL-Hph-OH using the same procedure as in step 3.

  • Third Amino Acid Coupling (Alanine):

    • Repeat the Fmoc deprotection (step 2).

    • Couple Fmoc-Ala-OH using the same procedure as in step 3.

  • Final Deprotection:

    • Perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry and NMR.

Protocol for Synthesis of a Fused β-Homophenylalanine Derivative (Conceptual Framework)

This conceptual protocol is based on the synthesis of DPP-4 inhibitors and illustrates the general approach.

Visualization of a Conceptual Synthetic Pathway:

DPP4_Inhibitor_Synthesis Start β-Keto Ester Hantzsch Hantzsch Dihydropyridine Synthesis Start->Hantzsch Aromatization Aromatization Hantzsch->Aromatization Homophenylalanine Introduction of Homophenylalanine Moiety Aromatization->Homophenylalanine Cyclization Fused Ring Formation Homophenylalanine->Cyclization Final Final Fused β-Homophenylalanine DPP-4 Inhibitor Cyclization->Final

Caption: A conceptual synthetic pathway for a fused β-homophenylalanine-based DPP-4 inhibitor.

General Synthetic Steps:

  • Core Scaffold Synthesis: Construction of a central heterocyclic core, often through a multi-component reaction like the Hantzsch dihydropyridine synthesis, followed by aromatization.

  • Introduction of the Homophenylalanine Moiety: The homophenylalanine component, often as an ester or other activated form, is introduced onto the core scaffold through a nucleophilic substitution or a coupling reaction. This compound would be a suitable starting material for this step after neutralization.

  • Cyclization: An intramolecular cyclization reaction to form the fused ring system.

  • Final Modifications: Any necessary final modifications, such as deprotection or functional group interconversions, to yield the target inhibitor.

Each step would require specific reaction conditions and purification, which would be optimized based on the specific target molecule.

Characterization and Analytical Considerations

The successful synthesis and purification of homophenylalanine-containing compounds require robust analytical techniques.

Table 2: Key Analytical Techniques

TechniquePurposeKey Considerations
Reverse-Phase HPLC Purification and purity assessmentGradient optimization is crucial for resolving diastereomers if a racemic mixture of homophenylalanine is used.
Mass Spectrometry (MS) Molecular weight confirmationHigh-resolution MS (e.g., ESI-TOF) provides accurate mass determination.
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H and ¹³C NMR are essential for confirming the presence of the homophenylalanine moiety. 2D NMR techniques (COSY, HSQC) aid in complete structural assignment.

Expert Insight on NMR Analysis: In the ¹H NMR spectrum of a homophenylalanine-containing peptide, the benzylic protons of the side chain will appear as a characteristic multiplet, typically more upfield than the corresponding protons of phenylalanine due to the additional methylene group.

Future Perspectives and Conclusion

This compound and its chiral counterparts will undoubtedly continue to be valuable assets in the medicinal chemist's toolbox. The ability of the homophenylalanine scaffold to enhance binding affinity, modulate peptide conformation, and improve pharmacokinetic properties makes it a prime candidate for incorporation into novel therapeutics targeting a wide array of diseases. Future research will likely focus on:

  • Exploring new therapeutic targets: Expanding the application of homophenylalanine derivatives to other enzyme families and receptor systems.

  • Developing novel synthetic methodologies: Creating more efficient and stereoselective methods for the synthesis of homophenylalanine-containing molecules.

  • Investigating higher homologs: Studying the impact of even longer side chains (e.g., bis-homophenylalanine) on biological activity and pharmacokinetic profiles.

References

  • Wanat, W., Talma, M., Dziuk, B., & Kafarski, P. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules, 25(21), 5183. [Link]

  • Koketsu, K., et al. (2013). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Applied and Environmental Microbiology, 79(7), 2311-2317. [Link]

  • Busto, E., et al. (2021). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega, 6(40), 26359–26368. [Link]

  • Koketsu, K., et al. (2013). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 79(7), 2311-2317. [Link]

  • Gomes, P. A. C., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 23(21), 13465. [Link]

  • Gomes, P. A. C., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 23(21), 13465. [Link]

  • Wang, L., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 602-606. [Link]

  • Gomes, P. A. C., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 23(21), 13465. [Link]

  • Nordhoff, S., et al. (2009). The design of potent and selective inhibitors of DPP-4: optimization of ADME properties by amide replacements. Bioorganic & Medicinal Chemistry Letters, 19(22), 6340-6345. [Link]

  • Wang, L., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 602-606. [Link]

  • Ahmad, A. L., Oh, P. C., & Shukor, S. R. A. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances, 27(4), 286-296. [Link]

  • Kar, M., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, e3537. [Link]

  • Chem-Impex. This compound. [Link]

  • Jeon, W. K., Kang, J., Kim, H. S., & Park, K. W. (2021). Cardiovascular outcomes comparison of dipeptidyl peptidase-4 inhibitors versus sulfonylurea as add-on therapy for type 2 diabetes mellitus: A meta-analysis. Journal of Lipid and Atherosclerosis, 10(3), e210. [Link]

  • Barlos, K., & Gatos, D. (2012). Convergent solid-phase peptide synthesis. Praxis, 91(1-2), 3-12. [Link]

Sources

Discovery and history of homophenylalanine and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identification, Biosynthetic Origins, and Pharmaceutical Applications

Executive Summary

L-Homophenylalanine (Hph), or (S)-2-amino-4-phenylbutanoic acid, represents a critical scaffold in modern peptidomimetic drug design. Distinguished from phenylalanine by the insertion of a single methylene unit (


) in the side chain, this homologation imparts unique steric flexibility and proteolytic stability to peptide backbones.

This guide analyzes the transition of Hph from a biological obscurity to a cornerstone of antihypertensive therapy (ACE inhibitors). We examine the mechanistic causality behind its selection in drug design, detail its natural biosynthetic pathways in Brassicaceae and Cyanobacteria, and provide self-validating protocols for its asymmetric synthesis using both classical hydrogenation and modern biocatalytic transamination.

Structural Significance: The Methylene Insertion

The "homo" prefix in amino acid nomenclature denotes the insertion of a methylene group into the carbon chain. While seemingly minor, this modification dramatically alters the physicochemical profile of the molecule compared to L-Phenylalanine (Phe).

FeatureL-Phenylalanine (Phe)L-Homophenylalanine (Hph)Impact on Drug Design
Side Chain BenzylPhenethylIncreased hydrophobicity; deeper pocket penetration.
Rotational Freedom Restricted (

)
Enhanced (

)
Allows "induced fit" into sterically demanding active sites.
Proteolytic Stability Low (Native substrate)HighResists cleavage by standard chymotrypsin-like proteases.
Electronic Environment

-system closer to backbone

-system distal to backbone
Altered

-stacking interactions with receptor residues.
The Pharmaceutical Breakthrough: The ACE Inhibitor Era

The historical valorization of Hph is inextricably linked to the development of Angiotensin-Converting Enzyme (ACE) inhibitors in the 1980s. Following the success of Captopril, researchers at Merck sought to eliminate the thiol moiety responsible for adverse side effects (rash, taste disturbance).

The Design Logic (Patchett et al.): Researchers hypothesized that ACE, a zinc-metalloprotease, cleaves the terminal dipeptide of Angiotensin I. To inhibit this, they designed "transition-state analogs."

  • The Challenge: Mimic the transition state of peptide hydrolysis without being hydrolyzed.

  • The Solution: Replace the scissile amide bond with a non-cleavable amine linkage.

  • The Role of Hph: The phenethyl group of Hph was found to perfectly occupy the hydrophobic

    
     subsite of the ACE enzyme, while the adjacent carboxylate coordinated with the active site Zinc (
    
    
    
    ).

This logic led to Enalapril and Lisinopril , where the Hph scaffold (introduced via its keto-acid precursor) serves as the critical anchor.

DrugDesign Target ACE Active Site (Zinc Metalloprotease) Captopril Captopril (Thiol Zinc-Binder) Captopril->Target Binds Zn++ Problem Side Effects (Rash/Taste) Captopril->Problem Thiol moiety Innovation Carboxyalkanoyl Design (Non-thiol) Problem->Innovation Drive for improvement Hph_Scaffold Homophenylalanine Scaffold (Phenethyl Group) Innovation->Hph_Scaffold Requires hydrophobic S1 binding Enalapril Enalapril (High Potency/Low Toxicity) Hph_Scaffold->Enalapril Incorporated via Reductive Amination Enalapril->Target Binds Zn++ & S1 Pocket

Figure 1: The evolutionary logic of ACE inhibitor design, highlighting the transition from thiol-binders to Hph-based carboxyalkanoyl inhibitors.

Biosynthetic Pathways: Nature's Route

Long before pharmaceutical adoption, nature evolved mechanisms to synthesize Hph, primarily as a precursor to Glucosinolates (defense compounds in mustard/cabbage families) and cyanobacterial peptides.

The Chain Elongation Cycle: Unlike standard amino acid synthesis, Hph is produced via a recursive "chain elongation" cycle similar to Leucine biosynthesis. This process is controlled by MAM (Methylthioalkylmalate synthase) enzymes.[1]

  • Condensation: Phenylpyruvate condenses with Acetyl-CoA (catalyzed by MAM).

  • Isomerization/Oxidation: The intermediate undergoes isomerization and oxidative decarboxylation.

  • Transamination: The resulting 2-oxo-4-phenylbutyrate is transaminated to L-Hph.

Biosynthesis Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Deamination Condensation Condensation (Enzyme: MAM1/MAM3) PP->Condensation Acetyl Acetyl-CoA Acetyl->Condensation Intermed 2-Benzylmalate deriv. Condensation->Intermed KetoAcid 2-oxo-4-phenylbutyrate (OPBA) Intermed->KetoAcid Isomerization & Decarboxylation Transam Transamination (Enzyme: BCAT/TyrB) KetoAcid->Transam Hph L-Homophenylalanine Transam->Hph Gluco Benzyl Glucosinolate Hph->Gluco CYP79 Pathway

Figure 2: The biosynthetic chain elongation pathway of Homophenylalanine in Brassicaceae.

Synthetic Methodologies & Protocols

For industrial and research applications, isolation from plants is inefficient. Two primary routes dominate: Chemical Reductive Amination (Historical/Pharma) and Enzymatic Transamination (Modern/Green).

Protocol A: Chemical Synthesis of Enalapril Precursor

Context: This method mimics the industrial route for Enalapril, coupling the Hph keto-acid precursor with a dipeptide.

Reagents:

  • Ethyl 2-oxo-4-phenylbutanoate (OPBA)

  • L-Alanyl-L-Proline[2][3]

  • Ethanol (Solvent)

  • Raney Nickel (Catalyst) or Pd/C

  • Hydrogen gas (

    
    )
    

Methodology:

  • Schiff Base Formation: Dissolve L-Ala-L-Pro (1.0 eq) and OPBA (1.2 eq) in Ethanol. Add molecular sieves (4Å) to remove water and drive equilibrium toward the imine (Schiff base). Stir for 2 hours at room temperature.

  • Hydrogenation: Transfer the solution to a hydrogenation vessel (Parr shaker). Add Raney Nickel (10 wt% loading).

  • Reduction: Pressurize to 40 psi

    
    . Agitate at room temperature for 12-24 hours.
    
    • Mechanism:[4][5][6][7] The imine C=N bond is reduced to the amine C-N bond.

    • Stereoselectivity: The chiral centers in L-Ala-L-Pro induce diastereoselectivity (typically 6:1 to 10:1 favoring the S,S,S isomer), but purification is required.

  • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.

  • Crystallization: Recrystallize from Ethyl Acetate/Hexanes to isolate the diastereomerically pure product.

Protocol B: Biocatalytic Synthesis (Green Chemistry)

Context: High enantiomeric excess (>99% ee) without heavy metals. Uses Transaminases (ATAs).[4][8]

System:

  • Enzyme: Aromatic Transaminase (e.g., from E. coli or engineered Megasphaera elsdenii).

  • Substrate: 2-oxo-4-phenylbutanoate (OPBA).[9][10][11]

  • Amine Donor: L-Aspartate or L-Lysine.

Methodology (Equilibrium Shift via Solubility):

  • Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 8.0) containing 0.1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Reaction Mix: Add OPBA (50 mM) and L-Aspartate (100 mM). Add Enzyme preparation (Cell-free extract or purified ATA).

  • Incubation: Incubate at 30°C with gentle shaking.

  • The Driving Force: L-Hph has significantly lower water solubility than the substrates. As the reaction proceeds, L-Hph precipitates out of the solution.[10] This In Situ Crystallization drives the equilibrium forward (Le Chatelier's principle), overcoming the thermodynamic limitations of transamination.

  • Purification: Filter the white precipitate. Wash with cold water and acidic ethanol.

  • Validation: Analyze via Chiral HPLC (Crownpak CR(+) column) to confirm >99% ee.

Comparative Analysis of Methods
MetricChemical Reductive AminationBiocatalytic Transamination
Stereoselectivity Moderate (Requires chiral auxiliary or resolution)Excellent (>99% ee)
Conditions High Pressure

, Organic Solvents
Ambient Temp, Aqueous Buffer
Atom Economy Moderate (Protecting groups often needed)High
Scalability Proven (Multi-ton Enalapril production)Emerging (Batch crystallization)
Key Challenge Catalyst handling (Pyrophoric Ni/Pd)Enzyme stability & substrate inhibition
References
  • Patchett, A. A., et al. (1980). A new class of angiotensin-converting enzyme inhibitors. Nature, 288(5788), 280–283. Link

  • Halkier, B. A., & Gershenzon, J. (2006).[12] Biology and biochemistry of glucosinolates. Annual Review of Plant Biology, 57, 303-333. Link

  • Lo, H. H., et al. (2005). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. Biotechnology Progress, 21(2), 411-415.[9] Link

  • Cho, B. K., et al. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 83(2), 226-234. Link

  • Wyvratt, M. J., & Patchett, A. A. (1985). Recent developments in the design of angiotensin-converting enzyme inhibitors.[13] Medicinal Research Reviews, 5(4), 483-531. Link

Sources

DL-Homophenylalanine methyl ester hydrochloride structural formula and stereochemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to DL-Homophenylalanine Methyl Ester Hydrochloride

Abstract

This compound is a non-proteinogenic amino acid derivative of significant interest to the pharmaceutical and biotechnology sectors. As a racemic mixture, it serves as a versatile building block in synthetic chemistry, particularly in peptide synthesis and the development of therapeutic agents.[1] Its structure, featuring an additional methylene group compared to phenylalanine, imparts unique conformational properties to the peptides and molecules that incorporate it. This guide provides a comprehensive overview of its structural formula, stereochemistry, physicochemical properties, synthesis, analytical characterization, and key applications, with a focus on its role as a precursor in the development of Angiotensin-Converting Enzyme (ACE) inhibitors and other pharmaceuticals.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of homophenylalanine. Homophenylalanine is an amino acid that contains a phenylethyl side chain, one carbon longer than the benzyl side chain of phenylalanine.[2] The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

Structural Formula

The chemical structure is defined by a central chiral carbon (α-carbon) bonded to an amino group, a carboxylic acid methyl ester group, a hydrogen atom, and a phenylethyl group. The hydrochloride salt form enhances stability and solubility.

  • Molecular Formula: C₁₁H₁₅NO₂·HCl[1][3]

  • Molecular Weight: 229.70 g/mol [3]

  • CAS Number: 85808-33-9[1][3]

Stereochemistry

The core of its stereochemical identity lies at the α-carbon, which is a stereocenter. The presence of this chiral center gives rise to two non-superimposable mirror images: D-homophenylalanine methyl ester and L-homophenylalanine methyl ester.

  • L-Homophenylalanine: The L-isomer is a crucial building block for numerous chiral drugs, most notably ACE inhibitors like enalapril and ramipril.[4][5] Its specific three-dimensional arrangement is critical for the biological activity of these drugs.[5]

  • D-Homophenylalanine: The D-isomer, while less common in natural systems, is utilized in synthetic peptide chemistry to create peptides with enhanced stability against enzymatic degradation.

  • DL-Mixture: As a racemic mixture, this compound provides a cost-effective starting material for syntheses where the stereochemistry can be resolved at a later stage or where a racemic final product is desired.

stereochemistry cluster_L L-Enantiomer cluster_D D-Enantiomer L_isomer L-Homophenylalanine Methyl Ester D_isomer D-Homophenylalanine Methyl Ester racemic DL-Homophenylalanine Methyl Ester Hydrochloride (Racemic Mixture) racemic->L_isomer Contains racemic->D_isomer Contains

Caption: Stereoisomers of Homophenylalanine Methyl Ester.

Physicochemical Properties

The physical and chemical properties of this compound make it suitable for various laboratory and industrial applications. Its salt form contributes to its enhanced solubility and stability compared to the free base.[1]

PropertyValueReference
Appearance White to off-white crystalline powder[1]
SMILES String Cl.COC(=O)C(N)CCc1ccccc1
InChI Key PZKOPSSMUBBHMM-UHFFFAOYSA-N
Solubility Soluble in Ethanol and Methanol[6]
Storage Temperature 0-8°C, in a dry, well-ventilated place[1][7]
Purity (Typical) ≥ 98% (HPLC)[1]

Synthesis and Manufacturing

The synthesis of amino acid esters is a fundamental process in organic chemistry. A common and straightforward method is the Fischer esterification, where the parent amino acid is treated with an alcohol in the presence of a strong acid catalyst. For methyl esters, methanol is used with a catalyst like hydrogen chloride (gas) or thionyl chloride, which conveniently generates HCl in situ.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis of this compound from DL-Homophenylalanine.

Materials:

  • DL-Homophenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether

  • Reaction flask with magnetic stirrer and reflux condenser

  • Ice bath

Procedure:

  • Reaction Setup: Suspend DL-Homophenylalanine (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Catalyst Addition: Cool the suspension in an ice bath to approximately 0°C. Add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension.[8] Causality Note: The slow, cooled addition is critical to control the exothermic reaction between SOCl₂ and methanol, which forms the HCl catalyst and methyl sulfite.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, then heat the reaction to reflux (approx. 65°C) for 4-6 hours until the reaction is complete (monitored by TLC). Expertise Note: Refluxing ensures the esterification equilibrium is driven towards the product.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the desired product.

  • Purification: To purify, triturate the crude product with diethyl ether. This will cause the hydrochloride salt to precipitate as a solid. Collect the solid by vacuum filtration and wash with additional cold diethyl ether to remove any unreacted starting materials or byproducts.

  • Drying: Dry the resulting white solid under vacuum to yield pure this compound.

synthesis_workflow start Start: DL-Homophenylalanine & Anhydrous Methanol step1 Cool to 0°C in Ice Bath start->step1 step2 Add Thionyl Chloride (SOCl₂) Dropwise step1->step2 step3 Stir at Room Temp, then Reflux (4-6h) step2->step3 step4 Solvent Evaporation (Rotary Evaporator) step3->step4 step5 Purify by Trituration with Diethyl Ether step4->step5 step6 Filter and Dry Under Vacuum step5->step6 end_product Product: DL-Homophenylalanine Methyl Ester HCl step6->end_product

Caption: Workflow for the Synthesis of DL-Homophenylalanine Methyl Ester HCl.

Applications in Research and Drug Development

The utility of homophenylalanine derivatives is well-established, serving as indispensable components in the synthesis of high-value pharmaceuticals.

Peptide Synthesis

This compound is a ready-to-use building block for solution-phase peptide synthesis. The methyl ester protects the carboxylic acid terminus, while the amino group is available for coupling reactions after neutralization of the hydrochloride salt.

Precursor for ACE Inhibitors

L-Homophenylalanine is a vital chiral intermediate for the synthesis of several widely prescribed ACE inhibitors, which are used to treat hypertension and heart failure.[5][9] These drugs, including enalapril, lisinopril, and ramipril, rely on the specific molecular framework provided by the L-homophenylalanine core to effectively inhibit the angiotensin-converting enzyme.[2][5][10]

Anticancer Drug Development

Beyond cardiovascular medicine, the homophenylalanine scaffold is gaining recognition in oncology.[5] It is a key component in the structure of carfilzomib, a tetrapeptide epoxyketone proteasome inhibitor approved for the treatment of multiple myeloma.[2][11] Researchers are actively exploring its incorporation into new drug candidates to develop more selective and potent anticancer therapies.[5]

applications cluster_drugs Therapeutic Agents cluster_research Research Applications parent Homophenylalanine (Core Structure) ace ACE Inhibitors (e.g., Enalapril, Ramipril) parent->ace Key Precursor cancer Anticancer Drugs (e.g., Carfilzomib) parent->cancer Key Precursor peptide Peptide Synthesis parent->peptide Building Block

Caption: Major Applications of the Homophenylalanine Structure.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of standard analytical techniques is employed. These methods provide a self-validating system to confirm that the material meets the required specifications for research or manufacturing.

TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A major peak corresponding to the product, with purity typically ≥98%.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation (¹H, ¹³C).The spectra will show characteristic signals for the aromatic protons, the aliphatic chain protons, the α-proton, and the methyl ester protons, confirming the molecular skeleton.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (amine salt), C=O (ester), and C-O bonds, as well as aromatic C-H stretches.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the mass of the free base (C₁₁H₁₅NO₂) would be observed, confirming the molecular formula.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from standard Safety Data Sheets (SDS).

  • Hazard Identification: Classified as an eye irritant (H319). May also cause skin and respiratory tract irritation.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[7][13]

  • Handling: Ensure adequate ventilation.[14] Avoid formation of dust and aerosols.[13][14] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Keep the container tightly sealed and store in a cool (0-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]

Conclusion

This compound is a valuable and versatile chemical compound with a significant footprint in modern drug discovery and biochemical research. Its utility as a foundational building block for complex peptides and as a critical precursor to life-saving ACE inhibitors and novel anticancer agents underscores its importance.[1][2][5] A thorough understanding of its structure, properties, and synthesis is crucial for researchers and scientists aiming to leverage this molecule for innovation in the pharmaceutical and biotechnology fields.

References

  • Gao, D., et al. (2022). Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. Angewandte Chemie International Edition, 61(36), e202207077. [Link]

  • Gao, D., et al. (2023). [Advances in enzymatic production of L-homophenylalanine]. Sheng Wu Gong Cheng Xue Bao, 39(8), 3111-3124. [Link]

  • Preparation method of L-valine methyl ester hydrochloride.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]

  • L-Homophenylalanine: Advancing Antitumor Therapies and Cardiovascular Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Recrystallization of L-homophenylalanine. ACS Omega. [Link]

  • Methyl L-phenylalaninate hydrochloride. PubChem CID 75736. [Link]

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology. [Link]

  • Identification of homophenylalanine biosynthetic genes... PubMed. [Link]

  • Compound: HOMOPHENYLALANINE (CHEMBL1233389). ChEMBL - EMBL-EBI. [Link]

  • Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. PubMed. [Link]

  • H-D-Phe-OMe HCl, CAS 13033-84-6. Anaspec. [Link]

Sources

Natural occurrence of homophenylalanine and its biosynthetic pathways.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Natural Occurrence and Biosynthetic Pathways of Homophenylalanine

Executive Summary Homophenylalanine (Hph) is a non-proteinogenic


-amino acid and a critical chiral building block in the pharmaceutical industry, serving as the structural core for Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril, Lisinopril, and Benazepril. Unlike canonical amino acids, Hph is not encoded by the genetic code but is synthesized via a specialized metabolic shunt—the 

-keto acid elongation pathway. This guide details the natural occurrence of Hph in plants and cyanobacteria, elucidates the enzymatic machinery responsible for its biosynthesis, and provides validated protocols for its detection and enzymatic synthesis.

Chemical Identity and Significance

L-Homophenylalanine ((S)-2-amino-4-phenylbutanoic acid) differs from Phenylalanine (Phe) by the insertion of a single methylene group (


) into the side chain. This extension alters the steric properties of the molecule, allowing it to act as a potent mimic in protease active sites, which is the basis for its utility in drug design.
  • IUPAC Name: (2S)-2-amino-4-phenylbutanoic acid

  • Formula:

    
    
    
  • Key Application: Precursor for ACE inhibitors; component of bioactive peptides (e.g., nostopeptolides).

Natural Occurrence

The distribution of Hph is phylogenetically distinct, appearing primarily where secondary metabolism requires chain-elongated aromatics.

A. Plants: The Glucosinolate Connection

In the Brassicaceae family (e.g., Arabidopsis thaliana), Hph is an intermediate in the biosynthesis of glucosinolates , sulfur-rich defense compounds.

  • Pathway: The synthesis occurs via the chain elongation of Phenylalanine.

  • Key Enzymes: The process is governed by Methylthioalkylmalate (MAM) synthases.[1][2][3]

    • MAM1: Primarily elongates methionine.[2]

    • MAM3: Exhibits broad substrate specificity, accepting phenylpyruvate to initiate the formation of phenylethyl glucosinolates.

  • Mechanism: The plant recruits the leucine biosynthetic machinery (IPMS-like enzymes) to perform iterative elongation cycles on the aromatic side chain.

B. Cyanobacteria: Non-Ribosomal Peptide Synthesis

Cyanobacteria, specifically Nostoc punctiforme (PCC 73102) and Oscillatoria species, incorporate Hph into non-ribosomal peptides (NRPs) such as nostopeptolides and cyanopeptolins .

  • Genetic Cluster: The hph gene cluster (hphABCD) is responsible for the dedicated biosynthesis of Hph from Phenylalanine.

  • Evolutionary Divergence: Unlike plants which use generalist enzymes (MAM3), Nostoc possesses a dedicated pathway where hphA (synthase), hphB (dehydrogenase), and hphCD (isomerase) specifically target aromatic substrates, showing low affinity for the branched-chain substrates of leucine biosynthesis.

Biosynthetic Mechanism: The -Keto Acid Elongation Pathway

The biosynthesis of Hph mimics the leucine biosynthetic pathway but utilizes phenylpyruvate as the starter unit. This iterative cycle extends the carbon chain by one methylene unit per turn.

The Enzymatic Cycle
  • Condensation (C-C Bond Formation):

    • Enzyme: 2-Isopropylmalate synthase homolog (MAM3 in plants; HphA in cyanobacteria).

    • Reaction: Phenylpyruvate + Acetyl-CoA

      
       2-Benzylmalate + CoA-SH.
      
    • Mechanism: Claisen condensation of the acetyl group from Acetyl-CoA onto the

      
      -keto group of phenylpyruvate.
      
  • Isomerization:

    • Enzyme: Isopropylmalate isomerase homolog (HphCD).

    • Reaction: 2-Benzylmalate

      
       3-Benzylmalate.
      
    • Mechanism: Dehydration to a dimethylcitraconate-like intermediate followed by rehydration, shifting the hydroxyl group.

  • Oxidative Decarboxylation:

    • Enzyme: Isopropylmalate dehydrogenase homolog (HphB).

    • Reaction: 3-Benzylmalate +

      
      
      
      
      
      2-Oxo-4-phenylbutyrate (OPB) +
      
      
      +
      
      
      .
    • Mechanism: Oxidation of the hydroxyl group to a ketone, followed by

      
      -decarboxylation.
      
  • Transamination:

    • Enzyme: Aminotransferase (e.g., branched-chain aminotransferase BCAT).

    • Reaction: 2-Oxo-4-phenylbutyrate + Glutamate

      
       L-Homophenylalanine + 
      
      
      
      -Ketoglutarate.
Pathway Visualization

HphBiosynthesis cluster_cycle Chain Elongation Cycle (Leucine Pathway Homolog) Phe L-Phenylalanine PP Phenylpyruvate (Starter Unit) Phe->PP Aminotransferase BM2 2-Benzylmalate PP->BM2 Condensation (MAM3 / HphA) AcCoA Acetyl-CoA AcCoA->BM2 BM3 3-Benzylmalate BM2->BM3 Isomerization (HphCD) OPB 2-Oxo-4-phenylbutyrate (OPB) BM3->OPB Oxidative Decarboxylation (HphB) -CO2, +NADH Hph L-Homophenylalanine OPB->Hph Transamination (BCAT)

Figure 1: The


-keto acid elongation pathway for Homophenylalanine biosynthesis. The cycle mirrors leucine biosynthesis but operates on aromatic substrates.

Enzymatic Characterization: Specificity Profiles

The efficiency of Hph production depends on the substrate specificity of the condensing enzyme (Synthase) and the dehydrogenase.

EnzymeOrganismGenePrimary SubstrateSpecificity Insight
MAM1 A. thalianaMAM12-oxo-4-methylthiobutanoatePrefers methionine derivatives; low activity on aromatics.
MAM3 A. thalianaMAM3Broad RangeAccepts both methionine and phenylalanine derivatives; responsible for natural Hph in plants.
HphA N. punctiformehphAPhenylpyruvateHighly specific for aromatics; does not efficiently process valine/leucine precursors.
HphB N. punctiformehphB3-benzylmalatePromiscuous; can complement LeuB (leucine dehydrogenase) in E. coli.

Experimental Protocols

Protocol A: Enzymatic Synthesis of Hph (Cascade Reaction)

This protocol utilizes an engineered L-phenylalanine dehydrogenase (PheDH) coupled with Formate Dehydrogenase (FDH) for NADH recycling to produce Hph from its keto-acid precursor.

Reagents:

  • Substrate: 2-oxo-4-phenylbutyric acid (OPB).

  • Enzymes: Recombinant PheDH (e.g., from Bacillus badius, engineered), FDH (from Candida boidinii).

  • Cofactor:

    
    .
    
  • Cosubstrate: Ammonium formate.[4]

Workflow:

  • Buffer Prep: Prepare 100 mM Glycine-NaOH buffer, pH 9.0.

  • Reaction Mix: Combine:

    • 20 mM OPB

    • 100 mM Ammonium Formate[4]

    • 1 mM

      
      
      
    • 5 U/mL PheDH

    • 5 U/mL FDH

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 12–24 hours.

  • Termination: Stop reaction by adding 10% (v/v) Trichloroacetic acid (TCA) or by heating at 80°C for 5 mins.

  • Validation: Centrifuge to remove protein precipitate; analyze supernatant via HPLC/LC-MS.

Protocol B: Detection via LC-MS/MS (No Derivatization)

Direct analysis of underivatized amino acids is preferred to avoid artifacts.

Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6400 series or equivalent). Column: Intrada Amino Acid (3 x 100 mm, 3


) or C18 with ion-pairing agent.

Method Parameters:

  • Mobile Phase A: Acetonitrile / Formic Acid (100 / 0.3).

  • Mobile Phase B: 100 mM Ammonium Formate in Water.[4]

  • Gradient:

    • 0–3 min: 14% B (Isocratic)

    • 3–10 min: 14%

      
       100% B
      
    • 10–12 min: 100% B

  • Flow Rate: 0.6 mL/min.

  • MS Detection (ESI+):

    • Hph Transition: m/z 180.1

      
       163.1 (Loss of 
      
      
      
      ) and 180.1
      
      
      134.1 (Loss of
      
      
      ).
    • Internal Standard: L-Phe-d5 or similar.

References

  • Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 . Source: Applied and Environmental Microbiology. URL:[Link]

  • MAM3 Catalyzes the Formation of All Aliphatic Glucosinolate Chain Lengths in Arabidopsis . Source: Plant Physiology. URL:[Link]

  • Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis . Source: ChemCatChem. URL:[Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis . Source: Catalysis Science & Technology. URL:[Link]

Sources

Methodological & Application

Use of DL-Homophenylalanine methyl ester hydrochloride as a building block for unnatural peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integrating DL-Homophenylalanine Methyl Ester HCl into Peptidomimetics

Executive Summary & Strategic Rationale

DL-Homophenylalanine methyl ester hydrochloride (hPhe-OMe·HCl) is a critical non-proteinogenic amino acid building block. Structurally, it differs from phenylalanine by the insertion of a single methylene group (


) between the 

-carbon and the phenyl ring.

Why use this building block?

  • ** conformational Flexibility:** The "homo" modification introduces specific torsional freedom, allowing the phenyl ring to access receptor pockets that are sterically forbidden to standard phenylalanine. This is a cornerstone strategy in designing ACE inhibitors (e.g., Enalaprilat analogues) and DPP-4 inhibitors.

  • Proteolytic Stability: The altered backbone geometry and side-chain distance often render the resulting peptide bond resistant to standard proteases (chymotrypsin-like activity), extending in vivo half-life.

  • Library Generation (The "DL" Advantage): While often viewed as an impurity, the racemic "DL" nature is strategically valuable in Combinatorial Scanning . By using the racemate in early-phase synthesis, researchers generate diastereomeric pairs simultaneously, allowing for the rapid probing of stereochemical preference (L vs. D) at the receptor site without running two separate syntheses.

Technical Specifications & Handling

PropertySpecification
Molecular Formula

Molecular Weight 229.70 g/mol
Solubility High in Water, Methanol, DMSO; Low in DCM/EtOAc (as salt)
pKa (Amine) ~9.2 (Requires strong base for activation)
Hygroscopicity Moderate; store in desiccator at -20°C

Critical Handling Note: As a hydrochloride salt, the amine is protonated (


) and non-nucleophilic. It must  be neutralized (free-based) in situ or prior to reaction to participate in peptide coupling.

Experimental Protocols

Protocol A: In Situ Neutralization & Coupling (Solution Phase)

Best for: Rapid synthesis of small peptide libraries where isolation of the free base is inefficient.

Reagents:

  • Carboxylic Acid Component (N-protected amino acid, e.g., Boc-Pro-OH)

  • Coupling Agent: EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous DCM/DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Salt Addition: Add DL-Homophenylalanine methyl ester HCl (1.1 eq) directly to the reaction vessel.

  • Neutralization (Critical Step): Add DIPEA (2.5 eq) dropwise.

    • Note: The first 1.0 eq of base neutralizes the HCl salt. The remaining 1.5 eq maintains the basic pH required for the amine to attack the active ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes unreacted amine/base), sat. NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄.

Protocol B: Enzymatic Resolution of the DL-Racemate

Best for: Isolating pure L-Homophenylalanine when stereospecificity is required.

Since the starting material is a racemic methyl ester, chemical separation is difficult. Enzymatic kinetic resolution is the industry standard for high optical purity.

Mechanism: The enzyme Alcalase (or


-Chymotrypsin) selectively hydrolyzes the L-ester to the L-acid, leaving the D-ester intact.

Workflow:

  • Suspension: Suspend DL-hPhe-OMe·HCl (10 g) in a biphasic system of Water:tert-Butyl Methyl Ether (TBME) (1:1 v/v).

  • pH Adjustment: Adjust aqueous phase pH to 7.5–8.0 using 1M NaOH.

  • Enzyme Addition: Add Alcalase 2.4L (Novozymes) or equivalent serine protease (approx 1% v/w of substrate).

  • Monitoring: Stir vigorously at 25°C. Monitor pH; as hydrolysis proceeds, acid is produced. Maintain pH 7.5 by automatic titration with NaOH.

  • Termination: Stop when NaOH consumption indicates 50% conversion (theoretical max for L-isomer).

  • Separation:

    • Organic Layer: Contains D-hPhe-OMe (unreacted ester).

    • Aqueous Layer: Contains L-hPhe-OH (hydrolyzed acid).

  • Purification: Acidify the aqueous layer to pH 2 and extract with EtOAc to recover pure L-Homophenylalanine.

Process Visualization

Figure 1: Synthetic Workflow & Logic

This diagram illustrates the decision tree for using the DL-mixture versus resolving it, and the chemical pathway for coupling.

G Start DL-hPhe-OMe HCl (Starting Material) Decision Stereochemistry Requirement? Start->Decision Racemic Combinatorial Library Synthesis Decision->Racemic Both Isomers Needed Resolution Enzymatic Resolution (Alcalase Hydrolysis) Decision->Resolution Single Isomer Needed Coupling Coupling Reaction (EDC/HOBt/DIPEA) Racemic->Coupling In-situ Neutralization Diastereomers Mixture of L,L and D,L Peptides Coupling->Diastereomers Product Sep_L Aqueous Phase: L-hPhe-OH (Pure) Resolution->Sep_L Hydrolyzed Sep_D Organic Phase: D-hPhe-OMe (Pure) Resolution->Sep_D Unreacted

Caption: Decision matrix for processing DL-Homophenylalanine methyl ester HCl: Direct combinatorial coupling vs. Enzymatic kinetic resolution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete neutralization of HCl salt.Ensure DIPEA is

eq relative to the amine salt. Verify pH is >8 using wet pH paper.
Racemization Over-activation or high base concentration.Use HOBt or Oxyma Pure to suppress racemization. Avoid pre-mixing the amine salt with base for long periods before adding to the active ester.
Precipitation Salt formation between DIPEA and HCl.Switch solvent to DMF (higher solubility) or perform a "Free Base Isolation" step (extract amine into DCM/Carbonate) prior to coupling.
Enzyme Inactivity pH drift or organic solvent inhibition.Maintain strict pH control (stat titration). Ensure organic co-solvent (TBME) is compatible with the specific protease used.

References

  • Preparation of Homophenylalanine Esters

    • Li, H., & Liao, J. C. (2013).[2] Development of an NADPH-Dependent Homophenylalanine Dehydrogenase by Protein Engineering. ACS Synthetic Biology.

  • Enzymatic Resolution Protocols

    • Wang, S., et al. (2015).[3] Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine. Journal of Chemical Research.

    • (Analogous protocol adapted for hPhe).

  • Peptide Coupling of Methyl Ester Hydrochlorides

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Pharmacological Applications (ACE/DPP-4)

    • Patel, K., et al. (2014). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Journal of Medicinal Chemistry.

Sources

Application Note: Enantioseparation of DL-Homophenylalanine Methyl Ester HCl via Crown Ether HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral resolution of DL-Homophenylalanine methyl ester hydrochloride using HPLC. Content Type: Detailed Application Note & Protocol. Audience: Researchers, Process Chemists, and QC Scientists.

Introduction & Significance

This compound (H-Hphe-OMe·HCl) is a critical intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Lisinopril. Unlike naturally occurring Phenylalanine, Homophenylalanine contains an additional methylene group in the side chain, increasing its hydrophobicity and altering its steric profile.

Achieving high enantiomeric purity (>99.5% e.e.) is non-negotiable in pharmaceutical applications, as the therapeutic efficacy and toxicity profiles of ACE inhibitors are strictly stereodependent.

The Separation Challenge

The hydrochloride salt form presents a specific chromatographic challenge:

  • Ionic Nature: The primary amine is protonated (

    
    ), making it highly polar.
    
  • Hydrophobicity: The aromatic tail requires organic moderation.

  • Stability: Methyl esters are susceptible to hydrolysis in alkaline conditions, necessitating an acidic separation environment.

This protocol details the Crown Ether Ligand Exchange method, widely regarded as the "Gold Standard" for primary amino acids and their esters, offering superior resolution (


) compared to polysaccharide-based phases for this specific salt form.

Mechanistic Principles

The separation relies on a Host-Guest complexation mechanism using a chiral crown ether stationary phase (specifically 18-crown-6 ether derivatives).[1]

  • The Host: The chiral crown ether ring (stationary phase) acts as a host with a defined cavity size.

  • The Guest: The ammonium group (

    
    ) of the Homophenylalanine methyl ester docks into the ether ring via hydrogen bonding.
    
  • Chiral Discrimination: The spatial arrangement of the bulky benzyl-ethyl side chain versus the methyl ester group determines the stability of the complex. On CROWNPAK CR(+) columns, the D-enantiomer typically forms a less stable complex and elutes first, while the L-enantiomer forms a tighter complex and elutes second.

Workflow Visualization

ChiralSeparation Sample Sample Prep (DL-Hphe-OMe·HCl) Protonation Acidic Environment (pH 1.0 - 2.0) Sample->Protonation Dissolve Column CROWNPAK CR-I(+) (Chiral Selector) Protonation->Column Inject Mechanism Host-Guest Complexation (-NH3+ fits in Crown Ether) Column->Mechanism Interactions Elution Differential Elution D (First) / L (Second) Mechanism->Elution Separation Detection UV Detection (210 nm / 254 nm) Elution->Detection Quantification

Figure 1: Logical workflow of the chiral recognition process for primary amine salts.

Experimental Protocol

Equipment & Materials[2][3][4][5][6][7]
  • HPLC System: Binary pump capability, UV/Vis detector (DAD preferred), Column oven.

  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).[2][3]

    • Note: The "I" denotes the immobilized version, which offers higher stability and solvent tolerance than the coated CR(+) version.

  • Reagents: Perchloric Acid (70%, HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q).

Mobile Phase Preparation

The mobile phase is critical. Perchloric acid (


) is the chaotic acid of choice because perchlorate anions (

) form stable ion pairs and have low UV cutoff.

Preparation of pH 1.5 Mobile Phase:

  • Acid Stock: Add 16.3 g of Perchloric acid (70%) to 1000 mL of water. (Approx pH 1.0).[2][4]

  • Working Buffer: Dilute the Acid Stock with water to achieve pH 1.5 (verify with pH meter).

  • Final Mix: Combine 85% Aqueous Buffer (pH 1.5) and 15% Methanol (v/v) .

    • Optimization Note: Homophenylalanine is more hydrophobic than Phenylalanine. If retention is too long (>20 min), increase Methanol to 20% (Max 20% for CR(+), higher allowed for CR-I(+)).

Chromatographic Conditions[2][3][4][6][10]
ParameterSettingRationale
Flow Rate 0.4 – 0.5 mL/minLower flow rates enhance mass transfer in ligand exchange.
Temperature 15°C - 25°C Lower temperatures (sub-ambient) often increase Resolution (

) by maximizing the enthalpy difference between enantiomers.
Detection UV 210 nmDetects the ester carbonyl; higher sensitivity.
Alt. Detection UV 254 nmDetects the phenyl ring; more selective, less baseline noise.
Injection Vol. 1 - 5 µLPrevent column overload; Crown ether capacity is lower than C18.
Run Time ~15 - 25 minSufficient for baseline resolution of D and L peaks.
Sample Preparation
  • Weigh ~10 mg of DL-Homophenylalanine methyl ester HCl.

  • Dissolve in 10 mL of Mobile Phase .

    • Critical: Do not dissolve in pure Methanol or neutral water, as this may affect peak shape or cause hydrolysis.

    • Stability:[5][6][7][8][9] Analyze within 24 hours. Methyl esters hydrolyze to the free acid over time, creating new peaks (Homophenylalanine free acid) that elute earlier.

Method Validation & Performance

To ensure the method is self-validating, the following System Suitability Testing (SST) criteria must be met before running unknown samples.

Typical Performance Metrics
  • Retention Time (D-isomer): ~8-10 min

  • Retention Time (L-isomer): ~12-15 min

  • Resolution (

    
    ):  > 2.0 (Baseline separation)
    
  • Symmetry Factor: 0.8 – 1.2

Calculation of Enantiomeric Excess (% e.e.)


(Assuming L is the desired product)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Resolution Column contamination or Temperature too high.Wash column with water; Lower oven temperature to 10-15°C.
Peak Tailing pH too high; Amine deprotonating.Lower mobile phase pH to 1.0 - 1.2.
Extra Peaks Hydrolysis of ester.Check sample age. Freshly prepare in acidic mobile phase.
High Backpressure Precipitation in column.Ensure no Potassium (

) salts are used (precipitates with

).

References

  • Daicel Chiral Technologies. (n.d.).[10] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Machida, Y., et al. (1998). Enantiomeric separation of amino acids and their esters on chiral stationary phases based on crown ethers.

Sources

Application Notes and Protocols for DL-Homophenylalanine Methyl Ester Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Potential of a Non-Proteinogenic Amino Acid in Neuroscience

DL-Homophenylalanine methyl ester hydrochloride is a derivative of homophenylalanine, a non-proteinogenic amino acid that is structurally similar to the essential amino acid phenylalanine, but with an additional methylene group in its side chain.[1] While direct neuroscientific applications of the methyl ester hydrochloride salt are not extensively documented in publicly available literature, the unique structural properties of homophenylalanine and its derivatives suggest significant potential for exploration in neuroscience research. Non-proteinogenic amino acids are increasingly utilized as tools to develop novel peptide-based therapeutics with improved stability and bioavailability.[2]

The esterification of the carboxyl group and the hydrochloride salt form of DL-Homophenylalanine enhance its solubility and potential for bioavailability, making it a suitable candidate for in vitro and in vivo studies.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound in neuroscience research, drawing upon established methodologies for similar compounds and the known biological activities of its structural analogs.

Postulated Mechanisms and Applications in a Neuroscience Context

Based on the known activities of structurally related compounds, this compound could be investigated for several applications in neuroscience:

  • Neuroprotection: Phenylalanine derivatives have demonstrated neuroprotective effects in models of ischemic brain injury.[4] It is plausible that homophenylalanine derivatives could exhibit similar or enhanced protective properties against excitotoxicity, oxidative stress, and apoptotic pathways in neurons.

  • Enzyme Inhibition: Homophenylalanine analogs have been shown to be potent inhibitors of enzymes such as alanine aminopeptidases.[5][6] In the central nervous system, such enzymes can play roles in neuropeptide metabolism and cellular signaling. Investigating the inhibitory potential of this compound against specific brain enzymes could uncover novel therapeutic targets.

  • Neuromodulation: As an amino acid analog, it may interact with amino acid transporters or receptors in the brain, potentially modulating neurotransmitter systems.[7][8] Its effects on neuronal excitability and synaptic transmission warrant investigation.

  • Peptide Synthesis: The primary current use of this compound is as a building block for synthesizing novel peptides.[2] Incorporating homophenylalanine into neuropeptide sequences can alter their conformation and stability, leading to the development of new research tools or therapeutic candidates with modified receptor affinities and biological activities.

Experimental Protocols

The following protocols are designed to be adaptable for the investigation of this compound in a neuroscience research setting.

Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol details a method to assess the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.

1. Preparation of Primary Cortical Neuron Cultures:

  • Culture vessels (e.g., 96-well plates) should be coated with Poly-D-lysine (50 µg/mL in sterile phosphate-buffered saline, PBS) for at least 1 hour at room temperature.[9]

  • Rinse the coated vessels three times with sterile, distilled water and allow them to dry completely in a laminar flow hood.[10]

  • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established dissection protocols.[11][12]

  • Digest the cortical tissue with a papain solution at 37°C for 15-30 minutes, with gentle mixing every 5 minutes.[11]

  • Wash the tissue to remove the enzyme and gently triturate to obtain a single-cell suspension.[11][12]

  • Plate the dissociated neurons onto the coated culture vessels in a suitable serum-free neuronal culture medium, such as Neurobasal Plus medium supplemented with B-27 Plus.[10]

  • Culture the neurons at 37°C in a humidified incubator with 5% CO2. Feed the cultures every 3 days by replacing half of the medium.[10]

2. Treatment with this compound:

  • After 7-10 days in vitro (DIV), when a mature neuronal network has formed, prepare a stock solution of this compound in sterile water or PBS. Further dilutions should be made in the neuronal culture medium.

  • Pre-treat the neuronal cultures with various concentrations of the compound (e.g., 1 µM, 10 µM, 100 µM) for a predetermined time (e.g., 1-24 hours) before inducing neuronal damage.

3. Induction of Glutamate-Induced Excitotoxicity:

  • Prepare a high-concentration solution of L-glutamic acid in culture medium.

  • After the pre-treatment period, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

  • Following glutamate exposure, remove the glutamate-containing medium and replace it with fresh culture medium (with or without the test compound, depending on the experimental design).

4. Assessment of Neuroprotection (24 hours post-insult):

  • Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium from damaged cells as an indicator of cytotoxicity.[4]

  • MTT or PrestoBlue Assay: Assess cell viability by measuring the metabolic activity of the remaining viable neurons.

  • Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., MAP2 or NeuN) and markers of cell death (e.g., TUNEL staining for apoptosis) to visualize and quantify neuronal survival.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_prep Culture Preparation cluster_exp Experiment cluster_analysis Analysis prep_coating Coat plates with Poly-D-lysine prep_dissection Dissect E18 cortical tissue prep_coating->prep_dissection prep_dissociation Dissociate neurons prep_dissection->prep_dissociation prep_plating Plate neurons and culture for 7-10 days prep_dissociation->prep_plating exp_pretreat Pre-treat with DL-Homophenylalanine methyl ester hydrochloride prep_plating->exp_pretreat exp_insult Induce excitotoxicity (e.g., Glutamate) exp_pretreat->exp_insult exp_incubation Incubate for 24 hours exp_insult->exp_incubation analysis_ldh LDH Assay (Cytotoxicity) exp_incubation->analysis_ldh analysis_mtt MTT/PrestoBlue Assay (Viability) exp_incubation->analysis_mtt analysis_icc Immunocytochemistry (Neuronal Survival) exp_incubation->analysis_icc

Caption: Workflow for assessing the neuroprotective effects of this compound.

Protocol 2: General Protocol for In Vivo Administration in Rodent Models

This protocol provides a general framework for administering this compound to rodents for studying its effects on neurological disease models.

1. Animal Models:

  • Select an appropriate rodent model for the neurological disorder of interest (e.g., a stroke model like transient middle cerebral artery occlusion (MCAO), a model of Parkinson's disease, or a model of cognitive impairment).[4]

  • All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

2. Compound Preparation and Administration:

  • Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline or PBS). The concentration should be calculated based on the desired dose and the animal's body weight.

  • Administer the compound via an appropriate route, such as intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage. The choice of administration route will depend on the desired pharmacokinetic profile.

  • A dose-response study should be conducted to determine the optimal therapeutic dose.

3. Experimental Timeline:

  • The timing of administration will depend on the disease model and the research question. The compound can be administered before, during, or after the induction of the neurological insult.

  • Include appropriate control groups, such as a vehicle-treated group and a sham-operated group.

4. Behavioral and Histological Analysis:

  • At the end of the experimental period, assess the animals for behavioral deficits relevant to the disease model (e.g., motor function tests, cognitive tests).

  • Perfuse the animals and collect brain tissue for histological analysis (e.g., infarct volume measurement, immunohistochemistry for neuronal markers and inflammatory markers).

Potential In Vivo Experimental Design

G cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Measures setup_model Select Rodent Model of Neurological Disease setup_groups Randomize into Treatment Groups setup_model->setup_groups proc_insult Induce Neurological Insult (e.g., MCAO) setup_groups->proc_insult proc_treatment Administer Compound or Vehicle proc_insult->proc_treatment proc_monitoring Monitor Animal Health and Well-being proc_treatment->proc_monitoring outcome_behavior Behavioral Assessments proc_monitoring->outcome_behavior outcome_histology Histological Analysis of Brain Tissue proc_monitoring->outcome_histology

Caption: General workflow for in vivo studies of this compound.

Data Presentation

Table 1: Example of In Vitro Neuroprotection Data Summary

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
Control (no insult)-100 ± 55 ± 2
Vehicle + Glutamate-45 ± 795 ± 8
Compound + Glutamate155 ± 680 ± 7
Compound + Glutamate1070 ± 860 ± 9
Compound + Glutamate10085 ± 530 ± 6

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13][14][15] Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[13][14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, compound for neuroscience research. Its structural similarity to phenylalanine and the demonstrated neuroactivity of related derivatives provide a strong rationale for its investigation as a potential neuroprotective, neuromodulatory, or enzyme-inhibiting agent. The protocols outlined in this guide offer a starting point for researchers to systematically evaluate the neurobiological effects of this compound. Future studies should focus on elucidating its precise mechanism of action, its pharmacokinetic and pharmacodynamic properties in vivo, and its potential therapeutic efficacy in various models of neurological disorders.

References

  • Current time information in Brussels, BE. (n.d.).
  • Protocol for the Primary Culture of Cortical and Hippocampal neurons. (n.d.).
  • PRIMARY NEURON CULTURE PROTOCOL. (2022). protocols.io. [Link]

  • D-Phenylalanine methyl ester hydrochloride Safety Data Sheet. (2019). MilliporeSigma.
  • Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. (2022). PMC.
  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (n.d.). MDPI.
  • Genetically Encoding Unnatural Amino Acids in Neurons in vitro and in the Embryonic Mouse Brain for Optical Control of Neuronal Proteins. (n.d.). PMC.
  • Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons. (n.d.). Thermo Fisher Scientific - ES.
  • The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.).
  • [Advances in enzymatic production of L-homophenylalanine]. (2023). PubMed.
  • Advances in D-Amino Acids in Neurological Research. (n.d.). PMC.
  • SAFETY DATA SHEET - DL-Phenylalanine methyl ester hydrochloride. (2025). Thermo Fisher Scientific.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC.
  • Effect of enzyme substitution therapy on brain magnetic resonance imaging and cognition in adults with phenylketonuria: A case series of three patients. (2024). NIH.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. (n.d.). PubMed.
  • Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (n.d.). MDPI.
  • SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride. (n.d.). Fisher Scientific.
  • In vivo determination of extracellular concentration of amino acids in the rat hippocampus. A method based on brain dialysis and computerized analysis. (1986). PubMed.
  • Non-protein Functions of Amino Acids. (n.d.). News-Medical.
  • SAFETY DATA SHEET - L-β-Homophenylalanine hydrochloride. (2025). Sigma-Aldrich.
  • Inhibition of Enzymes Involved in Neurodegenerative Disorders and Aβ1–40 Aggregation by Citrus limon Peel Polyphenol Extract. (n.d.). MDPI.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2025). Semantic Scholar. Retrieved from [Link]

  • L-Phenylalanine, methyl ester, hydrochloride SDS, 7524-50-7 Safety Data Sheets. (n.d.). Echemi.
  • Amino acid infusions induce reversible, dose-related decreases in bile flow in the isolated rat liver. (n.d.). PubMed. Retrieved from [Link]

Sources

Monitoring the progress of a peptide coupling reaction with DL-Homophenylalanine methyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocols for monitoring the solution-phase peptide coupling of DL-Homophenylalanine methyl ester hydrochloride (H-DL-Hphe-OMe·HCl) . Homophenylalanine (Hphe) is a non-canonical


-amino acid analogue often used in peptidomimetics (e.g., ACE inhibitors) to modify proteolytic stability and potency. Due to the hydrochloride salt form and the racemic (DL) nature of the starting material, standard monitoring protocols must be adapted to account for in situ neutralization, diastereomer formation, and reaction kinetics. This note provides a self-validating workflow using TLC, HPLC, and LC-MS.

Chemical Context & Challenges[1][2]

The Reagent: DL-Homophenylalanine Methyl Ester HCl[3][4]
  • CAS: [1]

  • Structure: A phenylalanine analogue with an extra methylene group in the side chain (

    
    ).
    
  • Role: Acts as the nucleophile (amine component) in the coupling reaction.

Critical Challenges in Monitoring
  • Salt Neutralization: The amine is protonated (

    
    ). It is unreactive until treated with a base (e.g., DIPEA). Monitoring must confirm the free base is available but not in large excess to prevent racemization of the activated carboxylic acid partner.
    
  • Diastereomer Management: Since the starting material is a racemic mixture (DL), coupling with a chiral amino acid (e.g., Boc-L-Xxx-OH) will yield a mixture of diastereomers (L-L and L-D). These have distinct physical properties and must be resolved during HPLC monitoring.

  • Ester Stability: The methyl ester is sensitive to hydrolysis under highly basic conditions. Prolonged reaction times with excess base can lead to the formation of the free acid side-product.

Analytical Method Development

Before initiating the reaction, establish the following analytical baselines.

Thin Layer Chromatography (TLC)

TLC is the primary tool for rapid, qualitative "at-line" monitoring.[2]

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase:

    • Standard: Hexane:Ethyl Acetate (1:1 or 2:1).

    • Polar: DCM:MeOH (95:5) – recommended if the product is polar.

  • Visualization Strategy:

    • UV (254 nm): Detects the aromatic rings in Hphe and the coupling partner.

    • Ninhydrin Stain: Critical for monitoring the consumption of H-DL-Hphe-OMe.[3] The free amine will stain purple/red . The product (amide) will not stain.

    • KMnO

      
       / CAM:  Universal stains for the non-UV active components (e.g., Boc groups).
      
HPLC Monitoring (Quantitative)

HPLC is required to determine conversion yield and diastereomeric ratio.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 214 nm (peptide bond) and 254 nm (aromatic ring).

  • Diastereomer Separation: The L-L and L-D products usually exhibit different retention times (

    
     min) on standard C18 columns due to different solvophobic interactions.
    

Experimental Protocol

Workflow Visualization

The following diagram outlines the logical flow of the reaction and decision gates.

ReactionWorkflow Start Start: Weigh Reagents Neutralize Step 1: Neutralize H-DL-Hphe-OMe·HCl (DCM + DIPEA) Start->Neutralize Activate Step 2: Activate Acid Partner (Acid + EDC/HOBt or HATU) Start->Activate Combine Step 3: Combine & Stir (0°C -> RT) Neutralize->Combine Activate->Combine T0_Check T=0 Check (TLC) Confirm SM spots Combine->T0_Check Monitor_Loop Monitor Loop (T = 1h, 3h, 12h) T0_Check->Monitor_Loop TLC_Test TLC Analysis (Ninhydrin Stain) Monitor_Loop->TLC_Test HPLC_Test HPLC Analysis (Conversion %) TLC_Test->HPLC_Test Decision Is Amine Consumed? HPLC_Test->Decision Workup Quench & Workup (Acid Wash) Decision->Workup Yes (>95%) Add_Reagent Add 0.2 eq Reagents Decision->Add_Reagent No (Stalled) Add_Reagent->Monitor_Loop

Figure 1: Logical workflow for peptide coupling monitoring involving decision gates based on analytical feedback.

Step-by-Step Procedure

Reagents:

  • Amine: H-DL-Hphe-OMe·HCl (1.0 eq)

  • Acid Partner: Boc-L-Xxx-OH (1.1 eq)

  • Coupling Agents: EDC·HCl (1.2 eq) / HOBt (1.2 eq) OR HATU (1.1 eq).

  • Base: DIPEA (Diisopropylethylamine) (2.5 eq total).

  • Solvent: DMF or DCM (anhydrous).

Step 1: Neutralization (Critical)

  • Dissolve H-DL-Hphe-OMe·HCl in the solvent.

  • Add 1.0 eq of DIPEA. Stir for 5 minutes.

  • Validation: Spot on TLC.[4][5] The spot should streak less than the salt form, indicating the free base.

Step 2: Activation & Coupling

  • In a separate vessel, dissolve the Acid Partner and Coupling Agent.

  • Add remaining DIPEA (1.5 eq) to the Acid mixture to activate.

  • Transfer the neutralized Hphe solution to the activated Acid solution.

Step 3: Monitoring Timeline

TimepointMethodTarget ObservationAction
T=0 TLCDistinct spots for Acid (UV) and Hphe (Ninhydrin).Confirm baseline Rf values.
T=1 hr TLCAppearance of new Product spot (UV active, Ninhydrin negative).Continue stirring.
T=3 hr HPLCQuantify conversion. Check for diastereomer split.[6]If conversion <50%, add base.
T=12 hr HPLC/LC-MS>95% Conversion. Mass check for hydrolysis (M-14).Proceed to workup if complete.

Step 4: Quenching Once HPLC indicates >95% consumption of the Hphe amine:

  • Dilute with Ethyl Acetate.

  • Wash with 1M HCl or 5% KHSO

    
     .
    
    • Why? This removes unreacted amine (Hphe) and the DIPEA, pulling them into the aqueous phase.

    • Note: The product (amide) remains in the organic phase.

Data Interpretation & Troubleshooting

Interpreting the HPLC Chromatogram

When coupling Boc-L-Pro-OH (chiral) with H-DL-Hphe-OMe (racemic), you will observe two product peaks.

  • Peak A (e.g., 12.4 min): Boc-L-Pro-L-Hphe-OMe

  • Peak B (e.g., 12.8 min): Boc-L-Pro-D-Hphe-OMe

  • Ratio: Theoretically 1:1. Significant deviation (e.g., 1:3) suggests Kinetic Resolution —one enantiomer of the Hphe reacted faster than the other. This is a common phenomenon in peptide coupling with racemic amines.

Troubleshooting Table
ObservationProbable CauseCorrective Action
TLC shows SM remaining after 12h Incomplete activation or salt interference.Add 0.2 eq HATU/DIPEA. Ensure pH is basic (

8).
New peak at lower RT (HPLC) Hydrolysis of Methyl Ester.Check LC-MS for [M-14] mass. Reduce base concentration; avoid aqueous workup until quench.
Product spot smears on TLC Incomplete removal of DIPEA salts.Add a drop of Acetic Acid to the TLC eluent.[2]
Ninhydrin stain is faint Hphe amine did not free-base efficiently.Ensure 1.0 eq DIPEA was added specifically to neutralize the HCl salt before coupling.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Standard reference for peptide protection strategies). [Link]

  • Phenomenex. (n.d.). HPLC Separation of Peptide Diastereomers. Application Guide. [Link]

  • Reach Devices. (n.d.). TLC Stains and Visualization of Organic Compounds. [Link]

Sources

Troubleshooting & Optimization

Identifying and removing common impurities from DL-Homophenylalanine methyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DL-Homophenylalanine methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and remove common impurities from this versatile building block. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental choices and ensure the integrity of your research. This compound is a crucial reagent in peptide synthesis and pharmaceutical development, making its purity paramount for reliable and reproducible results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The most prevalent impurities typically arise from the synthesis process or degradation. These include:

  • DL-Homophenylalanine: The unesterified parent amino acid is a common impurity, often resulting from incomplete esterification or hydrolysis of the methyl ester.[3] The presence of moisture can contribute to this hydrolysis.

  • Residual Solvents: Depending on the synthesis and purification methods used, residual solvents such as methanol, ethanol, ethyl acetate, or ether may be present.[4]

  • Reagents from Synthesis: Traces of reagents used in the esterification process, such as thionyl chloride or acids, might persist if not adequately removed.[4][5]

  • Enantiomeric Impurities: While the product is a racemic mixture (DL-), the ratio of D- to L-enantiomers might not be exactly 1:1, which can be a critical factor in chiral separations or stereospecific synthesis.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your sample and detecting the presence of the free amino acid (DL-Homophenylalanine).[1] A reversed-phase C18 column is often suitable for this purpose.

  • Gas Chromatography (GC): GC is the preferred method for identifying and quantifying residual solvents.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can provide structural confirmation of the desired product and may reveal the presence of significant impurities.

  • Chiral HPLC: To determine the enantiomeric ratio, chiral HPLC is necessary. Polysaccharide-based chiral stationary phases are often effective for separating amino acid ester enantiomers.[7]

Q3: What is the acceptable purity level for this compound in my application?

A3: The required purity level is application-dependent. For peptide synthesis, high purity (typically >98%) is crucial to avoid side reactions and ensure the correct peptide sequence.[1] For early-stage drug discovery, a slightly lower purity might be acceptable, but it's essential to identify the impurities to understand their potential impact.

Troubleshooting Guide: Impurity Identification and Removal

This section provides a systematic approach to identifying and eliminating common impurities from your this compound.

Workflow for Impurity Identification and Removal

cluster_identification Impurity Identification cluster_removal Impurity Removal Strategy A Initial Sample of DL-Homophenylalanine Methyl Ester Hydrochloride B Analytical Testing (HPLC, GC, Chiral HPLC, NMR) A->B C Impurity Profile Identified B->C D Presence of DL-Homophenylalanine and other polar impurities C->D E Presence of Residual Solvents C->E F Incorrect Enantiomeric Ratio C->F G Recrystallization D->G H Column Chromatography D->H I High Vacuum Drying E->I J Chiral Separation (Preparative Chiral HPLC) F->J K Purified Product G->K H->K I->K J->K

Caption: A workflow diagram illustrating the process of identifying and removing impurities from this compound.

Issue 1: Presence of DL-Homophenylalanine (Free Acid)

Cause: This is the most common impurity and arises from either incomplete esterification during synthesis or hydrolysis of the methyl ester upon exposure to moisture.

Identification:

  • HPLC Analysis: Use a reversed-phase HPLC method. The free amino acid, being more polar, will typically have a shorter retention time than the methyl ester.

Removal Protocol: Recrystallization

Recrystallization is an effective method for removing the more polar free acid impurity.

Step-by-Step Protocol:

  • Solvent Selection: A mixture of a solvent in which the ester hydrochloride is soluble at high temperatures and poorly soluble at low temperatures is ideal. A common system for similar compounds is a mixture of ethanol (EtOH) and ethyl acetate (EtOAc) or methanol and ether.[4]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Precipitation: Slowly add ethyl acetate (a less polar solvent) to the hot solution until a slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate or ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Parameter Recommendation Rationale
Solvent System Ethanol/Ethyl Acetate[4] or Methanol/EtherProvides good solubility at high temperatures and poor solubility at low temperatures, allowing for efficient crystallization of the desired product while leaving impurities in the mother liquor.
Cooling Rate Slow coolingPromotes the formation of larger, purer crystals.
Washing Solvent Cold Ethyl Acetate or EtherRemoves residual mother liquor without dissolving a significant amount of the purified product.

Issue 2: Presence of Residual Solvents

Cause: Incomplete removal of solvents used during the synthesis or purification process.

Identification:

  • GC Analysis: Gas chromatography with a suitable column (e.g., DB-624) and a flame ionization detector (FID) is the standard method for quantifying residual solvents.[6]

Removal Protocol: High Vacuum Drying

Step-by-Step Protocol:

  • Apparatus: Place the sample in a suitable flask or vacuum oven.

  • Vacuum: Apply a high vacuum (e.g., <1 mmHg).

  • Temperature: Gently heat the sample (e.g., 30-40°C) to increase the vapor pressure of the residual solvents, facilitating their removal. Be cautious not to heat to the melting point of the compound (approximately 153-154°C).[8]

  • Duration: Continue drying until a constant weight is achieved.

Issue 3: Incorrect Enantiomeric Ratio

Cause: The synthesis may have inadvertently favored one enantiomer, or contamination may have occurred. For most applications using the "DL" form, a near 1:1 ratio is expected.

Identification:

  • Chiral HPLC: This is the definitive method for determining the enantiomeric composition. A chiral stationary phase, such as one based on a polysaccharide derivative, is typically used.[7]

Removal/Resolution (if a specific enantiomer is desired):

While the goal is often to use the racemic mixture, if a specific enantiomer is required, preparative chiral chromatography is the most direct approach.

General Procedure for Chiral Separation:

  • Method Development: Develop an analytical chiral HPLC method that provides good separation of the D- and L-enantiomers.

  • Scale-Up: Scale up the analytical method to a preparative chiral HPLC system.

  • Fraction Collection: Collect the fractions corresponding to each enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Alternative Purification: Column Chromatography

For samples with multiple impurities or when recrystallization is ineffective, column chromatography can be employed.

Workflow for Column Chromatography Purification

A Crude Sample Dissolved in Minimal Mobile Phase B Load onto Silica Gel Column A->B C Elute with a Gradient of Dichloromethane/Methanol B->C D Collect Fractions C->D E Analyze Fractions by TLC or HPLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Product G->H

Caption: A schematic of the column chromatography process for purifying this compound.

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel as the stationary phase.[9]

  • Mobile Phase: A common mobile phase for separating amino acid esters is a gradient of a non-polar solvent like dichloromethane (DCM) and a polar solvent like methanol (MeOH).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase composition.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Gradually increase the polarity of the mobile phase to elute the compounds. The less polar methyl ester will elute before the more polar free amino acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the pure fractions.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Note on Handling Amines on Silica Gel: To prevent peak tailing and improve separation of basic compounds like amino acid esters on acidic silica gel, it is often beneficial to add a small amount of a competing base, such as triethylamine (0.1-1%), to the mobile phase.[10]

By following these guidelines, you can effectively identify and remove common impurities from your this compound, ensuring the quality and reliability of your downstream applications.

References

  • PrepChem. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0310012A2 - Process for the preparation of optically pure homophenyl alanine.
  • Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis. (2022).
  • Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. (2015). PubMed.
  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (n.d.). University of Sheffield.
  • Google Patents. (n.d.). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018).
  • ResearchGate. (n.d.). The synthesis of L-(+)-homophenylalanine hydrochloride | Request PDF. Retrieved from [Link]

  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ResearchGate. (2021). How to purify amino acid hydrolysis extract for HPLC analysis?. Retrieved from [Link]

  • Enantiomeric Recognition and Separation by Chiral Nanoparticles. (2019).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • European Patent Office. (n.d.). Method for crystallizing alpha-L-aspartyl-L-phenylalanine methyl ester. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.).
  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Retrieved from [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. (n.d.).
  • Chem-Impex. (n.d.). α-Methyl-DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

Sources

Strategies to prevent racemization of DL-Homophenylalanine methyl ester hydrochloride during peptide coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for preventing racemization and side reactions during the coupling of Homophenylalanine methyl ester hydrochloride.

Subject: Preserving Stereochemical Integrity of DL-Homophenylalanine Methyl Ester Hydrochloride (H-DL-Hphe-OMe·HCl) During Peptide Synthesis.[1][2][3][4] Ticket ID: #Hphe-OMe-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Stereochemical Note

User Query: Strategies to prevent racemization of this compound during peptide coupling.

Technical Clarification: While the starting material specified is DL (racemic, 50:50 mixture of enantiomers), the strategies to prevent "racemization" are critical for two reasons:

  • Preventing Epimerization of the Coupling Partner: The conditions that racemize Hphe-OMe (high basicity) can also racemize the activated amino acid (the carboxyl component) it is being coupled to.

  • Protocol Transferability: These protocols are identical to those required for L-Homophenylalanine , where maintaining optical purity is essential. If you are observing diastereomeric ratios drifting from the expected 50:50 (in DL couplings) or appearing in L-isomer couplings, these protocols apply.

Core Challenge: Homophenylalanine (Hphe) is a hydrophobic, sterically bulky residue. The methyl ester hydrochloride form requires base neutralization to become nucleophilic. This neutralization step is the primary vector for side reactions: base-catalyzed enolization (racemization) and diketopiperazine (DKP) formation .

Diagnostic Workflow: Risk Assessment

Before starting your synthesis, use this decision tree to evaluate the risk level of your current protocol.

RacemizationRisk Start Start: H-Hphe-OMe·HCl Coupling BaseChoice Base Selection for Neutralization Start->BaseChoice Temp Reaction Temperature BaseChoice->Temp DIPEA / NMM (Hindered) RiskHigh HIGH RISK: Enolization & DKP Formation BaseChoice->RiskHigh TEA / DBU (Strong/Un-hindered) Mode Addition Mode Temp->Mode 0°C - 4°C Temp->RiskHigh Room Temp (>20°C) Mode->RiskHigh Pre-neutralization (>5 mins) RiskLow OPTIMIZED: Kinetic Control Mode->RiskLow In-situ (Base added to mixture)

Figure 1: Decision tree for assessing racemization risk during the neutralization of amino acid ester hydrochlorides.

Core Technical Analysis: The "Why" Behind the Protocol

To prevent racemization, you must control the chemical environment of the


-proton.
Mechanism 1: Base-Catalyzed Enolization

The methyl ester group increases the acidity of the


-proton (pKa ~24-25). In the presence of excess base (used to neutralize the HCl salt), the proton can be abstracted, forming an achiral enolate intermediate. When this reprotonates, it does so randomly, leading to racemization.
  • Risk Factor: Using Triethylamine (TEA) or pre-neutralizing the salt in the absence of the activated acid allows the free amine to sit in a basic environment, promoting enolization.

Mechanism 2: Diketopiperazine (DKP) Formation

If Hphe-OMe is the C-terminal residue of a dipeptide (e.g., H-AA-Hphe-OMe), the free N-terminal amine can attack the C-terminal ester carbonyl, forming a cyclic DKP and cleaving the peptide chain.

  • Relevance to Hphe: As a homolog of phenylalanine, Hphe is bulky but still susceptible to this cyclization, particularly in methyl esters which are good leaving groups.

Optimized Experimental Protocol

Objective: Couple Fmoc-AA-OH to H-DL-Hphe-OMe·HCl with minimal racemization/epimerization.

Reagents:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[5][6] Why? Oxyma is superior to HOBt for suppressing racemization and is safer.

  • Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine (TMP). Why? Collidine is a weaker base (pKa ~7.4) that neutralizes the HCl salt without abstracting the

    
    -proton.
    
  • Solvent: DMF or DCM/DMF (1:1).[2]

Step-by-Step Procedure:
  • Activation (Vessel A):

    • Dissolve Fmoc-AA-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

    • Cool to 0°C .

    • Add DIC (1.0 equiv). Stir for 2-3 minutes to form the active ester.

  • Controlled Neutralization (Vessel B):

    • Suspend H-DL-Hphe-OMe·HCl (1.0 equiv) in DMF.[2]

    • Cool to 0°C .

    • CRITICAL: Add DIPEA (0.95 - 1.0 equiv) immediately before combining with Vessel A. Do not use excess base (e.g., do not use 2.0 equiv). Do not let this mixture sit for >5 minutes.

  • Coupling:

    • Transfer the contents of Vessel B (Amine) into Vessel A (Active Ester).

    • Maintain at 0°C for 1 hour , then allow to warm to Room Temperature overnight.

    • Note: Keeping the reaction cold during the initial mixing suppresses the kinetic rate of proton abstraction.

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with 5% KHSO4 (removes basic impurities), Sat. NaHCO3, and Brine.[7]

    • Note: Avoid strong base washes (NaOH) which can hydrolyze or racemize the methyl ester.

Data Summary: Base & Additive Effects

The following table summarizes the impact of different conditions on racemization rates (based on comparative literature for phenyl-based esters).

VariableConditionRacemization RiskRecommendation
Base Triethylamine (TEA)High AVOID . Too strong/unhindered.
Base DIPEA (Dieckmann)ModerateUse stoichiometric amount (1.0 eq).
Base TMP (2,4,6-Collidine)Low PREFERRED .[8] Weak base, steric bulk prevents

-proton abstraction.
Additive HOBtModerateStandard, but Oxyma is better.
Additive Oxyma PureLow PREFERRED .[6] Superior suppression.
Temp Room Temp (>20°C)ModerateRisk increases with time.
Temp 0°C - 4°CLow PREFERRED for addition step.
Troubleshooting & FAQs

Q1: I am using DL-Hphe-OMe, so why do I see two peaks in my HPLC? A: Since you are starting with a racemic mixture (DL), coupling it to a chiral amino acid (e.g., L-Alanine) will inevitably produce diastereomers (L-Ala-L-Hphe and L-Ala-D-Hphe). These have different physical properties and will separate on standard C18 HPLC. This is expected. "Racemization" in your context would mean the ratio of these peaks shifting away from 1:1, or the appearance of four peaks (if the L-Ala also racemized).

Q2: My yield is consistently low (<50%). What is happening? A: You are likely experiencing DKP formation . If Hphe-OMe is the second residue, the methyl ester is highly reactive.

  • Fix: Use a bulkier ester (e.g., tert-butyl ester) if possible, or perform the coupling in DCM (non-polar solvents often suppress DKP compared to DMF). Ensure rapid coupling by using HATU/HOAt if steric hindrance is high, but be careful with the base.

Q3: Can I use pre-neutralized H-Hphe-OMe (free base)? A: Not recommended. The free base of amino acid methyl esters is unstable and prone to dimerization and autoradiolysis (self-catalyzed racemization) upon storage. Always generate the free amine in situ from the HCl salt.

Q4: Is there a specific additive for "difficult" racemization cases? A: Yes. Copper(II) Chloride (CuCl₂) used in combination with HOBt/DIC has been shown to virtually eliminate racemization in extremely sensitive couplings (e.g., Histidine or Phenylglycine derivatives). Use 1.0 equiv of CuCl₂ if standard Oxyma protocols fail.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Steinauer, R., et al. (1989). Racemization of amino acid methyl esters during peptide coupling. Bachem Technical Notes.

  • Miyazawa, T., et al. (1992). Simultaneous determination of enantiomers of amino acid methyl esters by HPLC.
  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Org. Synth. (2013). Synthesis of Z-L-Phg-Val-OMe (Demonstrating Oxyma/EDC low racemization protocol). Organic Syntheses, 90, 47-57.

Sources

Optimizing peptide coupling yield with the sterically hindered DL-Homophenylalanine methyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving the sterically hindered amino acid, DL-Homophenylalanine methyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique building block into peptide sequences. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in peptide synthesis.

Q1: What are the primary challenges when coupling sterically hindered amino acids like this compound?

A1: The primary challenge is the reduced reaction rate due to steric hindrance around the alpha-carbon and the amino group. This can lead to incomplete coupling, low yields, and an increased risk of side reactions such as epimerization.[1][2] The bulky side chain of homophenylalanine impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more difficult.

Q2: Why is my coupling yield low when using standard coupling reagents?

A2: Standard coupling reagents like DCC or DIC, while effective for many amino acids, can be inefficient for sterically hindered ones.[2] The activated species they form may not be reactive enough to overcome the steric barrier presented by this compound. More potent activating agents are often required to achieve satisfactory yields.

Q3: What is epimerization and why is it a concern with DL-Homophenylalanine?

A3: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In peptide synthesis, this can occur at the alpha-carbon of the amino acid being activated, leading to the formation of the undesired D-isomer.[3] This is a significant concern because it can alter the peptide's three-dimensional structure and biological activity.[3][4][5] The risk of epimerization increases with longer activation times and the use of certain bases.[3]

Q4: How does the hydrochloride salt form of DL-Homophenylalanine methyl ester affect the coupling reaction?

A4: The hydrochloride salt means the amino group is protonated. Before the coupling reaction can proceed, this proton must be neutralized by a base to free the nucleophilic amine. The choice and amount of base are critical, as excess or an inappropriate base can promote side reactions like epimerization.[3]

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Coupling Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (the N-protected amino acid and/or the amine component).

  • The desired peptide product is present in very low abundance or is completely absent.

Potential Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: The activating agent may not be potent enough to overcome the steric hindrance.

    • Solution: Switch to a more powerful coupling reagent. Urionium/aminium-based reagents like HATU, HBTU, or HCTU are generally more effective for hindered couplings than carbodiimides alone.[6] Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices.[7]

  • Incomplete Activation: The carboxylic acid of the incoming N-protected amino acid may not be fully activated before the addition of the amine component.

    • Solution: Increase the pre-activation time. Allow the N-protected amino acid and the coupling reagent to react for a longer period (e.g., 15-30 minutes) before adding the this compound and the base.

  • Poor Solvation: The reactants may not be fully dissolved, or the growing peptide chain on a solid support may be poorly solvated, hindering the reaction.

    • Solution: Ensure all reactants are fully dissolved. For solid-phase peptide synthesis (SPPS), choose a solvent that promotes good swelling of the resin and solvation of the peptide chain.[8][9] DMF is a common choice, but for difficult couplings, NMP or a mixture of solvents might be more effective.[8]

  • Sub-optimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate.[10] However, be cautious, as higher temperatures can also increase the risk of epimerization.[11] Monitor the reaction closely.

Issue 2: Formation of Significant Side Products

Symptoms:

  • LC-MS analysis reveals multiple peaks with similar mass-to-charge ratios to the desired product.

  • Purification is difficult due to the presence of closely eluting impurities.

Potential Causes & Solutions:

  • Epimerization: The chiral center of the activated amino acid is inverting.

    • Solution 1: Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3][7] These bases are less likely to abstract the alpha-proton, which is the initial step in one of the epimerization pathways.[3]

    • Solution 2: Additive: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into the reaction mixture.[7] These additives can suppress epimerization by forming less reactive, but still efficient, active esters.

    • Solution 3: Temperature Control: Avoid excessive heating. If heating is necessary, perform it for the shortest possible time.[11]

  • Diketopiperazine (DKP) Formation (in SPPS): If coupling to the second amino acid on the resin, the free N-terminus of the dipeptide can cyclize to form a DKP, cleaving the peptide from the resin.

    • Solution: Use a more reactive coupling reagent and shorter coupling times to favor the intermolecular peptide bond formation over the intramolecular cyclization.

Issue 3: Incomplete Reaction Despite Optimized Conditions

Symptoms:

  • The reaction stalls, with both starting materials and product present even after extended reaction times.

  • "Double coupling" (repeating the coupling step) is necessary but still does not lead to completion.

Potential Causes & Solutions:

  • Aggregation: The growing peptide chain may be aggregating, making the reactive sites inaccessible.

    • Solution 1: Change Solvent: Switch to a more polar or "chaotropic" solvent like NMP or add a small amount of DMSO to disrupt secondary structures.[8]

    • Solution 2: "Difficult Sequence" Strategies: For particularly challenging couplings, consider incorporating pseudoprolines or other "kink-inducing" residues in the peptide sequence to disrupt aggregation.[12]

  • Reagent Degradation: The coupling reagents or solvents may have degraded due to moisture or age.

    • Solution: Use fresh, high-purity reagents and anhydrous solvents.

III. Experimental Protocols & Data

Protocol 1: Screening of Coupling Reagents for a Model Coupling Reaction

Objective: To identify the most effective coupling reagent for the acylation of this compound with a standard N-Fmoc protected amino acid.

Materials:

  • N-Fmoc-Ala-OH

  • This compound[13]

  • Coupling Reagents: HATU, HBTU, PyBOP, DCC/HOBt

  • Base: DIPEA

  • Solvent: Anhydrous DMF

  • TLC plates (silica gel)

  • LC-MS system

Procedure:

  • In four separate vials, dissolve N-Fmoc-Ala-OH (1.1 equivalents) and the chosen coupling reagent (1.1 equivalents) in DMF. If using DCC/HOBt, include HOBt (1.1 equivalents).

  • Stir the solutions at room temperature for 15 minutes for pre-activation.

  • In separate vials, dissolve this compound (1.0 equivalent) in DMF and add DIPEA (2.5 equivalents).

  • Add the amine solution to the pre-activated acid solution.

  • Stir the reactions at room temperature and monitor their progress by TLC at 1, 2, and 4 hours.

  • After 4 hours, quench a small aliquot of each reaction with water and analyze by LC-MS to determine the relative conversion to the desired dipeptide.

Data Summary Table:

Coupling ReagentRelative Conversion (LC-MS Peak Area %)Observations
HATU>95%Fast reaction, clean product profile.
HBTU~90%Slightly slower than HATU, minor side products.
PyBOP~92%Comparable to HBTU.
DCC/HOBt<50%Incomplete reaction, significant starting material remaining.
Protocol 2: Monitoring Reaction Completion

Accurate monitoring is crucial to avoid unnecessarily long reaction times which can increase side reactions.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot the reaction mixture alongside the starting materials. The disappearance of the limiting starting material (usually the amine component) indicates reaction completion. A ninhydrin stain can be used to visualize the amine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting materials, product, and any side products.[14] This is the preferred method for accurate monitoring.[15]

IV. Visualizations

Peptide Coupling Workflow

PeptideCouplingWorkflow cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack cluster_monitoring Step 3: Reaction Monitoring cluster_workup Step 4: Workup & Purification N_Protected_AA N-Protected Amino Acid Activated_Ester Activated Ester Intermediate N_Protected_AA->Activated_Ester Pre-activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Peptide_Product Dipeptide Product Activated_Ester->Peptide_Product Coupling Amine_Component DL-Homophenylalanine Methyl Ester + Base Amine_Component->Peptide_Product Monitoring TLC / LC-MS Analysis Peptide_Product->Monitoring Purification Aqueous Workup & Chromatography Monitoring->Purification

Caption: General workflow for peptide coupling with pre-activation.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Low Yield or Side Products? Cause1 Reagent Choice Start->Cause1 Inefficient Coupling Cause2 Reaction Conditions Start->Cause2 Slow Reaction Cause3 Epimerization Start->Cause3 Chiral Impurity Cause4 Aggregation Start->Cause4 Stalled Reaction Solution1a Use HATU, HBTU, or PyBOP Cause1->Solution1a Solution2a Increase Temperature (monitor closely) Cause2->Solution2a Solution2b Change Solvent (DMF, NMP) Cause2->Solution2b Solution3a Use Hindered Base (DIPEA, Collidine) Cause3->Solution3a Solution3b Add HOBt or Oxyma Cause3->Solution3b Solution4a Use Chaotropic Solvents (NMP, DMSO) Cause4->Solution4a

Caption: Decision tree for troubleshooting common coupling issues.

V. References

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 69(1), 130-134. [Link]

  • Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(9), 1754. [Link]

  • Hurevich, M., et al. (2021). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Protein Chemistry, 11(2), 205-215. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Zhang, L., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 698870. [Link]

  • Gilson. (2022). Synthetic Peptide Purification Using Preparative LC-MS. [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. [Link]

Sources

Navigating Aggregation in Homophenylalanine-Containing Peptides: A Technical Support Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-canonical amino acids like homophenylalanine (hPhe) presents both unique opportunities and significant challenges. The additional methylene group in the side chain of hPhe, compared to phenylalanine (Phe), amplifies its hydrophobicity and steric bulk, often leading to severe on-resin aggregation. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate the complexities of synthesizing hPhe-containing peptides, ensuring higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing homophenylalanine have a higher tendency to aggregate during SPPS?

A1: The increased aggregation propensity of homophenylalanine-containing peptides stems from two primary characteristics of the hPhe side chain:

  • Increased Hydrophobicity: The ethyl-benzene side chain of hPhe is more hydrophobic than the benzyl side chain of phenylalanine. This enhanced hydrophobicity promotes interchain hydrophobic interactions, which are a major driving force for aggregation, especially in non-polar synthesis environments.[1]

  • Steric Hindrance and π-π Stacking: The longer and more flexible side chain of hPhe can lead to significant steric hindrance, potentially slowing down coupling and deprotection steps.[2][3][4][5] Furthermore, the aromatic ring of hPhe actively participates in intermolecular π-π stacking interactions, which can stabilize aggregated structures and contribute to the formation of β-sheet-like assemblies.[6][7][8]

Q2: What are the typical signs of on-resin aggregation during the synthesis of an hPhe-containing peptide?

A2: On-resin aggregation manifests through several observable signs during SPPS:

  • Poor Resin Swelling: A noticeable decrease in the resin bed volume indicates that the peptide chains are collapsing onto themselves and excluding solvent, a classic sign of aggregation.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion. This can be monitored by colorimetric tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A persistent positive test after a coupling step or a slow color change during deprotection is indicative of aggregation.

  • Color Changes on the Resin: The resin beads may develop a yellowish or brownish tint, which can be a sign of side reactions occurring due to prolonged reaction times or incomplete deprotection.

  • Instrument Pressure Alarms: In automated synthesizers, increased back pressure during solvent flow can be a sign of resin clumping due to aggregation.

Q3: At what point during SPPS is aggregation most likely to occur with hPhe-containing peptides?

A3: Aggregation is sequence-dependent but often becomes problematic for peptides longer than 8-10 residues. The risk of aggregation is particularly high when:

  • Multiple hPhe residues are in close proximity in the sequence.

  • hPhe is part of a larger hydrophobic cluster of amino acids.

  • The peptide sequence has a known propensity to form secondary structures like β-sheets.

Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the synthesis of hPhe-containing peptides.

Problem 1: Incomplete Coupling of the Amino Acid Following Homophenylalanine

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of a deletion peptide (missing the intended amino acid) in the final mass spectrum analysis.

Root Cause: Severe on-resin aggregation caused by the preceding hPhe residue is sterically hindering the N-terminal amine, making it inaccessible to the incoming activated amino acid.

Solutions:

  • Employ "Difficult Sequence" Protocols:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.

    • Extended Coupling Times: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.

    • Higher Reagent Excess: Use a 5- to 10-fold excess of activated amino acid and coupling reagents.

  • Optimize Coupling Reagents:

    • For sterically hindered couplings, stronger activating reagents are often necessary. While HBTU/HCTU are standard, consider using HATU or COMU, which are known for their high reactivity and lower racemization risk.

  • Incorporate Backbone Protection Strategies:

    • Pseudoproline Dipeptides: If the sequence allows (i.e., contains a Ser or Thr residue), the introduction of a pseudoproline dipeptide can disrupt the formation of secondary structures that lead to aggregation.[9] These dipeptides introduce a "kink" in the peptide backbone, improving solvation and reaction kinetics. The native Ser or Thr residue is regenerated during the final TFA cleavage.

    • 2,4-Dimethoxybenzyl (Dmb) or 2-Hydroxy-4-methoxybenzyl (Hmb) Protection: These backbone-protecting groups can be introduced on a Gly residue preceding a difficult coupling step. They function by disrupting interchain hydrogen bonding.[9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for addressing incomplete coupling.

Problem 2: Poor Cleavage Yield and/or Insoluble Crude Peptide

Symptoms:

  • Low recovery of the peptide after cleavage and precipitation.

  • The crude peptide is difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile mixtures).

Root Cause: The high hydrophobicity of the hPhe-containing peptide is causing it to remain adsorbed to the resin or to precipitate out of solution during cleavage and workup. The peptide may also be aggregating in solution after cleavage.

Solutions:

  • Optimize Cleavage Cocktail and Procedure:

    • Increase Scavenger Concentration: For peptides with multiple bulky or sensitive side chains, increase the concentration of scavengers like triisopropylsilane (TIS) and water in the TFA cleavage cocktail to 5-10%.

    • Use a "Pre-swell" Step: Before adding the full volume of the cleavage cocktail, briefly wash the resin with a small amount of neat TFA to help break up aggregates.

    • Cleavage at Room Temperature: While cleavage is often performed on ice to minimize side reactions, performing the cleavage at room temperature for a shorter duration (1-2 hours) can sometimes improve the solubility of the cleaved peptide.

  • Improve Crude Peptide Solubility:

    • Alternative Precipitation Solvents: If the peptide precipitates as a gum in cold diethyl ether, try using a less polar solvent like hexane or a mixture of ether and hexane.

    • Direct Solubilization: After cleavage, instead of precipitating the peptide, directly evaporate the TFA and attempt to dissolve the crude residue in a stronger solvent like neat DMSO, DMF, or a solution containing a denaturant like guanidine hydrochloride before purification.

  • Employ Solubilizing Tags (for very difficult cases):

    • In extreme cases, consider synthesizing the peptide with a temporary, cleavable solubilizing tag at the N-terminus. This could be a short, highly charged peptide sequence or a small molecule designed to improve solubility. The tag is then removed after purification.

Experimental Protocols

Protocol 1: Synthesis of a Difficult hPhe-Containing Peptide using a "Magic Mixture" Solvent System

This protocol is designed to enhance the solvation of the growing peptide chain and minimize on-resin aggregation.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-hPhe-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • "Magic Mixture" Solvent: DCM/DMF/NMP (1:1:1, v/v/v)

  • Deprotection Solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in the "Magic Mixture" solvent for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with the "Magic Mixture" solvent (5 x 1 min).

  • Coupling:

    • Pre-activate a 5-fold molar excess of the Fmoc-amino acid with a 4.9-fold molar excess of HATU and a 10-fold molar excess of DIPEA in the "Magic Mixture" solvent for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours.

  • Washing: Wash the resin with the "Magic Mixture" solvent (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Repeat: Continue with the deprotection, washing, and coupling cycles for the entire peptide sequence.

Protocol 2: On-Resin Detection of Aggregation using a Test Cleavage

This protocol allows for the early detection of synthesis problems.

Materials:

  • Peptide-resin sample (approx. 10-20 mg)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

  • LC-MS system

Procedure:

  • Sample Collection: After a critical coupling step (e.g., after the introduction of a second or third hPhe), remove a small sample of the peptide-resin.

  • Drying: Wash the resin sample with DCM and dry it under vacuum.

  • Test Cleavage: Treat the dried resin with the cleavage cocktail for 1 hour at room temperature.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Analysis: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent for LC-MS analysis.

  • Interpretation: The presence of significant deletion sequences or a complex mixture of products indicates that aggregation is hindering the synthesis.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Workflow for on-resin aggregation detection.

Data Presentation

Table 1: Comparison of Coupling Efficiencies for a Difficult hPhe-Containing Sequence with Different Protocols

Synthetic ProtocolCoupling ReagentSolventCrude Purity (%)Target Peptide Yield (%)
Standard SPPSHBTUDMF4530
"Magic Mixture"HATUDCM/DMF/NMP7560
Pseudoproline InsertionHATUDMF8575

Data is representative and will vary depending on the specific peptide sequence.

Conclusion

The successful synthesis of homophenylalanine-containing peptides requires a proactive and informed approach to combat the inherent challenges of aggregation. By understanding the underlying chemical principles and employing the specialized strategies outlined in this guide, researchers can significantly improve the quality and yield of their target peptides. Careful monitoring of the synthesis, optimization of reaction conditions, and the use of structure-disrupting elements are key to overcoming the hurdles presented by this valuable but challenging non-canonical amino acid.

References

  • Antoniou, A. I., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Molecules, 27(23), 8345. [Link]

  • Antoniou, A. I., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. PMC. [Link]

  • Chen, Y., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 207. [Link]

  • G, S., et al. (2024). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Link]

  • Chen, Y., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. PubMed. [Link]

  • Adler-Abramovich, L., et al. (2017). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. Scientific Reports, 7(1), 10839. [Link]

  • Wu, T., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badies phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. SciSpace. [Link]

  • Wu, T., et al. (2021). (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. ResearchGate. [Link]

  • Pira, L., et al. (2022). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 27(19), 6265. [Link]

  • Williams, T. L., et al. (2011). Mutations That Replace Aromatic Side Chains Promote Aggregation of the Alzheimer's Aβ Peptide. Biochemistry, 50(18), 3745-3753. [Link]

  • Osterlund, T., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. PLoS ONE, 7(9), e43307. [Link]

  • Lange, J., et al. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(16), 13620-13631. [Link]

  • Lange, J., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Publishing. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-545. [Link]

  • Drug Target Review. (2024). Elucidating the aggregation rules for short peptides. Drug Target Review. [Link]

  • Luan, C. H., et al. (1990). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. International Journal of Peptide and Protein Research, 36(3), 238-244. [Link]

  • Barlos, K., & Gatos, D. (2003). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science, 9(1), 1-13. [Link]

  • Antoniou, A. I., et al. (2024). Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization. The Journal of Organic Chemistry, 89(7), 4733-4740. [Link]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]

  • Lange, J., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. RSC Publishing. [Link]

  • Mohapatra, H., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]

  • Antoniou, A. I., et al. (2022). (PDF) Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. ResearchGate. [Link]

  • Butterfield, S. M., et al. (2002). Contribution of aromatic interactions to alpha-helix stability. Journal of the American Chemical Society, 124(33), 9759-9766. [Link]

  • Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

  • Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2097. [Link]

  • Amso, Z., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1162. [Link]

  • Lelimousin, M., et al. (2023). Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides. Journal of Chemical Theory and Computation, 19(22), 8415-8429. [Link]

  • Lee, H. B., & Lee, Y. S. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of the Korean Chemical Society, 44(4), 327-336. [Link]

  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Neuland Labs. [Link]

  • Ghasemi, H., et al. (2021). Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. ACS Omega, 6(13), 9151-9160. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Ferrazzano, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(14), 2414-2426. [Link]

  • Asano, Y., et al. (2015). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Applied and Environmental Microbiology, 81(15), 5174-5181. [Link]

  • Asano, Y., et al. (2015). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Applied and Environmental Microbiology, 81(15), 5174-5181. [Link]

  • Butterfield, S. M., et al. (2002). Contribution of aromatic interactions to alpha-helix stability. ResearchGate. [Link]

  • Kumar, S., et al. (2020). Exceptional aggregation propensity of amino acids in polyglutamine amino-acid-homopolymer. bioRxiv. [Link]

  • Avbelj, F., & Baldwin, R. L. (2009). Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine. Proceedings of the National Academy of Sciences, 106(42), 17747-17752. [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating Coupling Reactions with DL-Homophenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common challenge in peptide synthesis: the low reactivity of DL-Homophenylalanine methyl ester hydrochloride in coupling reactions. Our goal is to equip you with the knowledge and practical protocols to overcome these hurdles and achieve successful, high-yield peptide synthesis.

Understanding the Challenge: The Three-Fold Reactivity Hurdle

This compound presents a unique combination of challenges in standard peptide coupling reactions. Understanding these underlying factors is the first step toward devising an effective coupling strategy.

  • The Hydrochloride Salt: The amine group of the amino acid ester is protonated, forming a hydrochloride salt. This renders the amine non-nucleophilic and incapable of participating in the coupling reaction until it is neutralized by a base.[1][2]

  • Steric Hindrance: The additional methylene group in the side chain of homophenylalanine, compared to phenylalanine, significantly increases its steric bulk.[3][4] This steric hindrance can impede the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.

  • Potential for Racemization: The conditions required to overcome the low reactivity, such as elevated temperatures or the use of highly reactive coupling agents, can also increase the risk of racemization at the alpha-carbon of the activated amino acid.[5][6][7]

This guide will provide a systematic approach to addressing each of these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Question: My coupling reaction is showing low or no product formation. What are the likely causes and how can I fix it?

Answer:

Low or no product formation is the most common issue when working with sterically hindered amino acids like this compound. The primary culprits are insufficient amine nucleophilicity, inadequate activation of the carboxylic acid, or significant steric hindrance. Here’s a systematic approach to troubleshoot this issue:

1. Ensure Complete Neutralization of the Hydrochloride Salt:

  • The Problem: The amine group of your homophenylalanine ester is blocked as a hydrochloride salt, making it non-nucleophilic. Without a free amine, the coupling reaction cannot proceed.

  • The Solution: Add a suitable non-nucleophilic organic base to your reaction mixture to deprotonate the ammonium salt and liberate the free amine.

    • Recommended Bases:

      • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a bulky, non-nucleophilic base and is a common choice for peptide coupling reactions.[1]

      • N-Methylmorpholine (NMM): Another widely used base in peptide synthesis.[1]

    • Stoichiometry: Use at least one equivalent of the base relative to the this compound. It is common practice to use a slight excess (1.1 to 2 equivalents) to ensure complete neutralization.

2. Enhance Carboxylic Acid Activation:

  • The Problem: Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently to overcome the steric hindrance of homophenylalanine.

  • The Solution: Employ a more powerful coupling reagent, often in combination with an activating additive.

    • High-Activity Coupling Reagents:

      • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high efficiency in difficult couplings.[1][8]

      • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.

    • Activating Additives:

      • Hydroxybenzotriazole (HOBt) and its analogs: HOBt, 6-Cl-HOBt, or HOAt (1-Hydroxy-7-azabenzotriazole) are classic additives that can suppress racemization and, in some cases, enhance coupling efficiency.[6][9]

      • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt that can significantly improve reaction rates and reduce racemization.[1]

3. Optimize Reaction Conditions:

  • The Problem: The reaction kinetics may be slow due to steric hindrance, even with a potent coupling system.

  • The Solution: Adjust the reaction parameters to favor amide bond formation.

    • Solvent: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure all reactants are well-dissolved.

    • Temperature: While starting the reaction at 0°C is a good practice to minimize side reactions, you may need to allow the reaction to warm to room temperature and stir for an extended period (12-24 hours). In particularly difficult cases, gentle heating (e.g., to 40-50°C) can be beneficial, but this should be done with caution as it can increase the risk of racemization.

    • Concentration: Ensure the reaction is sufficiently concentrated to promote bimolecular coupling.

Below is a workflow diagram to guide your troubleshooting process:

troubleshooting_workflow start Low/No Product check_neutralization Check Neutralization of HCl Salt start->check_neutralization add_base Add/Increase Base (DIPEA/NMM) check_neutralization->add_base Incomplete? check_activation Evaluate Carboxylic Acid Activation check_neutralization->check_activation Complete add_base->check_activation change_reagent Switch to High-Activity Coupling Reagent (HATU/COMU) check_activation->change_reagent Insufficient? optimize_conditions Optimize Reaction Conditions check_activation->optimize_conditions Sufficient add_additive Incorporate Additive (OxymaPure/HOAt) change_reagent->add_additive add_additive->optimize_conditions increase_temp Increase Temperature/Time optimize_conditions->increase_temp Slow Reaction? success Successful Coupling optimize_conditions->success Reaction Proceeds change_solvent Change Solvent (DMF/NMP) increase_temp->change_solvent change_solvent->success

Caption: A workflow for troubleshooting low-yield coupling reactions.

Question: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer:

The appearance of side products is often linked to the reaction conditions and the nature of the coupling reagents used. Here are the most common side reactions and strategies to mitigate them:

1. Racemization:

  • The Problem: The activated carboxylic acid can undergo racemization, leading to the formation of a diastereomeric peptide product that can be difficult to separate from the desired product. This is particularly a risk with hindered amino acids where longer reaction times or higher temperatures might be used.[5][6]

  • The Solution:

    • Use Racemization-Suppressing Additives: Incorporating additives like HOBt , HOAt , or OxymaPure is highly recommended.[1][6] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.

    • Choose the Right Base: While a base is necessary for neutralization, a strong or nucleophilic base can promote racemization. Use a hindered, non-nucleophilic base like DIPEA or NMM .

    • Control the Temperature: Perform the initial activation and coupling at 0°C. Only increase the temperature if the reaction does not proceed at a reasonable rate.

2. N-acylurea Formation:

  • The Problem: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and consumes your activated acid.

  • The Solution: This side reaction is also effectively suppressed by the addition of HOBt or its analogs. These additives trap the O-acylisourea to form the active ester before it can rearrange.

3. Guanidinylation of the Free Amine:

  • The Problem: Some uronium/aminium-based coupling reagents, like HBTU and HATU, can react with the free amine of your homophenylalanine ester to form a guanidinium species, which caps the amine and prevents further coupling. This is more likely to occur if the coupling reagent is used in large excess or if the carboxylic acid activation is slow.

  • The Solution:

    • Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the this compound. This ensures that the majority of the coupling reagent is consumed in forming the active ester.

    • Stoichiometry Control: Avoid using a large excess of the coupling reagent. A molar ratio of 1.05-1.2 equivalents of the coupling reagent relative to the carboxylic acid is usually sufficient.

Frequently Asked Questions (FAQs)

Q1: Do I need to freebase my this compound before the coupling reaction?

A1: It is not strictly necessary to perform a separate freebasing step. The most common and efficient method is in situ neutralization, where a non-nucleophilic base like DIPEA or NMM is added directly to the coupling reaction mixture. This generates the free amine in the presence of the activated carboxylic acid, allowing for immediate coupling.

Q2: Which coupling reagent is the best for this specific amino acid?

A2: While there is no single "best" reagent for all situations, for sterically hindered amino acids like homophenylalanine, uronium/aminium or phosphonium-based reagents are generally superior to carbodiimides. HATU and COMU are often cited for their high efficiency in difficult couplings.[1][8] It is highly recommended to use these in conjunction with a racemization-suppressing additive like OxymaPure.

Q3: Can I use a carbodiimide like EDC for this coupling?

A3: You can, but it is likely to be less efficient than uronium/aminium or phosphonium reagents. If you choose to use EDC, it is crucial to include an additive like HOBt or OxymaPure to improve the reaction rate and minimize side reactions. Be prepared for longer reaction times and potentially lower yields.[9]

Q4: My reaction is still sluggish even with HATU. What else can I do?

A4: If you are using a potent coupling system like HATU/DIPEA and the reaction is still slow, consider the following:

  • Increase the reaction time: Allow the reaction to stir at room temperature for up to 24 hours.

  • Gently warm the reaction: As a last resort, you can warm the reaction mixture to 40-50°C. Monitor the reaction closely for the formation of byproducts.

  • Check the purity of your reagents: Ensure that your solvent is anhydrous and your coupling reagents have not degraded.

Recommended Coupling Protocols

Here are two detailed, step-by-step protocols for the coupling of a generic N-protected amino acid to this compound.

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for achieving high yields with sterically hindered amino acids.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.05 eq) to the solution and stir for 1-2 minutes.

  • Add DIPEA (2.0 eq) to the mixture and stir for another 5 minutes to allow for pre-activation of the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours, but may require longer for particularly difficult couplings.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by flash column chromatography.

protocol_HATU cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Work-up and Purification dissolve_acid Dissolve N-protected amino acid in DMF add_hatu Add HATU dissolve_acid->add_hatu add_dipea Add DIPEA and stir add_hatu->add_dipea add_hph Add homophenylalanine solution to activated acid add_dipea->add_hph Combine dissolve_hph Dissolve DL-Homophenylalanine methyl ester hydrochloride in DMF dissolve_hph->add_hph stir_reaction Stir at room temperature add_hph->stir_reaction quench Quench with water and extract stir_reaction->quench wash Wash organic layer quench->wash dry_purify Dry, concentrate, and purify wash->dry_purify

Caption: Workflow for the HATU/DIPEA coupling protocol.

Protocol 2: Cost-Effective Coupling using EDC/OxymaPure

This protocol is a more economical option that can still provide good results, especially with careful optimization.

Materials:

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • This compound

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • OxymaPure

  • NMM (N-Methylmorpholine)

  • Anhydrous DCM (Dichloromethane) or DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq), this compound (1.1 eq), and OxymaPure (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add NMM (1.1 eq) to the solution and stir for 5-10 minutes.

  • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off any precipitated urea if DCM was used as the solvent.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Summary: Coupling Reagent Comparison

Coupling Reagent SystemRelative CostGeneral ReactivityRacemization Risk (with additive)Key Advantages
EDC/OxymaPure LowModerateLowCost-effective, water-soluble byproducts.
HBTU/DIPEA ModerateHighLowWell-established, reliable for many sequences.
HATU/DIPEA HighVery HighVery LowExcellent for sterically hindered amino acids.
COMU/DIPEA HighVery HighVery LowHigh solubility, safer alternative to HOBt/HOAt-based reagents.[1][8]

This guide is intended to provide a comprehensive starting point for your experiments. Remember that every peptide sequence is unique, and some degree of optimization will always be necessary. For further assistance, please do not hesitate to contact our technical support team.

References

  • Bentham Science Publishers. (n.d.). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • American Chemical Society. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Retrieved from [Link]

  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • (Reference 9 not directly cited in the text, but provides context on synthesis of similar compounds)
  • National Center for Biotechnology Information. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • (Reference 11 not directly cited in the text, but provides context on peptide synthesis)
  • American Chemical Society. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • (Reference 13 not directly cited in the text, but provides context on synthesis of similar compounds)
  • (Reference 14 not directly cited in the text, but provides context on hindered peptide coupling)
  • ResearchGate. (n.d.). (PDF) Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Retrieved from [Link]

  • (Reference 16 not directly cited in the text, but provides context on peptide coupling)
  • (Reference 17 not directly cited in the text, but provides context on homophenylalanine synthesis)
  • (Reference 18 not directly cited in the text, but provides context on synthesis of similar compounds)
  • (Reference 19 not directly cited in the text, but provides context on homophenylalanine peptides)
  • (Reference 20 not directly cited in the text, but provides context on amino acid esters)
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • (Reference 22 not directly cited in the text, but provides context on homophenylalanine synthesis)
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Retrieved from [Link]

Sources

Technical Support Center: Purification of Peptides Containing DL-Homophenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the unique purification challenges of synthetic peptides incorporating DL-Homophenylalanine methyl ester hydrochloride. This non-standard amino acid introduces specific complexities, primarily related to stereochemistry and hydrophobicity, that require thoughtful method development. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in the principles of chromatography and peptide chemistry.

Core Purification Challenges: A Troubleshooting Guide

This section addresses the most frequent and difficult issues encountered during the purification of peptides containing the this compound moiety. Each question is designed to reflect a common laboratory observation, followed by an in-depth explanation and a step-by-step solution.

Challenge 1: Poor Resolution of Diastereomers

Q1: My analytical HPLC shows a single broad peak, or two very poorly resolved peaks, for my target peptide mass. What is causing this and how can I resolve them?

A1: This is the most common challenge and is almost certainly due to the presence of diastereomers. Since you started with DL-Homophenylalanine, your synthesis has produced a mixture of two peptide populations: one containing L-Homophenylalanine and another containing D-Homophenylalanine. These two peptides have identical masses but different three-dimensional structures, making them diastereomers. Standard achiral reversed-phase chromatography is often insufficient to separate them.

Causality: Diastereomers have different physical properties and can interact differently with the stationary phase, but this difference may be too subtle for conventional C18 columns to distinguish effectively, resulting in co-elution or partial separation.

Troubleshooting Steps:

  • Confirm Diastereomers: First, confirm that the broad peak contains only your target mass using LC-MS. If the mass is correct, proceed with the assumption of diastereomers.

  • Optimize Achiral Conditions (Shallow Gradient): Before moving to more complex solutions, attempt to resolve the diastereomers on your existing C18 or C8 column by running a very shallow gradient. A gradient of 0.2-0.5% B/minute around the elution point of your peptide can sometimes provide sufficient resolution.[1]

  • Employ a Phenyl-Hexyl Column: Phenyl-based stationary phases offer alternative selectivity through π-π interactions with the aromatic rings of your peptide, including the homophenylalanine residue. This can enhance the subtle structural differences between diastereomers, often leading to better separation than C18 columns.

  • Implement Chiral Chromatography: If the above steps fail, a dedicated chiral separation is necessary.

    • Chiral Stationary Phases (CSPs): This is the most direct approach. Columns based on cyclodextrins, for example, can resolve enantiomers and diastereomers through the formation of transient diastereomeric inclusion complexes.[2][3]

    • Chiral Mobile Phase Additives: While less common for preparative work, adding a chiral selector to the mobile phase can induce separation on a standard achiral column.

Challenge 2: Chromatographic Peak Shape Problems

Q2: My peptide peak is tailing severely. What are the likely causes and solutions?

A2: Peak tailing is a common issue in peptide HPLC and can stem from several sources, often exacerbated by the specific properties of your peptide.[4][5]

Causality & Solutions:

  • Secondary Interactions with Silica: The most frequent cause is the interaction of basic residues in your peptide (like Lysine, Arginine, or the N-terminus) with acidic residual silanol groups on the silica-based stationary phase.[6][7]

    • Solution: Ensure your mobile phase contains a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA). A concentration of 0.1% TFA is standard.[8] The TFA protonates the silanols, minimizing these secondary interactions. If tailing persists, consider using a highly end-capped column specifically designed for peptide or basic compound analysis.

  • Column Contamination or Degradation: The column inlet frit can become partially blocked, or the stationary phase can degrade, creating a void.[6][9] This forces the sample to travel through different paths, causing tailing.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[6] If this fails, reversing the column (if permitted by the manufacturer) and flushing to waste can dislodge particulates from the inlet frit. If the problem persists, the column may need replacement. Using a guard column is a preventative best practice.[9]

  • Mass Overload: Injecting too much crude peptide onto the column can saturate the stationary phase, leading to peak tailing.[6]

    • Solution: Reduce the injection mass. Perform a loading study by injecting progressively smaller amounts until the peak shape improves to find the column's optimal capacity for your peptide.

Q3: My main peak is split or has a significant shoulder. Why is this happening?

A3: Peak splitting indicates that the sample is experiencing two different environments as it travels through the column.

Causality & Solutions:

  • Injection Solvent Mismatch: Dissolving your peptide in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase is a primary cause.[9] The sample doesn't bind cleanly to the top of the column, leading to band distortion.

    • Solution: Always dissolve your crude peptide in a solvent as close to the initial mobile phase composition as possible (e.g., 95% Water/5% Acetonitrile). If solubility is an issue, dissolve the peptide in a minimal amount of a strong solvent like DMSO and then dilute it with the initial mobile phase before injection.[10]

  • Partially Clogged Frit or Column Void: Similar to peak tailing, a physical disruption at the head of the column can split the sample path.[9]

    • Solution: Follow the column cleaning and back-flushing procedures described in the peak tailing section.

  • On-Column Degradation: While less common, if the mobile phase pH is too high or low for your peptide's stability, it could be degrading during the run, creating a new, closely eluting species.

    • Solution: Analyze the fractions across the split peak by MS to see if there is a mass difference. Adjust mobile phase pH if necessary, although for most peptides, the standard 0.1% TFA (pH ~2) is optimal.

Challenge 3: Sample Preparation and Solubility

Q4: My crude peptide won't dissolve in the initial HPLC mobile phase. How can I prepare it for injection without compromising the chromatography?

A4: The increased hydrophobicity from the Homophenylalanine and the C-terminal methyl ester can lead to poor solubility in highly aqueous solutions, despite the hydrochloride salt form.[10]

Troubleshooting Steps:

  • Small-Scale Solubility Test: Always perform a small-scale test first. Try to dissolve a small amount of your peptide in different solvents to find a suitable one.

  • Use of Organic Solvents:

    • Start by attempting to dissolve the peptide in the mobile phase A (e.g., 0.1% TFA in water).

    • If that fails, add a small percentage of mobile phase B (e.g., 0.1% TFA in acetonitrile).

    • For very hydrophobic peptides, the recommended procedure is to dissolve the crude pellet in a minimal volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[10]

    • Crucially , once dissolved, dilute the sample with Mobile Phase A to a final organic concentration that is equal to or less than your starting gradient conditions. This ensures the peptide will bind to the column head upon injection.

Challenge 4: Co-elution with Synthesis-Related Impurities

Q5: I've achieved a sharp main peak, but MS analysis shows it's contaminated with deletion or truncated sequences. How can I improve separation?

A5: Co-elution with closely related impurities is a common problem in peptide purification.[8] These impurities, such as peptides missing one amino acid (deletion sequences) or prematurely terminated chains (truncated sequences), often have very similar hydrophobicity to the target peptide.[11][12][13]

Troubleshooting Steps:

  • Shallow Gradient Elution: This is the most powerful tool for separating closely eluting species. A shallow gradient increases the residence time of the peptides on the column, allowing for more interaction with the stationary phase and amplifying small differences in hydrophobicity.

    • Protocol: First, run a fast "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate %B at which your peptide elutes. Then, design a much shallower preparative gradient around that point. For example, if your peptide elutes at 40% B, your new gradient could be 35-45% B over 30-60 minutes.

  • Change Mobile Phase Selectivity:

    • Alternative Organic Modifier: Replace acetonitrile with methanol or isopropanol. These solvents alter the interactions between the peptide and the stationary phase, which can change the elution order and improve the resolution of your target peptide from its impurities.[14]

    • Alternative Ion-Pairing Agent: While TFA is standard, using an alternative acid like formic acid (FA) can also change selectivity. Note that FA is a weaker ion-pairing agent, which may lead to broader peaks but can sometimes resolve difficult impurities.

Challenge 5: Post-Purification Processing

Q6: My final product is a TFA salt, but I need the hydrochloride salt. What is the best way to perform this counter-ion exchange?

A6: The trifluoroacetate (TFA) counter-ion from the mobile phase must be exchanged for the desired chloride ion.[15] High concentrations of residual TFA can be cytotoxic in biological assays.

Recommended Protocol: Lyophilization from Dilute HCl

This is the most common and effective method.

  • Pool the pure, TFA-containing HPLC fractions.

  • Freeze the pooled fractions (lyophilize) to obtain a dry peptide-TFA salt powder.

  • Re-dissolve the powder in deionized water.

  • Add a dilute solution of hydrochloric acid. A final concentration of 2-10 mM HCl is generally sufficient to displace the TFA without damaging the peptide structure.[16] Higher concentrations (>10 mM) can potentially alter the peptide's secondary structure.[16]

  • Freeze the solution again and lyophilize to dryness. This step removes the volatile TFA-H complex.

  • To ensure complete removal, this process (re-dissolving in dilute HCl and lyophilizing) can be repeated 2-3 times.

Alternative Method: Solid-Phase Extraction (SPE)

For some peptides, an SPE-based method can be used for simultaneous purification and counter-ion exchange.[17]

Q7: My peptide forms a poor, fluffy cake after lyophilization, or it fails to dry completely. What's wrong?

A7: Lyophilization is a complex process, and failure to form a good, solid cake can be due to several factors.[18]

Causality & Solutions:

  • Presence of Organic Solvents: Residual acetonitrile or other organic solvents from the HPLC fractions can lower the freezing point of the solution, preventing it from freezing solid and leading to a collapsed or oily product.

    • Solution: Ensure all organic solvent is removed before lyophilization. This can be done by concentrating the pooled fractions on a rotary evaporator (at low temperature) before freezing.

  • Low Peptide Concentration: Very dilute solutions may not have enough solid mass to form a structured cake.

    • Solution: If possible, concentrate the pooled fractions before lyophilization to increase the peptide concentration (e.g., to >1 mg/mL).

  • Inappropriate Freezing Protocol: A slow freezing process can lead to the formation of large ice crystals, which can damage the peptide structure and result in a less uniform cake.

    • Solution: Use a "snap-freezing" method by immersing the flask in liquid nitrogen or placing it on a dry ice/acetone slurry before connecting it to the lyophilizer. This promotes the formation of small ice crystals and a better cake structure.

Data & Method Summaries
Table 1: HPLC Column Selection Guide for Peptides with DL-Homophenylalanine
Column TypeStationary PhasePrimary InteractionBest For...Key Considerations
Standard RP C18 (Octadecylsilane)HydrophobicGeneral purpose purification, initial screening.[8]May not resolve diastereomers. Prone to peak tailing with basic peptides if not well end-capped.
Less Hydrophobic RP C8 (Octylsilane)HydrophobicHighly hydrophobic peptides that retain too strongly on C18.[19]May offer slightly different selectivity than C18.
Alternative Selectivity Phenyl-Hexylπ-π & HydrophobicResolving diastereomers and aromatic-containing impurities.The π-π interactions can significantly alter elution order compared to C18/C8.
Chiral Separation Cyclodextrin-basedChiral InclusionBaseline separation of D/L diastereomers when other methods fail.[2]Often requires specific mobile phases (e.g., polar organic mode) and may have lower loading capacity.
Visualized Workflows
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

A logical decision tree to diagnose and solve issues of co-elution and poor peak shape.

G start Start: Broad or Poorly Resolved Peak check_mass Run LC-MS. Is mass correct? start->check_mass impurity Impurity Present. Optimize Gradient. check_mass->impurity No diastereomers Mass Correct. Likely Diastereomers. check_mass->diastereomers Yes shallow_grad Run Shallow Gradient (e.g., 0.5% B/min). Resolution OK? impurity->shallow_grad diastereomers->shallow_grad change_column Try Phenyl Column. Resolution OK? shallow_grad->change_column No end_success Success: Collect Fractions shallow_grad->end_success Yes chiral_hplc Use Chiral Stationary Phase (CSP) Column. change_column->chiral_hplc No change_column->end_success Yes chiral_hplc->end_success end_fail Re-evaluate Synthesis or Cleavage Protocol

Caption: Decision tree for resolving co-eluting peptide species.

Detailed Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification

This protocol outlines a general strategy for purifying your peptide. Note: All parameters must be optimized for your specific peptide sequence.

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • Thoroughly degas both mobile phases.

    • Equilibrate the preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) with 95% A / 5% B at the desired flow rate (e.g., 15 mL/min) for at least 3 column volumes.

  • Sample Preparation:

    • Weigh the crude peptide.

    • Dissolve in a minimal volume of DMSO (e.g., <500 µL).

    • Dilute with Mobile Phase A to a final volume where the ACN concentration is <5%. For example, dilute the 500 µL DMSO solution to 10 mL with Mobile Phase A.

    • Filter the sample through a 0.45 µm syringe filter.

  • Gradient Elution:

    • Inject the prepared sample onto the equilibrated column.

    • Run a shallow gradient optimized from your analytical run. Example:

      • 0-5 min: 5% B (isocratic)

      • 5-45 min: 5% to 55% B (gradient of 1.25% B/min)

      • 45-50 min: 55% to 95% B (wash step)

      • 50-55 min: 95% B (isocratic wash)

      • 55-60 min: 95% to 5% B (return to initial)

      • 60-70 min: 5% B (re-equilibration)

  • Fraction Collection:

    • Monitor the elution at 214 nm and 280 nm.[8]

    • Collect fractions (e.g., 5-10 mL) across the entire elution profile of your target peak(s).

  • Purity Analysis:

    • Analyze each collected fraction using a rapid analytical HPLC method to determine its purity.

    • Pool all fractions that meet the desired purity level (e.g., >95%).

  • Final Processing:

    • Freeze the pooled fractions and lyophilize to obtain the peptide-TFA salt.

    • Perform counter-ion exchange to the hydrochloride salt as described in Challenge 5, Q6 .

References
  • Cutillas, P. R. (n.d.).
  • Gilar, M., et al. (2005). Optimizing Separation Conditions for the Isolation and Purification of Synthetic Peptides. Journal of Biomolecular Techniques, 16(1), 48–59. [Link]

  • Interchim. (2019, March). Peptides purification development in Reverse Phase. Interchim – Blog. [Link]

  • YMC. (n.d.). Strategic peptide purification. YMC. [Link]

  • Pires, A. S., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Molecules, 27(19), 6527. [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • Hirose, T., et al. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Analytical and Bioanalytical Chemistry, 414, 4497–4505. [Link]

  • Andrushchenko, V. V., et al. (2007). Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides. Journal of Peptide Science, 13(1), 37-43. [Link]

  • Calixto-Tlacomulco, S., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 29(21), 5035. [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Van Dorpe, S., et al. (2012). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Bio-Works. [Link]

  • ResearchGate. (n.d.). Compositions of lyophilized formulations. ResearchGate. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]

  • Google Patents. (n.d.). A counterion exchange process for peptides.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 15-29. [Link]

  • Jiskoot, W., et al. (2022). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Sciences, 111(8), 2135-2149. [Link]

  • Jaremko, M., et al. (2022). The Role of Counter-Ions in Peptides—An Overview. International Journal of Molecular Sciences, 23(15), 8135. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Amini, A. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3183. [Link]

  • ResearchGate. (n.d.). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. [Link]

  • Cuevas-Zuviria, B., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

  • Reisinger, V., et al. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (n.d.). Lyophilization of High-Concentration Protein Formulations: New Technologies and Approaches. [Link]

  • CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. CD Formulation. [Link]

  • National Center for Biotechnology Information. (n.d.). Homophenylalanine, DL-. PubChem. [Link]

Sources

Impact of solvent choice on the synthesis of DL-Homophenylalanine methyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of DL-Homophenylalanine methyl ester hydrochloride. This valuable building block is crucial in peptide synthesis and broader pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in this synthetic process.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on how solvent selection is often at the core of the problem and its solution.

Question: Why is my yield of this compound consistently low?

Answer:

Low yield is a frequent challenge and can often be traced back to suboptimal solvent conditions or reaction equilibrium issues. Here’s a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Solvent and Catalyst System:

  • The Standard: Methanol as Both Solvent and Reagent: The most common and effective method for this esterification is the Fischer-Speier esterification, which utilizes an excess of the alcohol (methanol in this case) as the solvent to drive the reaction equilibrium towards the product side.[2][3][4] The reaction is catalyzed by a strong acid, which is typically generated in situ.

  • In-Situ Acid Catalyst Generation: A highly effective method involves the slow, controlled addition of thionyl chloride (SOCl₂) to chilled methanol.[5][6] This reaction generates anhydrous HCl gas dissolved in methanol, creating the acidic environment necessary for esterification.[3] This method is often preferred as it avoids the introduction of water, which can shift the equilibrium back towards the starting materials.[2]

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then decomposes to generate HCl and sulfur dioxide. This ensures a truly anhydrous acidic medium, pushing the esterification forward.

2. Ensure Anhydrous Conditions:

  • Water as a Reaction Inhibitor: The presence of water will hydrolyze the ester product back to the carboxylic acid, directly impacting your yield.[2]

  • Troubleshooting Steps:

    • Use freshly distilled or anhydrous grade methanol.

    • Dry all glassware thoroughly in an oven before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

3. Optimize Reaction Time and Temperature:

  • Reaction Kinetics: While room temperature reactions can proceed, they may be slow.[5] Refluxing the methanolic solution overnight (approximately 16-24 hours) is a common practice to ensure the reaction goes to completion.[6]

  • Monitoring Progress: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Disappearance of the starting amino acid spot/peak indicates reaction completion.

4. Effective Product Isolation and Purification:

  • Crystallization is Key: The product, this compound, is a crystalline solid.[8] Proper crystallization technique is vital for maximizing isolated yield.

  • Solvent for Crystallization/Precipitation:

    • After reaction completion, the excess methanol is typically removed under reduced pressure (roto-evaporation).

    • The addition of a non-polar solvent in which the product is insoluble is crucial for precipitation. Diethyl ether is a very common and effective choice for this step.[9]

    • A patent for a similar process suggests that for aromatic amino acid methyl ester hydrochlorides, concentrating the reaction solution and adding approximately 6 volumes of ether can effectively induce crystallization.[10]

    • Trituration (stirring the solid residue with a solvent) with ether can also aid in obtaining a pure, crystalline product.[8]

Question: My final product is an oil or a sticky solid, not the expected white crystalline powder. What went wrong?

Answer:

Obtaining an oily or impure product is almost always a purification issue, heavily influenced by solvent choices during the work-up and isolation phases.

1. Incomplete Reaction:

  • The Problem: If the esterification is not complete, the final product will be a mixture of the desired ester hydrochloride and the starting amino acid hydrochloride. This mixture can be difficult to crystallize.

  • The Solution: As mentioned previously, ensure the reaction has gone to completion by monitoring with TLC or HPLC before proceeding with the work-up.

2. Improper Solvent for Precipitation/Crystallization:

  • Solubility Mismatch: The choice of anti-solvent (the solvent used to precipitate the product) is critical. The product should be highly insoluble in this solvent.

  • Recommended Anti-Solvents:

    • Diethyl Ether: The most frequently cited and effective solvent for precipitating amino acid ester hydrochlorides.[9]

    • Ethyl Acetate/Ethanol Mixtures: Recrystallization from a mixture like ethyl acetate/ethanol (e.g., 95:5) has also been reported to yield a white solid.[5]

    • Tetrahydrofuran (THF): A patent suggests that for aliphatic amino acid methyl ester hydrochlorides, adding THF after concentrating the reaction mixture can induce crystallization.[10] While DL-Homophenylalanine is aromatic, this could be an alternative to explore if ether is problematic.

  • Step-by-Step Purification Protocol:

    • After removing the reaction solvent (methanol), a viscous residue should remain.

    • Add a sufficient volume of diethyl ether to this residue.

    • Stir or sonicate the mixture vigorously. This process, known as trituration, helps to break up any oil and induce the formation of a fine, white precipitate.

    • Allow the mixture to stand, preferably at a reduced temperature (e.g., in a refrigerator or freezer), to maximize crystallization.

    • Collect the solid product by filtration, wash with fresh, cold diethyl ether, and dry under vacuum.

3. Presence of Water:

  • Hygroscopic Nature: The hydrochloride salt can be hygroscopic. If exposed to moisture during work-up, it can absorb water and become oily.

  • Solution: Ensure all solvents used during the work-up (especially the anti-solvent like ether) are anhydrous. Dry the final product thoroughly under high vacuum.

Question: I am observing significant side product formation. How can the choice of solvent mitigate this?

Answer:

While the Fischer esterification is generally a clean reaction, side products can form under certain conditions. Solvent choice plays a role in controlling reactivity.

1. Potential for Dimerization/Polymerization:

  • Mechanism: Under harsh conditions or with prolonged reaction times at high temperatures, intermolecular reactions between amino acid molecules can occur, leading to dipeptide or polypeptide formation.

  • Solvent's Role in Mitigation:

    • Dilution: Using a large excess of methanol as the solvent not only drives the esterification equilibrium but also keeps the concentration of the amino acid low, disfavoring intermolecular side reactions.

    • Temperature Control: While reflux is often necessary, excessively high temperatures for extended periods should be avoided. The optimal temperature is a balance between reaction rate and side product formation.

2. Racemization:

  • Concern for Chiral Synthesis: While this guide focuses on the DL- (racemic) form, it's important to note that for the synthesis of enantiomerically pure L- or D-homophenylalanine methyl ester hydrochloride, harsh acidic conditions and high temperatures can potentially lead to some degree of racemization.

  • Milder Conditions: If enantiopurity is a concern, exploring milder esterification methods might be necessary. However, for the standard synthesis described, using the thionyl chloride in methanol method at reflux is generally accepted and efficient.

II. Frequently Asked Questions (FAQs)

What is the primary role of methanol in this synthesis?

Methanol serves two critical functions:

  • Reagent: It is the alcohol that reacts with the carboxylic acid group of DL-Homophenylalanine to form the methyl ester.

  • Solvent: It acts as the reaction medium, dissolving the starting amino acid. Using a large excess of methanol as the solvent shifts the reaction equilibrium to favor the formation of the ester product, in accordance with Le Châtelier's principle.[2][4]

Why is an acid catalyst like HCl necessary?

The acid catalyst is essential for the Fischer esterification mechanism. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen of the methanol. Without the acid catalyst, the reaction would be extremely slow.

Can I use other alcohols besides methanol?

Yes, other primary or secondary alcohols (like ethanol or isopropanol) can be used to synthesize the corresponding esters.[3] However, for the synthesis of the methyl ester hydrochloride, methanol is required. The general principles of using the alcohol in excess as the solvent and employing an acid catalyst remain the same.

Are there alternative solvents I can use for the reaction itself?

For the Fischer esterification, using the alcohol as the solvent is the most direct and efficient method. However, in some esterification reactions, non-polar solvents like toluene or hexane are used in conjunction with a Dean-Stark apparatus to azeotropically remove the water byproduct and drive the reaction forward.[2] For the synthesis of an amino acid methyl ester, the high solubility of the starting material in methanol makes it the superior choice.

How does solvent polarity affect the overall process?
  • Reaction Medium (Polar Protic): Methanol is a polar protic solvent.[11] Its polarity is crucial for dissolving the zwitterionic amino acid starting material. Its protic nature (having an O-H bond) allows it to participate in the reaction.

  • Work-up and Isolation (Non-Polar/Aprotic): Solvents like diethyl ether (non-polar) or ethyl acetate (polar aprotic) are used for precipitation and washing.[5][10] The low polarity of these solvents ensures that the highly polar, ionic product (the hydrochloride salt) is insoluble, allowing for its effective isolation from the reaction mixture and any less polar impurities.

III. Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a synthesis of best practices derived from established methodologies.[5][6]

Materials:

  • DL-Homophenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), suspend DL-Homophenylalanine (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of amino acid).

  • Acid Catalyst Generation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. A viscous oil or semi-solid will remain.

  • Crystallization: Add a sufficient volume of anhydrous diethyl ether to the residue. Stir the mixture vigorously for 15-30 minutes. A white precipitate should form.

  • Isolation: Cool the flask in an ice bath or refrigerator for at least 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Purification: Wash the collected solid with several portions of cold, anhydrous diethyl ether.

  • Drying: Dry the purified this compound under high vacuum to a constant weight.

Table 1: Solvent Properties and Their Role in the Synthesis
SolventTypeRole in SynthesisRationale for Use
Methanol Polar ProticReagent & Reaction SolventDissolves the amino acid starting material; excess drives the reaction equilibrium towards the ester product.[11]
Diethyl Ether Non-polarPrecipitation/Crystallization & WashingThe polar, ionic product is insoluble in non-polar ether, allowing for efficient isolation and purification.
Ethyl Acetate Polar AproticAlternative for RecrystallizationCan be used, often in combination with an alcohol, to purify the final product through recrystallization.[5]
Tetrahydrofuran (THF) Polar AproticPotential Precipitation SolventHas been noted for crystallizing other amino acid ester hydrochlorides and could be an alternative to ether.[10]

IV. Visualization of Key Processes

Workflow for Troubleshooting Low Yield

This diagram outlines the decision-making process when encountering low yields, emphasizing the central role of solvent and reaction conditions.

Troubleshooting_Low_Yield start Low Yield of Product check_completion 1. Was the reaction driven to completion? start->check_completion sol_completion_no No -> Increase reflux time. Monitor by TLC/HPLC. check_completion->sol_completion_no No sol_completion_yes Yes check_completion->sol_completion_yes Yes check_conditions 2. Were anhydrous conditions maintained? sol_conditions_no No -> Use anhydrous solvents. Dry glassware. Use inert atmosphere. check_conditions->sol_conditions_no No sol_conditions_yes Yes check_conditions->sol_conditions_yes Yes check_workup 3. Was the work-up and isolation effective? sol_workup_no No -> Use appropriate anti-solvent (e.g., diethyl ether). Ensure complete precipitation (cooling). Thorough trituration. check_workup->sol_workup_no No sol_workup_yes Yes check_workup->sol_workup_yes Yes sol_completion_yes->check_conditions sol_conditions_yes->check_workup final_check Re-evaluate stoichiometry of reagents. sol_workup_yes->final_check

Caption: Troubleshooting workflow for low product yield.

Solvent Selection Logic for Synthesis and Purification

This diagram illustrates the rationale behind choosing different solvents for the distinct phases of the process.

Solvent_Selection process Overall Process reaction_phase Reaction Phase: Esterification process->reaction_phase purification_phase Purification Phase: Isolation process->purification_phase methanol Methanol (Polar Protic) reaction_phase->methanol ether Diethyl Ether (Non-polar) purification_phase->ether methanol_prop1 - Solubilizes zwitterionic starting material - Acts as a reagent - Excess drives equilibrium methanol->methanol_prop1 ether_prop1 - Product (ionic salt) is insoluble - Allows precipitation - Washes away non-polar impurities ether->ether_prop1

Caption: Rationale for solvent selection in different process phases.

V. References

  • PrepChem. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from PrepChem.com

  • Chem-Impex. (n.d.). This compound. Retrieved from chem-impex.com

  • Li, Y., & Wang, J. (2023). Advances in enzymatic production of L-homophenylalanine. Sheng Wu Gong Cheng Xue Bao, 39(8), 2855-2868.

  • BenchChem. (2025). Synthesis Pathways for Phenylalanylphenylalanine Methyl Ester: A Technical Guide. Retrieved from benchchem.com

  • CN103224437A - Amino acid methyl ester hydrochloride preparation. (n.d.). Google Patents. Retrieved from

  • Ahmad, A. L., et al. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. ResearchGate.

  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from orgsyn.org

  • Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. (1987). Google Patents. Retrieved from

  • Rauch, M., et al. (2022). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega.

  • Davies, S. G., et al. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Oxford.

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com

  • US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. (n.d.). Google Patents. Retrieved from

  • Vankawala, P. J., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(4), 254-260.

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from organic-chemistry.org

  • ScienceMadness.org. (2012). HCl for Fischer Esterification?. Retrieved from sciencemadness.org

  • Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI.

  • Mena-Sánchez, R., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(9).

  • Benevides, R. G., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.

  • EP0310012A2 - Process for the preparation of optically pure homophenyl alanine. (n.d.). Google Patents. Retrieved from

  • Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from magritek.com

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from masterorganicchemistry.com

  • ResearchGate. (n.d.). Effect of Various Solvents on the Esterification Reaction. Retrieved from researchgate.net

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from researchgate.net

  • Wang, H., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 164-173.

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.

  • MDPI. (2021). State-of-the-Art of Analytical Techniques to Determine Food Fraud in Olive Oils.

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from en.wikipedia.org

  • JP2003137850A - Method for producing amino acid ester hydrochloride. (n.d.). Google Patents. Retrieved from

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from masterorganicchemistry.com

  • Gaki, A., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Advances, 7(17), 10166-10185.

  • Quora. (2020). Can I use dilute hydrochloric acid as a catalyst for esterification? Or will it cause an equilibrium shift to the left?.

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from organic-chemistry.org

  • CrystEngComm. (2021). Understanding the effect of solvent polarity on the polymorphism of octadecanoic acid through spectroscopic techniques and DFT calculations.

  • Brainly.in. (2019). Esterification with thionyl chloride and methanol mechanism.

  • ECHEMI. (n.d.). thionyl chloride addtion. Retrieved from echemi.com

Sources

Validation & Comparative

Chiral HPLC methods for determining the enantiomeric excess of DL-Homophenylalanine methyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative technical workflows for determining the enantiomeric excess (ee) of DL-Homophenylalanine methyl ester hydrochloride (Hph-OMe·HCl). It focuses on the two most robust chromatographic approaches: Crown Ether Phase (Ligand Exchange) and Immobilized Polysaccharide Phase .

Executive Summary & Strategic Selection

This compound presents a specific chromatographic challenge: it is an ionic salt (hydrochloride) of a non-natural


-amino acid ester. The presence of the hydrochloride counterion and the primary amine dictates the separation strategy.
  • Method A: Crown Ether (Crownpak CR-I(+)) is the Gold Standard for Salts . It relies on the specific complexation of the ammonium ion (

    
    ) within the crown ether cavity.[1] It allows direct injection of the HCl salt without neutralization but requires acidic, aqueous mobile phases.
    
  • Method B: Immobilized Polysaccharide (Chiralpak IA/IC) is the Versatile Alternative . It offers higher column durability and non-corrosive mobile phases but typically requires the analyte to be in its free-base form or the use of Polar Organic modes to ensure solubility and peak shape.

Selection Decision Matrix

DecisionMatrix Start Start: Hph-OMe·HCl Sample Solubility Is the sample water-soluble? Start->Solubility Direct Requirement: Direct Injection of Salt Solubility->Direct Yes (Aqueous) Throughput Requirement: High Throughput/Screening Solubility->Throughput No (Organic Soluble) MethodA METHOD A: Crown Ether (CR-I+) (Aqueous Acidic) Direct->MethodA Primary Choice MethodB METHOD B: Polysaccharide (IA/IC) (Polar Organic/NP) Throughput->MethodB Primary Choice ResultA Ideal for QC/Purity MethodA->ResultA High Specificity Corrosive MP ResultB Ideal for Process Dev MethodB->ResultB Fast Elution Requires Free-Basing

Figure 1: Strategic decision tree for selecting the optimal chiral method based on sample constraints.

Method A: The Crown Ether Protocol (Direct Salt Analysis)

This method utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) stationary phase. It is the most chemically rational choice for the hydrochloride salt because the separation mechanism requires the amine to be protonated (


).
Mechanism of Action

The chiral recognition is driven by the Host-Guest interaction . The ammonium group of the Homophenylalanine methyl ester docks into the crown ether cavity via three hydrogen bonds. The steric barrier of the binaphthyl rings discriminates between the L- and D-enantiomers based on the spatial orientation of the benzyl-homolog side chain.

Experimental Protocol

Column: Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm) Mobile Phase: Perchloric Acid (


) (pH 1.5 to 2.0) / Methanol (85:15 v/v)
Flow Rate:  0.4 mL/min
Temperature:  10°C - 25°C (Lower temperature significantly increases resolution)
Detection:  UV @ 210 nm (Ester absorption) or 254 nm (Phenyl ring)
Step-by-Step Workflow:
  • Mobile Phase Preparation:

    • Prepare aqueous

      
       by adjusting distilled water to pH 1.5 using 60% perchloric acid.
      
    • Mix 850 mL of pH 1.5 solution with 150 mL of HPLC-grade Methanol.

    • Warning: Do not use phosphate buffers; they can crystallize with crown ethers or cause high backpressure.

  • Sample Prep:

    • Dissolve Hph-OMe·HCl directly in the mobile phase (approx. 0.5 mg/mL).

    • No neutralization is required.

  • Equilibration:

    • Flush column for 30 mins. Ensure the column temperature is stable (cooling to 15°C is recommended for maximum resolution).

  • Execution:

    • Inject 5-10 µL.

    • Elution Order: On CR(+), the D-enantiomer typically elutes first, followed by the L-enantiomer . (Verify with pure standards).

Method B: The Immobilized Polysaccharide Protocol

This method uses amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.[2] It is preferred when the instrument cannot tolerate harsh acids or when higher throughput is needed.

Mechanism of Action

Separation occurs via hydrogen bonding and dipole-dipole interactions within the chiral grooves of the amylose polymer. Because the sample is a hydrochloride salt, it must be analyzed in Polar Organic Mode or converted to a free base to prevent peak tailing caused by non-specific silanol interactions.

Experimental Protocol

Column: Chiralpak IA or Lux Amylose-1 (250 x 4.6 mm, 5 µm) Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) or Trifluoroacetic acid (TFA) Optimization for Salt: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v) Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV @ 254 nm

Step-by-Step Workflow:
  • Sample Prep (Crucial Step):

    • Option 1 (Free Base Conversion): Dissolve Hph-OMe·HCl in water, basify with

      
      , extract into Ethyl Acetate, dry, and reconstitute in Mobile Phase.
      
    • Option 2 (In-situ Neutralization): Dissolve the salt in Ethanol containing 0.2% DEA. Dilute with Hexane to match mobile phase. The excess base in the solvent neutralizes the HCl salt, allowing the free amine to interact with the CSP.

  • Equilibration:

    • Flush with Mobile Phase for 20 column volumes. The DEA is essential to mask silanol sites.

  • Execution:

    • Inject 10 µL.[3]

    • Elution Order: Variable. Must be determined experimentally, though L-isomers often elute second on Amylose columns in NP.

Comparative Data Analysis

The following table contrasts the expected performance metrics based on application data for phenylalanine analogs.

MetricCrown Ether (Method A)Polysaccharide (Method B)
Selectivity (

)
High (> 1.5) Moderate (1.2 - 1.4)
Resolution (

)
Baseline (> 2.5) Baseline (> 1.5)
Sample Prep Minimal (Dissolve & Shoot) Complex (Free-basing required)
Run Time Long (20-40 min)Short (10-15 min)
Column Life Moderate (Acid sensitivity)High (Immobilized phase)
System Wear High (Corrosive

)
Low (Neutral solvents)
Troubleshooting & Optimization
  • Peak Tailing (Method A): Increase the concentration of

    
     (lower pH to 1.5) to ensure full protonation of the amine.
    
  • Peak Tailing (Method B): Increase DEA content to 0.2% to suppress silanol activity. If using IA column, you can switch to "Forbidden" solvents like DCM/MtBE to alter selectivity.

  • Resolution Loss: For Method A, lower the temperature . Crown ethers exhibit significantly higher enantioselectivity at reduced temperatures (e.g., 5-10°C).

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Retrieved from [Link]

Sources

Mass spectrometry fragmentation analysis of peptides containing homophenylalanine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Homophenylalanine (Hph) into peptide therapeutics is a critical strategy for enhancing metabolic stability and receptor selectivity. However, for the analytical chemist, Hph presents a significant challenge: it is isobaric with Methyl-phenylalanine (Me-Phe) (both +14.02 Da vs. Phenylalanine) and shares overlapping fragmentation channels.

Standard proteomic workflows often misidentify Hph as a methylated artifact. This guide provides a definitive, self-validating mass spectrometry (MS) workflow to unambiguously distinguish Homophenylalanine from its isomers. We move beyond simple precursor mass measurement to define the diagnostic fragmentation fingerprints —specifically the divergence in side-chain cationization—that serve as the molecular "truth" for structural verification.

Part 1: The Physicochemical Context

To understand the fragmentation, one must understand the structure. Homophenylalanine is a homolog of Phenylalanine (Phe) with an extended methylene bridge in the side chain.

Amino AcidAbbr.[1][2][3][4][5][6][7][8][9][10][11]Residue Mass (Monoisotopic)Side Chain StructureStructural Significance
Phenylalanine Phe (F)147.0684 Da

Native interactions (

-stacking).
Homophenylalanine Hph161.0841 Da

Extended reach; increased rotational freedom; greater hydrophobicity.
N-Methyl-Phenylalanine Me-Phe161.0841 Da

(N-Me backbone)
Backbone constraint; proteolytic resistance.

The Analytical Problem: Both Hph and Me-Phe result in a +14.0157 Da shift relative to Phe. In a low-resolution survey scan (MS1), they are indistinguishable. The distinction lies entirely in the MS/MS fragmentation dynamics , specifically how the extra methylene group alters the stability of the immonium ion and the subsequent release of the side-chain cation.

Part 2: Comparative Fragmentation Dynamics

The core of this analysis relies on Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) . While backbone fragmentation (


 and 

ions) provides sequence context, it is the internal immonium ions and side-chain satellite ions that provide residue-specific identification.[12]
The Diagnostic Fingerprint
  • Phenylalanine (Phe):

    • Immonium Ion: m/z 120.08

    • Side Chain Loss: Cleavage of the benzyl group yields the highly stable Tropylium ion (

      
      )  at m/z 91.05 .
      
  • N-Methyl-Phenylalanine (Me-Phe):

    • Immonium Ion: m/z 134.09 (The methyl group is on the nitrogen, shifting the immonium mass by +14).

    • Side Chain Loss: The side chain itself is unmodified (still a benzyl group). Therefore, secondary fragmentation of the immonium ion still yields the Tropylium ion at m/z 91.05 .

  • Homophenylalanine (Hph):

    • Immonium Ion: m/z 134.09 (The extra methylene is in the side chain, also shifting mass by +14).

    • Side Chain Loss: The side chain is a Phenylethyl group . Upon high-energy collision, this does not yield the m/z 91 ion directly. Instead, it yields the Phenylethyl cation (

      
      )  at m/z 105.07 .
      
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence that allows for differentiation.

FragmentationPathways Precursor Precursor Peptide (Isobaric m/z) Hph_Imm Hph Immonium Ion (m/z 134.09) Precursor->Hph_Imm CID/HCD (Hph Peptide) MePhe_Imm Me-Phe Immonium Ion (m/z 134.09) Precursor->MePhe_Imm CID/HCD (Me-Phe Peptide) Hph_Sat Phenylethyl Cation (m/z 105.07) DIAGNOSTIC Hph_Imm->Hph_Sat Side Chain Loss MePhe_Sat Tropylium Ion (m/z 91.05) DIAGNOSTIC MePhe_Imm->MePhe_Sat Side Chain Loss

Figure 1: Divergent fragmentation pathways for Homophenylalanine vs. Methyl-phenylalanine. Note that while Immonium ions are identical (m/z 134), the secondary side-chain ions (m/z 105 vs 91) provide the definitive identification.

Part 3: Diagnostic Ions & Spectral Fingerprinting

To validate your sequence, you must extract the Extracted Ion Chromatograms (XICs) for the specific diagnostic ions listed below.

FeaturePhenylalanine (Phe)N-Methyl-Phe (Me-Phe)Homophenylalanine (Hph)
Residue Mass 147.06161.08161.08
Immonium Ion 120.08 134.09 134.09
Diagnostic Satellite 91.05 (Tropylium)91.05 (Tropylium)105.07 (Phenylethyl)
Retention Time ReferenceSimilar/Slight ShiftIncreased (More Hydrophobic)
b/y Ion Series StandardEnhanced

-ions (often)
Standard

Critical Analysis Rule:

  • If you see m/z 134 AND m/z 91 : The residue is N-Methyl-Phenylalanine .

  • If you see m/z 134 AND m/z 105 : The residue is Homophenylalanine .

  • Note: High Collision Energy (NCE > 30) is often required to generate the satellite ions (91/105) in sufficient abundance.

Part 4: Experimental Protocol

This protocol is designed for a Q-TOF or Orbitrap system, prioritizing the detection of low-mass diagnostic ions.

Liquid Chromatography Setup
  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size, 100 Å pore size). Hph is significantly more hydrophobic than Phe; ensure your gradient extends to high organic content.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 min (standard peptide), extended to 95% B wash to elute hydrophobic Hph-containing peptides.

Mass Spectrometry Parameters (HCD/CID)
  • Resolution: > 30,000 (at m/z 400) is recommended to resolve the m/z 105.0704 peak from complex background noise.

  • Mass Range: Must include m/z 80–200 in the MS2 scan range. Caution: Many standard proteomics methods start MS2 acquisition at m/z 150, which will miss the crucial diagnostic ions.

  • Collision Energy (NCE):

    • Stepped NCE: 25, 30, 35.

    • Reasoning: Lower energy (25) preserves the backbone

      
       series for sequencing. Higher energy (35) is required to shatter the immonium ion (m/z 134) into the diagnostic side-chain cations (m/z 91 or 105).
      
Data Processing (Self-Validating Workflow)
  • Search Configuration: Add "Homophenylalanine" as a variable modification on F (or a custom residue "X"). Mass shift: +14.01565.

  • Validation: Do not rely on the search engine score alone.

  • Manual Inspection: Open the MS/MS spectrum for the identified peptide.

    • Zoom into the low mass region (m/z 80–150).

    • Verify the presence of m/z 134.09 .

    • The Decision Gate: Check for m/z 105.07 vs m/z 91.05.

Part 5: References

  • Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [Link]

    • Foundational reference for immonium ion nomenclature and standard Phe fragmentation (m/z 120, 91).

  • Harrison, A. G. (2002).[2] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[2] Retrieved from [Link]

    • Details the formation of benzyl/tropylium ions in Phe-containing peptides.

  • PubChem. (n.d.). Homophenylalanine Compound Summary. National Library of Medicine. Retrieved from [Link]

    • Source for physicochemical properties and structural verification.

  • Choi, S., et al. (2014). Identification of Homophenylalanine Biosynthetic Genes.... Applied and Environmental Microbiology. Retrieved from [Link]

    • Validates the observation of specific fragment ions for Hph (m/z 134).

  • Falick, A. M., et al. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation. Journal of the American Society for Mass Spectrometry.[2]

    • The authoritative text on side-chain satellite ions.

Sources

Validation of synthesis protocols for DL-Homophenylalanine methyl ester hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous validation and comparison of synthesis protocols for DL-Homophenylalanine methyl ester hydrochloride (CAS: 85808-33-9).[1] As a critical non-proteinogenic amino acid derivative, this compound serves as a pivotal intermediate in the synthesis of ACE inhibitors (e.g., Enalapril, Lisinopril) and diverse peptidomimetics.[1]

We evaluate three primary synthesis routes, focusing on Thionyl Chloride (


)  and Acetyl Chloride (

)
mediated esterifications.[1] Our analysis prioritizes experimental reproducibility, scalability, and impurity profiles. The guide concludes that while the Thionyl Chloride route remains the industrial "Gold Standard" for yield and cost, the Acetyl Chloride method offers a superior safety profile for bench-scale optimization.[1]

Strategic Analysis of Synthesis Routes

The synthesis of amino acid methyl esters is classically achieved via acid-catalyzed Fischer esterification.[1] However, the source of the acid catalyst significantly impacts the reaction kinetics, byproduct profile, and downstream processing.[1]

Comparative Performance Matrix
MetricMethod A: Thionyl Chloride (

)
Method B: Acetyl Chloride (

)
Method C: TMSCl / MeOH
Reaction Type In-situ generation of HCl (Exothermic)In-situ generation of HCl (Mild Exothermic)Silyl-mediated esterification
Yield (Typical) 95 - 98% 90 - 95%85 - 92%
Reaction Time 4 - 12 Hours (Reflux)2 - 4 Hours (RT to Reflux)8 - 24 Hours (RT)
Byproducts

(gas),

(gas)
Methyl Acetate (liquid)Hexamethyldisiloxane
Scalability High (Industrial Standard)Moderate (Solvent handling)Low (Reagent Cost)
Safety Profile High Risk: Toxic gas evolution (

)
Medium Risk: Flammable byproductLow Risk
Cost Efficiency HighMediumLow

Detailed Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (The Gold Standard)

Principle: Thionyl chloride reacts with methanol to generate anhydrous hydrogen chloride and sulfur dioxide.[1] The excess methanol acts as both solvent and reactant, driving the equilibrium toward the ester.

Reagents:

  • DL-Homophenylalanine (Free Acid): 10.0 g (55.8 mmol)[1]

  • Thionyl Chloride (

    
    ): 8.1 mL (111.6 mmol, 2.0 eq)[1]
    
  • Methanol (Anhydrous): 100 mL[2]

Step-by-Step Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a drying tube (

    
    ). Place the flask in an ice-water bath (
    
    
    
    ).
  • Solvent Charge: Charge 100 mL of anhydrous methanol into the flask.

  • Acid Generation (Critical Step): Add Thionyl Chloride dropwise over 30 minutes. Caution: Reaction is highly exothermic and evolves gases. Maintain internal temperature

    
    .
    
  • Substrate Addition: Remove the ice bath. Add DL-Homophenylalanine in one portion. The solid will slowly dissolve.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1; Stain: Ninhydrin).[1]
    
  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (Rotary Evaporator) to remove solvent and excess HCl.

  • Purification: The residue is typically a white solid or viscous oil. Triturate with diethyl ether (

    
    ) to induce crystallization. Filter the white solid and dry under vacuum over 
    
    
    
    .

Self-Validating Checkpoint:

  • Observation: The solution should turn clear upon reaching reflux.

  • Endpoint: TLC should show the disappearance of the baseline spot (Amino Acid) and the appearance of a higher

    
     spot (Ester).[1]
    
Method B: Acetyl Chloride Mediated Esterification (The Bench Alternative)

Principle: Acetyl chloride reacts with methanol to generate anhydrous HCl and methyl acetate. This method avoids the evolution of toxic


 gas, making it safer for open-bench work.[1]

Reagents:

  • DL-Homophenylalanine: 5.0 g (27.9 mmol)[1]

  • Acetyl Chloride: 4.0 mL (55.8 mmol, 2.0 eq)[1]

  • Methanol (Anhydrous): 50 mL

Step-by-Step Protocol:

  • Setup: Place a 100 mL round-bottom flask with a stir bar in an ice bath (

    
    ).
    
  • Solvent Charge: Add 50 mL of Methanol.

  • Reagent Addition: Add Acetyl Chloride dropwise over 15 minutes. Note: "Popping" sounds indicate moisture; ensure reagents are dry.[1]

  • Substrate Addition: Add DL-Homophenylalanine to the solution.

  • Reaction: Stir at room temperature for 1 hour, then heat to

    
     for 2 hours.
    
  • Workup: Evaporate the solvent and methyl acetate byproduct under reduced pressure.

  • Isolation: Recrystallize the resulting solid from Methanol/Ethyl Acetate (1:5).

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for both methods, highlighting critical control points (CCPs).

SynthesisWorkflow Start Start: DL-Homophenylalanine Decision Select Method Start->Decision MethodA Method A: Thionyl Chloride Decision->MethodA High Scale / Low Cost MethodB Method B: Acetyl Chloride Decision->MethodB Safety / Bench Scale StepA1 Add SOCl2 to MeOH (0°C) Generates HCl + SO2 MethodA->StepA1 StepA2 Reflux (65°C, 4-6h) StepA1->StepA2 RiskA Risk: Toxic Gas (SO2) StepA2->RiskA Workup Evaporation (Rotavap) StepA2->Workup StepB1 Add AcCl to MeOH (0°C) Generates HCl + MeOAc MethodB->StepB1 StepB2 Stir RT to 50°C (3h) StepB1->StepB2 BenefitB Benefit: No Gas Evolution StepB2->BenefitB StepB2->Workup Crystallization Crystallization (Et2O or EtOAc/MeOH) Workup->Crystallization Product Final Product: DL-HomoPhe-OMe HCl Crystallization->Product

Caption: Comparative workflow for Thionyl Chloride vs. Acetyl Chloride esterification routes.

Validation Framework & Quality Control

To ensure the "Trustworthiness" of the synthesized product, the following analytical parameters must be met.

A. Analytical Specifications
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity

HPLC (C18, MeOH/Water gradient)
Melting Point

Capillary Method
Water Content

Karl Fischer Titration
Identity Conforms to Structure

-NMR, IR
B. NMR Interpretation ( , 400 MHz)

The following shifts confirm the formation of the methyl ester and the integrity of the homophenylalanine skeleton:

  • 
     7.40 - 7.20 (m, 5H):  Aromatic protons (Phenyl group).[1]
    
  • 
     4.15 (t, 1H): 
    
    
    
    -proton (adjacent to amine and ester).[1]
  • 
     3.80 (s, 3H): Methyl ester singlet  (
    
    
    
    ) – Diagnostic Peak.[1]
  • 
     2.75 (t, 2H):  Benzylic protons (
    
    
    
    -position).[1]
  • 
     2.30 - 2.10 (m, 2H):  Homobenzylic protons (
    
    
    
    -position).[1]
C. Mechanistic Pathway

Understanding the mechanism allows for troubleshooting. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by methanol.

Mechanism Reagents Reagents: R-COOH + MeOH + H+ Intermediate1 Protonation: R-C(=OH+)OH Reagents->Intermediate1 Fast Intermediate2 Nucleophilic Attack: Tetrahedral Intermediate Intermediate1->Intermediate2 MeOH adds Elimination Water Elimination: (-H2O) Intermediate2->Elimination Proton Transfer Product Ester: R-COOMe Elimination->Product Irreversible (if water removed)

Caption: Acid-catalyzed Fischer Esterification mechanism driving the synthesis.

Conclusion and Recommendation

For routine laboratory synthesis (<50g) , we recommend Method B (Acetyl Chloride) .[1] It eliminates the hazard of sulfur dioxide evolution and requires less complex glassware (no gas scrubbing needed), with only a marginal trade-off in cost.[1]

For process scale-up (>100g) , Method A (Thionyl Chloride) is superior due to its atom economy, lower reagent cost, and the volatility of its byproducts (


, 

), which simplifies purification to a simple evaporation step.[1]

References

  • Preparation of Amino Acid Methyl Ester Hydrochlorides. PrepChem. Retrieved from [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (PMC). Retrieved from [Link]

  • Comparison of Thionyl Chloride and Acetyl Chloride for Esterification. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Enantioselective Binding Studies of DL-Homophenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is paramount. The non-proteinogenic amino acid, L-homophenylalanine, serves as a crucial chiral building block in the synthesis of various therapeutic agents, including angiotensin-converting enzyme (ACE) inhibitors.[1][2] Consequently, the precise analysis and separation of its enantiomers are critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the enantioselective binding studies of DL-Homophenylalanine methyl ester hydrochloride, offering field-proven insights and experimental data to inform your selection of the most appropriate technique.

The Principle of Enantioselective Recognition

Enantioselective analysis hinges on the principle of creating a transient diastereomeric complex between the enantiomers of the analyte and a chiral selector. This interaction must be stereochemically specific, leading to a measurable difference in the physicochemical properties of the two diastereomeric complexes. The most common approach involves chromatography, where the differential interaction with a chiral stationary phase (CSP) results in different retention times for the enantiomers, allowing for their separation and quantification.[3]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for the enantioselective study of this compound depends on several factors, including the required sensitivity, resolution, throughput, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most widely employed technique.[3] However, other methods such as Ultra-Performance Convergence Chromatography (UPC²), Capillary Electrophoresis (CE), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer viable alternatives with distinct advantages.

A general workflow for assessing enantioselective binding is depicted below:

Enantioselective Binding Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis prep Prepare racemic standard of DL-Homophenylalanine methyl ester HCl dissolve Dissolve in appropriate solvent prep->dissolve injection Inject sample into analytical system dissolve->injection separation Enantioselective Separation/Binding injection->separation detection Detect separated enantiomers separation->detection quantify Quantify peak areas/signals detection->quantify calculate Calculate enantiomeric excess (ee%) and resolution (Rs) quantify->calculate report report calculate->report Report Results

Caption: General workflow for enantioselective binding analysis.

Performance Comparison of Chiral Stationary Phases for Amino Acid Ester Separation

While specific data for this compound is limited in publicly available literature, the following table provides a comparative summary of the performance of various chiral stationary phases for the closely related DL-phenylalanine methyl ester and other amino acid derivatives. This data serves as a strong starting point for method development for homophenylalanine methyl ester.

Chiral Selector TypeChiral Stationary Phase (CSP) ExampleMobile Phase/ConditionsAnalytesSeparation Factor (α)Resolution (Rs)Key Advantages & Considerations
Polysaccharide-based CHIRALPAK® IDCO2/MeOH with 0.1% NH4OH (90:10)D/L-Phenylalanine methyl ester> 1.5 (estimated)> 2.0High throughput with UPC², good resolution.[4]
Macrocyclic Glycopeptide CHIROBIOTIC™ T20 mM Ammonium Acetate in Methanol/Water (80:20, v/v)Dipeptide diastereomers-2.1Broad selectivity for peptides and amino acid derivatives, robust, and compatible with reversed-phase conditions.[5]
Crown Ether-based CROWNPAK® CR(+)Perchloric acid solution (pH 1.5)Amino acids--Excellent for primary amine-containing compounds like amino acid esters.
Zwitterionic ZWIX(+)™Methanol/Acetonitrile/Water with formic acid and diethylamineAmino acids--Strong retention and high selectivity for amphiprotic molecules.
Cyclodextrin-based Sulfated-β-CD (in CE)Phosphate buffer (pH 2.5)Dipeptides including Ala-homoPhe-> 2.0Effective chiral selectors in capillary electrophoresis for non-proteinogenic amino acids.[6][7]

Detailed Experimental Protocol: Chiral HPLC Method

This section provides a detailed, step-by-step methodology for the enantioselective analysis of this compound using a polysaccharide-based chiral stationary phase, a widely applicable and robust method.[8]

Objective: To resolve the D- and L-enantiomers of Homophenylalanine methyl ester hydrochloride and determine the enantiomeric excess (ee%) of a sample.

Materials:

  • This compound standard

  • HPLC grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Chiral HPLC column (e.g., a polysaccharide-based CSP such as CHIRALPAK® series)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM ammonium acetate solution in a mixture of methanol and water (e.g., 80:20 v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

    • Rationale: The mobile phase composition is critical for achieving optimal separation. The organic modifier (methanol) and the aqueous component with a salt (ammonium acetate) control the retention and interaction with the stationary phase.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

    • Rationale: A racemic standard is essential for confirming the resolution of the two enantiomers and for system suitability checks.

  • Sample Preparation:

    • Dissolve the sample containing Homophenylalanine methyl ester hydrochloride in the mobile phase to a similar concentration as the standard solution.

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.

    • Rationale: Proper sample preparation ensures the longevity of the column and the accuracy of the results.

  • HPLC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® IA, IB, or IC).

    • Mobile Phase: Isocratic elution with 20 mM ammonium acetate in methanol/water (80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Rationale: The chosen conditions are a starting point and may require optimization for the specific column and analyte. Isocratic elution is generally preferred for its simplicity and robustness in quality control environments.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

    • Inject the sample and identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks using the formula: Rs = 2(t₂ - t₁)/(w₁ + w₂), where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base. A resolution of >1.5 is generally considered baseline separation.

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Mechanistic Insights into Chiral Recognition

The enantioselective separation on a chiral stationary phase is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. For polysaccharide-based CSPs, the chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives.

The diagram below illustrates a proposed interaction model between a chiral selector and the enantiomers of an amino acid ester.

Chiral Recognition Mechanism cluster_selector Chiral Selector (e.g., Polysaccharide Derivative) selector Chiral Cavity L_complex More Stable Complex (Stronger Binding) selector->L_complex D_complex Less Stable Complex (Weaker Binding) selector->D_complex L_enantiomer L-Enantiomer L_enantiomer->L_complex 3-Point Interaction (H-bond, Dipole, Steric) D_enantiomer D-Enantiomer D_enantiomer->D_complex Mismatched Interaction

Caption: Proposed model of chiral recognition.

The L-enantiomer, in this hypothetical model, forms a more stable three-point interaction with the chiral selector, leading to a longer retention time. The D-enantiomer, due to steric hindrance, forms a less stable complex and elutes earlier.

Alternative Methodologies

While chiral HPLC is the workhorse for enantioselective analysis, other techniques offer specific advantages:

  • Ultra-Performance Convergence Chromatography (UPC²): This technique uses compressed CO₂ as the primary mobile phase, offering faster separations and reduced solvent consumption compared to HPLC. A UPC² method has been successfully developed for the chiral separation of D- and L-phenylalanine methyl esters, demonstrating better resolution and five times the throughput of normal-phase HPLC.[4]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. It has been successfully applied to the enantioseparation of dipeptides containing homophenylalanine using cyclodextrins as chiral selectors in the running buffer.[6][7]

  • Gas Chromatography (GC): For volatile and thermally stable derivatives of homophenylalanine methyl ester, GC with a chiral stationary phase can provide excellent resolution and sensitivity.[9] Derivatization is often required to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral discrimination using NMR can be achieved by adding a chiral solvating agent to the sample, which induces chemical shift differences between the enantiomers.[10] This method is particularly useful for determining enantiomeric ratios without physical separation.

Conclusion

The enantioselective analysis of this compound is a critical step in the development and quality control of many pharmaceuticals. Chiral HPLC with polysaccharide-based stationary phases offers a robust and versatile platform for this purpose. However, for high-throughput screening, UPC² presents a compelling alternative. Capillary electrophoresis provides a high-efficiency, low-consumption method, particularly with the use of cyclodextrin selectors. The choice of the optimal method will depend on the specific requirements of the analysis, and the data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Request PDF. (2025). The synthesis of L-(+)-homophenylalanine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Retrieved from [Link]

  • National Institutes of Health. (2013). Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli. Retrieved from [Link]

  • ScienceDirect. (2007). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Retrieved from [Link]

  • PubMed. (2013). Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli. Retrieved from [Link]

  • Organic Syntheses. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

  • National Institutes of Health. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • PubMed. (2020). Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors. Retrieved from [Link]

  • Request PDF. (2025). Concise Synthesis and Enzymatic Resolution of L-(+)-Homophenylalanine Hydrochloride. Retrieved from [Link]

  • Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • PubMed. (2020). Enantioseparation of analogs of the dipeptide alanyl-phenylalanine by capillary electrophoresis using neutral cyclodextrins as chiral selectors. Retrieved from [Link]

  • MDPI. (2021). Enantiomers and Their Resolution. Retrieved from [Link]

  • Wiley-VCH. Supporting Information. Retrieved from [Link]

  • Wiley Online Library. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated gamma-cyclodextrin. Retrieved from [Link]

  • MDPI. (2021). Polydopamine-Assisted Rapid One-Step Immobilization of L-Arginine in Capillary as Immobilized Chiral Ligands for Enantioseparation of Dansyl Amino Acids by Chiral Ligand Exchange Capillary Electrochromatography. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling DL-Homophenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. DL-Homophenylalanine methyl ester hydrochloride, an amino acid derivative frequently utilized in peptide synthesis and related research, requires meticulous handling. While not classified as acutely toxic, its properties as a fine, solid powder present distinct physical hazards that necessitate a comprehensive personal protective equipment (PPE) strategy.

This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating risk. Our objective is to build a self-validating system of safety, where the rationale behind each piece of equipment and every step in a protocol is understood, ensuring that safety becomes an intrinsic part of the scientific workflow.

Core Hazard Analysis: Understanding the "Why" Behind the "What"

This compound is typically supplied as an off-white powder.[1] The primary routes of occupational exposure are inhalation of airborne dust particles and direct contact with the skin and eyes. Safety Data Sheets (SDS) for this and analogous compounds consistently highlight the following hazards:

  • Skin Irritation (H315): May cause redness and discomfort upon contact.[2][3]

  • Serious Eye Irritation (H319): Particulate matter can cause significant irritation and potential damage to the eyes.[2][3]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[2][3]

Furthermore, as a combustible solid, fine dusts can form explosive mixtures in the air, a risk that must be managed through proper handling and housekeeping.[4] The core principle of our safety protocol is, therefore, the containment of the solid powder and the prevention of any direct contact with the body. This aligns with the foundational tenet of laboratory safety: minimize all chemical exposures and avoid underestimating risks.[5][6][7]

The Essential PPE Protocol: A Barrier-Based Approach

The selection of PPE is not a one-size-fits-all solution but must be tailored to the specific task. The following protocol is based on a risk assessment for standard laboratory operations, from initial weighing to use in solution.

Engineering Controls: Your Primary Line of Defense

Before any PPE is donned, the importance of engineering controls cannot be overstated. These are measures designed to remove the hazard at its source.

  • Chemical Fume Hood: All weighing and handling of the dry powder form of this compound should be performed inside a certified chemical fume hood.[8] This is the most effective way to prevent the inhalation of dust and contain any minor spills.

Personal Protective Equipment: The Last Line of Defense

Eye and Face Protection: Because the primary hazard is airborne particulate matter, eye protection must provide a complete seal.

  • Mandatory: Wear tightly fitting safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Rationale: Standard safety glasses do not offer adequate protection from fine dust that can easily enter around the lenses. Goggles create a seal that effectively isolates the eyes.

Hand Protection: Skin contact is a primary risk for irritation.[4]

  • Recommended Glove Type: Nitrile rubber gloves are a suitable choice for protection against undissolved, dry solids.[4]

  • Protocol: Always inspect gloves for any signs of degradation or punctures before use.[3][9] Don gloves over the cuffs of your lab coat to ensure a proper seal. After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Wash hands thoroughly with soap and water after glove removal.[4][5]

Body Protection:

  • Mandatory: A clean, long-sleeved laboratory coat is required to protect the skin and personal clothing from incidental contact.[10]

  • Rationale: The lab coat provides a removable barrier that can be laundered professionally, preventing the transfer of chemical residues outside of the laboratory.

Respiratory Protection:

  • Under Normal Conditions: When handling small quantities within a properly functioning chemical fume hood, a respirator is typically not required.[1][10]

  • High-Risk Scenarios: A NIOSH-approved particulate respirator (e.g., an N95 or higher) should be used if engineering controls are not available or are insufficient, or during the cleanup of a significant spill where dust generation is unavoidable.[10]

Summary of PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) Safety GogglesNitrile GlovesLab CoatNot Required
Weighing Powder (in Fume Hood) Safety GogglesNitrile GlovesLab CoatNot Required
Large Spill Cleanup Safety GogglesNitrile GlovesLab CoatN95 Particulate Respirator

Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Step-by-Step Safe Handling Workflow
  • Preparation: Before handling, review the Safety Data Sheet (SDS).[11] Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9] Locate the nearest eyewash station and safety shower.

  • Don PPE: Put on your lab coat, followed by safety goggles and finally, gloves.

  • Chemical Handling: Perform all manipulations that may generate dust inside the fume hood. Use spatulas and weigh boats gently to minimize the aerosolization of the powder. Keep the container tightly closed when not in use.[1][12]

  • Post-Handling: After use, decontaminate the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the reverse order it was put on: gloves first, then lab coat, and finally goggles. This minimizes the risk of cross-contamination. Wash hands immediately and thoroughly.[13]

Emergency Protocol: Solid Chemical Spill Response

In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow Assess 1. Assess the Spill (Size & Location) Alert 2. Alert Colleagues & Supervisor Assess->Alert Isolate 3. Isolate the Area (Restrict Access) Alert->Isolate Get_Kit 4. Retrieve Spill Kit & Don Additional PPE Isolate->Get_Kit Contain 5. Contain the Spill (Gently cover with damp paper towels to prevent dust) Get_Kit->Contain Cleanup 6. Clean Up (Sweep material into a dustpan) Contain->Cleanup Package 7. Package Waste (Place in a labeled, sealable bag) Cleanup->Package Decontaminate 8. Decontaminate Area (Wipe with appropriate solvent) Package->Decontaminate Dispose 9. Dispose of Waste (As hazardous chemical waste) Decontaminate->Dispose

Caption: Workflow for responding to a solid chemical spill.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All spilled this compound and any materials used for cleanup (e.g., contaminated paper towels, gloves) must be collected in a clearly labeled, sealed container for disposal as hazardous chemical waste.

  • Empty Containers: To decontaminate an "empty" container, it is recommended to perform a triple rinse with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste, as it will contain the highest concentration of residual chemical.[14] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used, but it is always best to consult your institution's Environmental Health and Safety (EHS) office.[14]

  • Aqueous Waste: If the compound is used in solution, the resulting aqueous waste should be collected for disposal. Neutralizing the hydrochloride salt with a mild base to a pH between 7 and 9 may be required by your facility before collection.[14][15] Never dispose of organic chemical solutions down the drain without EHS approval.

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, fostering a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Introduction. Retrieved from [Link]

  • Anaspec. (2021, March 2). Safety Data Sheet (SDS): Fmoc - L - homophenylalanine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from a university website referencing ACS guidelines.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • ISHN. (2017, March 9). All about the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Cal Poly San Luis Obispo. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from a university chemistry department website.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). HOMOPHENYLALANINE, DL-. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.